2,2,2-Trifluoro-1-(M-tolyl)ethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGCTIFPDCHTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2,2-Trifluoro-1-(m-tolyl)ethanamine: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-1-(m-tolyl)ethanamine is a chiral fluorinated amine that holds significant interest in the fields of medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (CF3) at the α-position to the amino group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound, offering valuable insights for researchers working with this and similar compounds.
The strategic placement of the trifluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity which can improve membrane permeability, and alter the basicity of the amine, thereby influencing its interaction with biological targets. The meta-tolyl substituent provides a specific steric and electronic profile that can be exploited for optimizing molecular interactions.
Physicochemical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on data for its enantiomers and related compounds, we can compile a set of predicted and known properties.
Key Physical and Chemical Identifiers
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 886368-58-7 | [1] |
| Molecular Formula | C9H10F3N | [2] |
| Molecular Weight | 189.18 g/mol | [1][2] |
| (S)-Enantiomer CAS | 1212984-61-6 | [2] |
| (R)-Enantiomer CAS | 1213181-62-4 | [3] |
Predicted Physical Properties of the (S)-Enantiomer
| Property | Predicted Value | Source |
| Boiling Point | 218.3 ± 40.0 °C | [2] |
| Density | 1.187 ± 0.06 g/cm³ | [2] |
| pKa | 6.22 ± 0.10 | [2] |
It is crucial to note that the boiling point, density, and pKa values are predicted and should be confirmed experimentally. The trifluoromethyl group, being strongly electron-withdrawing, is expected to lower the basicity of the amine compared to its non-fluorinated analog, 1-(m-tolyl)ethanamine.
Solubility and Storage
-
Solubility : While specific solubility data is scarce, similar amines are generally soluble in organic solvents such as methanol, ethanol, dichloromethane, and chloroform. The hydrochloride salt of related compounds is often soluble in water.[4]
-
Storage : It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4] For long-term stability, storage at 2-8°C is advised.[1]
Chemical Structure and Reactivity
The chemical behavior of this compound is dictated by the interplay of the trifluoromethyl group, the amino group, and the aromatic ring.
Caption: Chemical structure and key reactive sites of this compound.
Key Aspects of Reactivity
-
Nucleophilicity of the Amino Group : The primary amine is a key site for nucleophilic reactions, such as acylation, alkylation, and formation of imines. The electron-withdrawing effect of the adjacent trifluoromethyl group reduces the nucleophilicity of the nitrogen atom compared to non-fluorinated benzylic amines.
-
Benzylic Position : The C-H bond at the benzylic position (Cα) is activated by the adjacent aromatic ring.
-
Influence of the Trifluoromethyl Group : The CF3 group significantly impacts the molecule's electronic properties. Its strong inductive effect lowers the pKa of the amine, making it less basic. This can be advantageous in drug design to modulate interactions with physiological targets and to reduce potential off-target effects associated with highly basic amines.
-
Aromatic Ring : The tolyl ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing methyl and trifluoroethylamino groups.
Synthesis of Chiral α-Trifluoromethylamines
The enantioselective synthesis of chiral α-trifluoromethylamines is a topic of considerable research interest. Several synthetic strategies have been developed, often involving the asymmetric reduction of trifluoromethyl ketones or the nucleophilic trifluoromethylation of imines.[5]
One common approach involves the asymmetric hydrogenation of a corresponding trifluoromethylketimine precursor.
Caption: A general synthetic workflow for chiral α-trifluoromethylamines.
Recent advances have also focused on the use of 2,2,2-trifluoroethylamine as a building block for the synthesis of more complex chiral amines.[6][7][8] These methods often employ transition-metal catalysis to achieve high yields and enantioselectivities.[6][7][8]
Experimental Protocol: Chiral Purity Determination by ¹H NMR Spectroscopy
The determination of enantiomeric purity is critical for the development of chiral compounds. A common and effective method is the use of chiral derivatizing agents (CDAs) in conjunction with ¹H NMR spectroscopy.[9][10] The reaction of a racemic amine with an enantiomerically pure CDA produces a mixture of diastereomers, which are distinguishable by NMR.
Principle
The reaction of (±)-2,2,2-Trifluoro-1-(m-tolyl)ethanamine with a chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), results in the formation of two diastereomeric amides. These diastereomers will exhibit distinct chemical shifts for certain protons in the ¹H NMR spectrum, allowing for their quantification.
Materials
-
This compound (sample of unknown enantiomeric excess)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Anhydrous deuterated chloroform (CDCl3)
-
Triethylamine (Et3N) or pyridine (as a base)
-
NMR tubes
-
Standard laboratory glassware
Procedure
-
Sample Preparation :
-
In a clean, dry vial, dissolve approximately 5-10 mg of this compound in 0.5 mL of anhydrous CDCl3.
-
Add a slight excess (approximately 1.1 equivalents) of triethylamine or pyridine to the solution. This will act as a scavenger for the HCl generated during the reaction.
-
-
Derivatization :
-
To the stirred solution, slowly add a slight excess (approximately 1.1 equivalents) of Mosher's acid chloride.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up :
-
Once the reaction is complete, the reaction mixture can be directly analyzed by NMR. For cleaner spectra, a simple work-up can be performed by passing the solution through a small plug of silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to remove any excess reagents and the triethylamine hydrochloride salt.
-
Evaporate the solvent under reduced pressure.
-
-
NMR Analysis :
-
Data Interpretation :
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers. Protons close to the newly formed stereocenter, such as the methoxy protons of the Mosher's reagent or the benzylic proton of the amine, are often good candidates.
-
Integrate the areas of these two signals. The ratio of the integrals corresponds to the ratio of the enantiomers in the original sample.
-
The enantiomeric excess (ee) can be calculated using the formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100.
-
Caption: Workflow for determining enantiomeric purity via NMR spectroscopy.
Conclusion
This compound represents a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. While comprehensive experimental data on its physical properties remains to be fully elucidated, this guide provides a solid foundation based on predicted values and the known chemistry of related compounds. The synthetic strategies and analytical protocols outlined herein offer practical guidance for researchers and scientists working with this and other chiral α-trifluoromethylamines. As the interest in fluorinated molecules continues to grow, a deeper understanding of the properties and reactivity of compounds like this compound will be essential for the advancement of chemical and pharmaceutical sciences.
References
- 1. 886368-58-7|this compound|BLD Pharm [bldpharm.com]
- 2. (S)-2,2,2-TRIFLUORO-1-M-TOLYL-ETHYLAMINE | 1212984-61-6 [amp.chemicalbook.com]
- 3. 1213181-62-4 CAS MSDS ((1R)-2,2,2-TRIFLUORO-1-(3-METHYLPHENYL)ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organomation.com [organomation.com]
A-Z Guide to Spectroscopic Analysis of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine
Introduction: The Structural and Chemical Context
2,2,2-Trifluoro-1-(m-tolyl)ethanamine (C9H10F3N, Mol. Wt.: 189.18 g/mol ) is a chiral amine featuring a trifluoromethyl group, which imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity when incorporated into pharmaceutical candidates. Accurate characterization is paramount for quality control, reaction monitoring, and regulatory submission. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the foundational knowledge for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this molecule, a multi-nuclear (¹H, ¹³C, and ¹⁹F) approach is essential for complete characterization. The presence of a chiral center alpha to the trifluoromethyl group introduces magnetic inequivalence, which can provide rich structural information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methine, amine, and methyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Aromatic (4H) | 7.0 - 7.4 | Multiplet (m) | - | Protons on the m-substituted benzene ring will exhibit complex splitting patterns due to varying ortho, meta, and para couplings. |
| Methine (CH-N) | ~4.5 | Quartet of doublets (qd) or multiplet | ³JHF ≈ 7-8 Hz, ³JHH ≈ 7-8 Hz | The methine proton is coupled to the three fluorine atoms (quartet) and the two amine protons (triplet, if exchange is slow) or appears as a broad signal. The exact multiplicity can be complex. |
| Methyl (CH₃) | ~2.35 | Singlet (s) | - | The methyl group on the tolyl ring is a singlet as it has no adjacent protons to couple with. |
| Amine (NH₂) | 1.5 - 3.0 (variable) | Broad singlet (br s) | - | Amine protons often undergo rapid chemical exchange, leading to a broad signal. The chemical shift is highly dependent on solvent and concentration. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by the influence of the highly electronegative fluorine atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| CF₃ | ~125 | Quartet (q) | ¹JCF ≈ 280-290 Hz | The trifluoromethyl carbon shows a strong one-bond coupling to the three fluorine atoms, resulting in a distinct quartet. |
| CH-N | ~60 | Quartet (q) | ²JCF ≈ 30-35 Hz | The methine carbon experiences a two-bond coupling to the fluorine atoms. |
| Aromatic (quaternary, C-CH) | ~138 | Singlet (s) | - | Standard chemical shift for a substituted aromatic carbon. |
| Aromatic (quaternary, C-CH₃) | ~139 | Singlet (s) | - | Standard chemical shift for a substituted aromatic carbon. |
| Aromatic (CH) | 125 - 130 | Multiple singlets | - | Four distinct signals are expected for the four aromatic CH carbons. |
| Methyl (CH₃) | ~21 | Singlet (s) | - | Typical chemical shift for a tolyl methyl group. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[1][2]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| CF₃ | -70 to -75 | Doublet (d) | ³JHF ≈ 7-8 Hz | The three equivalent fluorine atoms are coupled to the single methine proton, resulting in a doublet. The chemical shift is characteristic for a CF₃ group adjacent to a chiral center.[1][3] |
NMR Experimental Protocol
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard single-pulse experiment.
-
Set a spectral width of ~16 ppm, centered around 6 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Set a spectral width of ~240 ppm, centered around 120 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire 1024 or more scans.
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a proton-coupled experiment to observe the doublet. A proton-decoupled spectrum can also be acquired for confirmation, which would show a singlet.
-
Set an appropriate spectral width based on the predicted chemical shift.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS). Reference the ¹⁹F spectrum to an external standard like CFCl₃.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for identifying key functional groups within the molecule. The C-F bonds, in particular, give rise to very strong and characteristic absorptions.[4]
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3300 - 3400 | Medium, two bands | Characteristic for a primary amine (-NH₂).[5] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak | Typical for C(sp²)-H bonds in the tolyl ring. |
| Aliphatic C-H Stretch | 2850 - 2970 | Medium to weak | For the methyl and methine C-H bonds. |
| Aromatic C=C Bending | 1600 & 1475 | Medium | Characteristic skeletal vibrations of the benzene ring. |
| N-H Bending | 1550 - 1650 | Medium | Scissoring vibration of the primary amine.[5] |
| C-F Stretch | 1100 - 1350 | Strong, multiple bands | The C-F stretching vibrations of the CF₃ group are very intense and often appear as a complex set of bands.[4][6][7] |
| Aromatic C-H Out-of-Plane Bending | 690 - 900 | Strong | The pattern of these bands can help confirm the meta-substitution pattern of the aromatic ring. |
IR Spectroscopy Experimental Protocol
Objective: To obtain a high-quality infrared spectrum to identify functional groups.
Methodology:
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small drop of the neat liquid sample (or a few milligrams of a solid) directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For benzylamine-type structures, characteristic fragmentation pathways are well-documented.[8][9][10]
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 189. A clear molecular ion peak is expected.
-
Major Fragmentation Pathways:
-
Benzylic Cleavage: The most favorable cleavage is expected to be the loss of the trifluoromethyl radical (•CF₃, mass 69) to form a stable iminium cation. This would result in a base peak at m/z 120 ([M - CF₃]⁺).
-
Loss of Ammonia: While less common as the initial step for benzylamines compared to benzylic cleavage, loss of ammonia (NH₃, mass 17) from the molecular ion could occur, leading to a fragment at m/z 172.[8][11]
-
Tolyl Cation: A fragment corresponding to the tolyl cation ([C₇H₇]⁺) at m/z 91 is also highly probable, arising from further fragmentation.
-
Mass Spectrometry Experimental Protocol
Objective: To confirm the molecular weight and analyze the fragmentation pattern.
Methodology (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject 1 µL of the sample into the GC.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program, for example: hold at 50 °C for 2 min, then ramp at 10 °C/min to 250 °C.
-
-
MS Detection:
-
The mass spectrometer will scan a mass range of m/z 40-400.
-
The standard EI energy is 70 eV.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak to identify the molecular ion and major fragment ions.
Integrated Spectroscopic Analysis Workflow
Confirming the structure of this compound requires a synergistic interpretation of all spectroscopic data. The following workflow illustrates this integrated approach.
Caption: Workflow for integrated spectroscopic analysis.
Conclusion
This guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By correlating the predicted NMR, IR, and MS data with the molecule's distinct structural features—the m-tolyl ring, the chiral benzylic amine center, and the electron-withdrawing trifluoromethyl group—researchers can confidently identify and characterize this important chemical entity. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and scientific rigor.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dabrafenib (GSK2118436): A Potent and Selective BRAF Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of Dabrafenib (GSK2118436), a pivotal therapeutic agent in the field of oncology. While the query specified CAS number 886368-58-7, authoritative chemical and pharmacological databases consistently identify the clinically significant BRAF inhibitor, Dabrafenib, with CAS number 1195765-45-7 (free base) and 1195768-06-9 (mesylate salt). This guide will focus on Dabrafenib, delving into its chemical structure, physicochemical properties, mechanism of action, and its role in targeted cancer therapy. We will explore the causality behind its design and the experimental protocols used to validate its function, providing a robust resource for professionals in drug development.
Chemical Identity and Physicochemical Properties
Dabrafenib is a potent and selective ATP-competitive inhibitor of the RAF family of serine/threonine protein kinases.[1][2] Its development marked a significant advancement in precision medicine, particularly for cancers harboring specific mutations in the BRAF gene.
Structure and Identification
-
IUPAC Name: N-[3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide[3][4]
-
CAS Numbers:
Physicochemical Data Summary
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Dabrafenib was optimized to possess favorable properties for oral bioavailability.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [1][3][4] |
| Molecular Weight | 519.56 g/mol | [1][2][5] |
| Appearance | White to off-white solid powder | [5] |
| Solubility | Soluble in DMSO (≥22 mg/mL), slightly soluble in Methanol and Ethanol.[3][9][10] | |
| Purity | Typically ≥98% for research use | [3][10] |
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
The rationale behind Dabrafenib's development lies in its ability to selectively inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which is a cornerstone of cell proliferation, differentiation, and survival.
The Role of BRAF in Cellular Signaling
The RAF kinases (ARAF, BRAF, CRAF) are central components of the MAPK pathway. Upon activation by upstream RAS proteins, RAF kinases phosphorylate and activate MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression, driving cell growth.
Selective Inhibition of Mutant BRAF
Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the BRAF protein, resulting in uncontrolled downstream signaling and tumor proliferation.[5] Dabrafenib is specifically designed to target this mutated form of the kinase.
-
Expertise in Action: The design of Dabrafenib as an ATP-competitive inhibitor was a strategic choice. By competing with endogenous ATP for the kinase's binding site, it effectively blocks the phosphorylation cascade. Its high selectivity for BRAF V600E over wild-type BRAF and other kinases minimizes off-target effects, a critical consideration in drug development to enhance the therapeutic window.
The following diagram illustrates Dabrafenib's point of intervention in the MAPK pathway.
Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant.
Kinase Selectivity Profile
The trustworthiness of a targeted inhibitor is defined by its selectivity. Dabrafenib exhibits remarkable potency against the BRAF V600E mutant while showing significantly less activity against wild-type BRAF and other kinases.[11]
| Kinase Target | IC₅₀ (nM) | Source(s) |
| BRAF V600E | 0.6 - 0.8 | [2][10] |
| BRAF V600K | 0.5 | [10] |
| BRAF (Wild-Type) | 3.2 | [10] |
| CRAF (Wild-Type) | 5.0 | [2][10] |
This high degree of selectivity underscores its design as a precision therapeutic, primarily effective in patient populations with confirmed BRAF V600 mutations.
Experimental Validation and Protocols
The characterization of Dabrafenib involves a multi-tiered approach, from enzymatic assays to cellular and in vivo models. Each step provides a layer of validation for its mechanism and efficacy.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory activity of Dabrafenib on purified kinase enzymes.
-
Methodology:
-
Reagents: Purified recombinant BRAF V600E, wild-type BRAF, and CRAF enzymes; kinase buffer; ATP; and a suitable substrate (e.g., inactive MEK).
-
Procedure: a. Serially dilute Dabrafenib to a range of concentrations. b. In a microplate, combine the kinase, Dabrafenib (or vehicle control), and substrate. c. Initiate the kinase reaction by adding a defined concentration of ATP. d. Incubate for a specified time at a controlled temperature (e.g., 30°C). e. Terminate the reaction and quantify substrate phosphorylation using a detection method such as ADP-Glo™, ELISA, or radioisotope labeling.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of Dabrafenib concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
-
Trustworthiness: This cell-free assay provides a direct measure of the compound's potency against its target, independent of cellular uptake or efflux mechanisms. It is the foundational experiment for establishing target engagement.
Cellular Proliferation and Signaling Assays
-
Objective: To confirm that target inhibition in a cellular context translates to a functional anti-proliferative effect.
-
Methodology (Example using A375P Melanoma Cells - BRAF V600E):
-
Cell Culture: Culture A375P cells in appropriate media and conditions.
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of Dabrafenib for a period of 72 hours. c. Assess cell viability using a reagent such as CellTiter-Glo® or by MTT assay.
-
Western Blot for Pathway Analysis: a. Treat cells with Dabrafenib for a shorter duration (e.g., 2-6 hours). b. Lyse the cells and perform SDS-PAGE and Western blotting. c. Probe with antibodies against phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) to confirm pathway inhibition. Total MEK and ERK serve as loading controls.
-
-
Causality: A reduction in pERK levels following Dabrafenib treatment directly demonstrates that the compound is inhibiting the BRAF kinase upstream in the pathway.[11] This inhibition of signaling should correlate with the observed decrease in cell proliferation, establishing a clear cause-and-effect relationship.
The following workflow diagram outlines the process of cellular validation.
Caption: Workflow for validating Dabrafenib's cellular activity.
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of Dabrafenib in a living organism.
-
Methodology:
-
Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human melanoma cells harboring the BRAF V600E mutation (e.g., A375P).
-
Procedure: a. Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups. b. Administer Dabrafenib orally at various doses (e.g., 3 to 100 mg/kg) daily.[3] c. Measure tumor volume and body weight regularly over the course of the study (e.g., 14-21 days).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blot or immunohistochemistry for biomarkers like pERK to confirm target engagement in vivo.
-
-
Authoritative Grounding: These studies are crucial for determining a drug's potential for clinical success. Demonstrating significant tumor growth inhibition or regression in animal models is a prerequisite for advancing a compound into human clinical trials.[3]
Conclusion and Future Directions
Dabrafenib stands as a testament to the power of targeted therapy in oncology. Its development was guided by a deep understanding of the molecular drivers of cancer, specifically the role of the MAPK pathway. The rigorous in vitro and in vivo validation process confirmed its potent and selective mechanism of action, leading to its successful clinical application for patients with BRAF-mutant melanoma and other cancers. The journey of Dabrafenib from a chemical entity to a life-saving drug provides an exemplary model for drug development professionals, highlighting the importance of integrating medicinal chemistry, molecular biology, and pharmacology to achieve clinical success.
References
- 1. scbt.com [scbt.com]
- 2. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Dabrafenib | 1195765-45-7 [sigmaaldrich.com]
- 5. medkoo.com [medkoo.com]
- 6. Dabrafenib - Wikipedia [en.wikipedia.org]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Cas 1195768-06-9,Dabrafenib Mesylate(GSK-2118436B) | lookchem [lookchem.com]
- 9. abmole.com [abmole.com]
- 10. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
Introduction: The Strategic Importance of Chiral α-Trifluoromethyl Amines in Modern Drug Discovery
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]
2,2,2-Trifluoro-1-(m-tolyl)ethanamine molecular weight and formula
An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(m-tolyl)ethanamine for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, the aim of this document is to synthesize foundational chemical data with practical, field-proven insights for researchers, scientists, and professionals in drug development. The guide will cover the compound's core physicochemical properties, synthesis and characterization methodologies, potential applications, and critical safety protocols. The trifluoroethylamine moiety is increasingly recognized for its ability to enhance the metabolic stability and bioavailability of therapeutic agents, making this compound a valuable building block.[1] This document is structured to provide not just data, but the scientific rationale behind the application of this molecule, ensuring a self-validating approach to its use in a research context.
Core Molecular and Physical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. For this compound, these properties dictate its handling, reactivity, and suitability for various applications.
Molecular Identity
The structural identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃N | [1][2][3] |
| Molecular Weight | 189.18 g/mol | [2][3] |
| CAS Number | 886368-58-7 | [1][2][3] |
| IUPAC Name | 2,2,2-trifluoro-1-(3-methylphenyl)ethanamine |
The presence of a trifluoromethyl group (-CF₃) is a key structural feature, imparting unique electronic properties and influencing the molecule's overall polarity and lipophilicity.
Physicochemical Data
The following table summarizes the key physicochemical properties. It is important to note that experimental data for this specific isomer can be limited, and some values may be predicted.
| Property | Value | Notes |
| Appearance | Pale-yellow to Yellow-brown Liquid | Based on data for similar isomers.[4] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place | [2][3] |
The recommended storage conditions highlight the compound's potential sensitivity to light, air, and temperature, which is crucial for maintaining its purity and stability over time.
Synthesis and Characterization Workflow
The synthesis of fluorinated amines like this compound requires specific methodologies to introduce the trifluoromethyl group efficiently. A common and effective approach is the reductive amination of a corresponding ketone.
Synthetic Pathway: Reductive Amination
The logical choice for synthesizing this amine is a two-step process starting from 3-methylacetophenone. This precursor is readily available and allows for the introduction of the trifluoromethyl group, followed by the formation of the amine.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected before moving to the next step.
Step 1: Synthesis of 2,2,2-Trifluoro-1-(m-tolyl)ethanone
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 3-methylacetophenone in anhydrous THF.
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃) dropwise at 0°C. Following this, slowly add a catalytic amount of tetrabutylammonium fluoride (TBAF).
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reductive Amination
-
Reaction Setup: Dissolve the crude 2,2,2-Trifluoro-1-(m-tolyl)ethanone from the previous step in methanol.
-
Reagent Addition: Add ammonium acetate followed by the portion-wise addition of sodium cyanoborohydride (NaBH₃CN). The pH should be maintained between 6 and 7.
-
Monitoring: Monitor the formation of the amine product by LC-MS. The disappearance of the ketone peak and the appearance of the product peak will indicate reaction completion.
-
Purification: After an aqueous work-up, the final product should be purified by column chromatography on silica gel to yield the pure this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required.
| Technique | Expected Results | Purpose |
| ¹H NMR | Aromatic protons in the 7-8 ppm region, a quartet for the benzylic proton, a singlet for the methyl group, and a broad singlet for the amine protons. | Structural elucidation and confirmation of proton environment. |
| ¹⁹F NMR | A singlet or a doublet (due to coupling with the benzylic proton) in the characteristic trifluoromethyl region. | Confirmation of the trifluoromethyl group's presence. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the benzylic carbon, the methyl carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling). | Confirmation of the carbon skeleton. |
| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. | Confirmation of molecular weight. |
| Purity (HPLC) | A single major peak, ideally >95%. | Quantification of purity. |
Applications in Drug Development and Beyond
The incorporation of a trifluoroethylamine moiety is a strategic choice in modern medicinal chemistry. Its value stems from its ability to improve the pharmacokinetic properties of drug candidates.[1]
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.[1]
-
Bioavailability: The lipophilicity of the CF₃ group can enhance a molecule's ability to cross cell membranes, potentially improving oral bioavailability.[1]
-
Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the pKa of the nearby amine, influencing its interaction with biological targets.
This makes this compound a valuable building block for compounds targeting central nervous system disorders, such as antidepressants and antipsychotics.[1] Beyond pharmaceuticals, its structural features are useful in developing advanced agrochemicals like pesticides and herbicides with improved efficacy.[1]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for the compound and similar fluorinated amines.
Hazard Identification
The compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H318/H319: Causes serious eye damage/irritation.[2]
-
H332: Harmful if inhaled.[2]
Recommended Safety Protocols
A logical workflow for safe handling is outlined below.
Caption: Safe handling workflow for this compound.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash hands thoroughly after handling.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
In case of accidental exposure, it is critical to seek immediate medical attention and have the Safety Data Sheet (SDS) available.
Conclusion
This compound is more than just a chemical with a defined molecular weight and formula. It is a sophisticated building block that offers strategic advantages in the design of new molecules with enhanced properties. This guide has provided a framework for understanding its core characteristics, a reliable method for its synthesis and characterization, insights into its applications, and a clear protocol for its safe handling. By approaching this compound with a thorough understanding of the "why" behind the "how," researchers can effectively leverage its potential in their scientific pursuits.
References
The Solubility Profile of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine, a fluorinated amine of interest in pharmaceutical research. In the absence of extensive published solubility data for this specific molecule, this document outlines the foundational principles governing the solubility of fluorinated organic compounds and presents a detailed experimental framework for its systematic determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for establishing a robust solubility profile, a critical step in early-stage drug development.
Introduction: The Significance of Fluorinated Amines in Medicinal Chemistry
This compound belongs to a class of fluorinated organic compounds that have garnered significant attention in medicinal chemistry. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, understanding the solubility of such compounds is paramount for their advancement as potential drug candidates. Poor solubility can hinder formulation development, lead to variable bioavailability, and ultimately result in the failure of an otherwise promising therapeutic agent.[2] This guide will address the theoretical considerations and practical approaches to characterizing the solubility of this compound in a range of organic solvents commonly employed in pharmaceutical development.
Theoretical Considerations: Predicting the Solubility of a Fluorinated Amine
The molecular structure of this compound—comprising a trifluoromethyl group, a primary amine, and a meta-substituted tolyl ring—suggests a complex interplay of intermolecular forces that will dictate its solubility.
-
The Influence of Fluorine: The high electronegativity of fluorine atoms in the trifluoromethyl group leads to a decrease in the molecule's polarity and polarizability. This results in weaker van der Waals interactions with hydrocarbon-based organic solvents, often leading to lower solubility compared to their non-fluorinated analogs.[3] Highly fluorinated compounds are known to be both hydrophobic and lipophobic.[1]
-
The Role of the Amine Group: The primary amine group is capable of hydrogen bonding, which can enhance solubility in protic solvents. However, the basicity of the amine also allows for salt formation in the presence of acids, which can dramatically increase aqueous solubility.
-
The Aromatic Tolyl Group: The tolyl group contributes to the molecule's nonpolar character, favoring solubility in nonpolar or moderately polar solvents. The meta-position of the methyl group will also influence the molecule's packing in the solid state, which can affect the energy required to break the crystal lattice during dissolution.[4]
Based on these structural features, it is anticipated that this compound will exhibit limited solubility in highly polar solvents like water and higher solubility in a range of organic solvents with varying polarities.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining thermodynamic solubility is the shake-flask method , which measures the equilibrium concentration of a solute in a solvent at a specific temperature.[5][6] The following protocol provides a robust framework for characterizing the solubility of this compound.
Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, toluene, hexane)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
The experimental workflow for solubility determination is depicted in the following diagram:
References
- 1. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
The Advent and Ascension of Trifluoromethylated Amines: A Technical Guide to Their Discovery, Synthesis, and Application
Abstract
The introduction of a trifluoromethyl (CF₃) group into amine-containing molecules represents a cornerstone of modern medicinal and agricultural chemistry. This powerful structural modification can dramatically alter the physicochemical and biological properties of a compound, enhancing its metabolic stability, lipophilicity, and target-binding affinity. This in-depth technical guide provides a comprehensive overview of the discovery and history of trifluoromethylated amines, from early synthetic struggles to the development of sophisticated and efficient methodologies. We will explore the evolution of synthetic strategies, including electrophilic, nucleophilic, and radical approaches, and detail the key reagents that have revolutionized the field. Through detailed experimental protocols, mechanistic insights, and case studies of prominent pharmaceuticals and agrochemicals, this guide offers researchers, scientists, and drug development professionals a thorough understanding of this critical class of molecules.
Introduction: The Transformative Power of the Trifluoromethyl Group
The trifluoromethyl group is a unique and powerful substituent in the medicinal chemist's toolkit.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] When appended to an amine, the CF₃ group can significantly decrease the amine's basicity, thereby altering its ionization state at physiological pH and influencing its interaction with biological targets.[2] This modulation of pKa, coupled with increased metabolic resistance, often leads to improved oral bioavailability and a longer in vivo half-life for drug candidates.[1] The journey to efficiently synthesize these valuable compounds, however, has been a long and intricate one, marked by significant chemical challenges and ingenious solutions.
A Historical Odyssey: The Dawn of Trifluoromethylation
The story of trifluoromethylated compounds begins long before their widespread application in the life sciences. One of the earliest methods for introducing fluorine into organic molecules was the Swarts reaction , first described by Frédéric Jean Edmond Swarts in 1892.[3] This halogen exchange reaction, typically employing antimony trifluoride, allowed for the replacement of chlorine or bromine atoms with fluorine, laying the groundwork for the synthesis of fluoroalkanes.[2][3]
However, the direct synthesis of trifluoromethylated amines remained a formidable challenge for many decades. The initial forays into this area were often hampered by the lack of selective and efficient reagents capable of delivering the trifluoromethyl group to a nitrogen atom.
A pivotal moment in the history of trifluoromethylation came in 1984, when L. M. Yagupolskii and his team reported the first effective electrophilic trifluoromethylating reagent, a diaryl(trifluoromethyl)sulfonium salt.[4][5] This groundbreaking discovery opened the door to a new era of research focused on the development of shelf-stable and reactive "CF₃⁺" sources.[4]
The Evolution of Synthetic Methodologies: A Trifecta of Approaches
The synthesis of trifluoromethylated amines can be broadly categorized into three main strategies: electrophilic, nucleophilic, and radical trifluoromethylation. Each approach offers unique advantages and is suited to different substrate classes.
Electrophilic N-Trifluoromethylation: The Quest for a "CF₃⁺" Synthon
The development of reagents that can deliver an electrophilic trifluoromethyl group has been a major focus of research. These reagents are particularly useful for the direct N-trifluoromethylation of amines.
Teruo Umemoto and his colleagues made seminal contributions to this field with the development of S-(trifluoromethyl)dibenzothiophenium salts, now widely known as Umemoto reagents.[6] These reagents are powerful electrophilic trifluoromethylating agents capable of reacting with a wide range of nucleophiles, including amines.[6]
Table 1: Comparison of Selected Electrophilic Trifluoromethylating Reagents
| Reagent Family | General Structure | Key Features |
| Yagupolskii Reagents | Ar₂S⁺CF₃ SbF₆⁻ | Pioneering electrophilic CF₃ source; highly reactive.[4] |
| Umemoto Reagents | Power-variable; commercially available; broad substrate scope.[6] | |
| Togni Reagents | Hypervalent iodine reagents; mild reaction conditions; bench-stable. | |
| Baran's Reagent | Zn(SO₂CF₃)₂ | Source of trifluoromethyl radicals for C-H functionalization.[7][8][9] |
In 2006, Antonio Togni and his research group introduced a new class of hypervalent iodine-based electrophilic trifluoromethylating agents.[10] These reagents, particularly the commercially available Togni Reagent II, are bench-stable solids that offer a milder and often more selective alternative to the sulfonium-based reagents.[10][11]
Diagram 1: General Workflow for Electrophilic N-Trifluoromethylation
Caption: A generalized workflow for the electrophilic N-trifluoromethylation of amines.
Nucleophilic Trifluoromethylation: Taming the "CF₃⁻" Anion
Nucleophilic trifluoromethylation involves the reaction of a trifluoromethyl anion equivalent with an electrophilic nitrogen source. The most well-known reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[12][13]
Introduced by Ingo Ruppert in 1984 and popularized by G. K. Surya Prakash, TMSCF₃ serves as a stable and convenient source of the trifluoromethyl nucleophile upon activation with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[13][14] This methodology is particularly effective for the synthesis of α-trifluoromethylamines from imines.[12][15]
Diagram 2: Mechanism of Nucleophilic Trifluoromethylation of Imines
Caption: Simplified mechanism of α-trifluoromethylamine synthesis using the Ruppert-Prakash reagent.
Radical Trifluoromethylation: A Modern Frontier
Radical trifluoromethylation has emerged as a powerful strategy, particularly for the functionalization of heterocycles.[16][17] These methods often employ radical initiators or photoredox catalysis to generate a trifluoromethyl radical, which can then react with a suitable substrate.[16]
Phil Baran and his group have developed a user-friendly and effective method for the trifluoromethylation of heterocycles using zinc bis(trifluoromethanesulfinate), often referred to as Baran's reagent.[7][8][9] This bench-stable solid serves as a convenient source of trifluoromethyl radicals upon oxidation.[13]
Applications in Drug Discovery and Agrochemicals: Case Studies
The impact of trifluoromethylated amines on the life sciences is profound, with numerous blockbuster drugs and widely used agrochemicals incorporating this critical moiety.
Fluoxetine (Prozac®): A Landmark Antidepressant
Fluoxetine, marketed as Prozac, is a selective serotonin reuptake inhibitor (SSRI) that revolutionized the treatment of depression.[4] Its structure features a trifluoromethylphenyl ether linked to a secondary amine. The synthesis of fluoxetine often involves the nucleophilic aromatic substitution of 4-chlorobenzotrifluoride with a suitable amino alcohol precursor.[18][19]
Fipronil: A Broad-Spectrum Insecticide
Fipronil is a widely used broad-spectrum insecticide that acts by disrupting the central nervous system of insects.[] Its synthesis involves the construction of a trifluoromethyl-substituted pyrazole ring, highlighting the importance of trifluoromethylated building blocks in agrochemical development.[5][21][22]
Table 2: Selected FDA-Approved Drugs Containing a Trifluoromethyl Group [6]
| Drug Name | Therapeutic Area | Key Structural Feature |
| Ubrogepant | Migraine | Trifluoromethylated indole |
| Doravirine | HIV | Trifluoromethylpyridine |
| Sorafenib | Cancer | Trifluoromethylphenylurea |
| Alpelisib | Cancer | Trifluoromethyl-substituted morpholine |
Experimental Protocols: A Practical Guide
The following protocols are illustrative examples of common methods for the synthesis of trifluoromethylated amines. Appropriate personal protective equipment (PPE) and a well-ventilated fume hood are mandatory for all procedures.
Protocol 1: Electrophilic N-Trifluoromethylation of an Aniline Derivative using Togni Reagent II
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aniline substrate (1.0 mmol) and anhydrous dichloromethane (DCM, 5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add pyridine (1.2 mmol) to the solution, followed by the portion-wise addition of Togni Reagent II (1.1 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of an α-Trifluoromethylamine via Nucleophilic Trifluoromethylation of an Imine using the Ruppert-Prakash Reagent[15]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the imine substrate (1.0 equiv) and anhydrous tetrahydrofuran (THF).[14]
-
Reagent Addition: Add the Ruppert-Prakash reagent (1.5 equiv) to the solution.[14]
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath and slowly add a solution of TBAF in THF (0.1 equiv) dropwise.[14]
-
Reaction Progression: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC or GC-MS.[14]
-
Quenching and Extraction: Upon completion, quench the reaction with 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.[14]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]
Safety and Handling of Trifluoromethylating Reagents
Trifluoromethylating reagents are powerful and often hazardous chemicals that must be handled with extreme care.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][23][24]
-
Togni Reagents: While generally bench-stable, Togni reagents can be explosive under certain conditions and should be handled with caution.[8]
-
Umemoto Reagents: These reagents are often moisture-sensitive and should be stored under an inert atmosphere.[1]
-
Trifluoromethanesulfonic Acid and Derivatives: These are highly corrosive and can cause severe burns upon contact.[23][24][25][26][27] Handle with extreme caution and have appropriate spill kits readily available.[23][24]
Conclusion and Future Outlook
The discovery and development of synthetic methodologies for trifluoromethylated amines have transformed the landscape of medicinal and agricultural chemistry. From the early days of the Swarts reaction to the modern era of sophisticated electrophilic, nucleophilic, and radical trifluoromethylating reagents, the ability to strategically introduce the CF₃ group into amine-containing molecules has empowered the creation of more effective and safer drugs and agrochemicals. As our understanding of the unique properties of organofluorine compounds continues to grow, we can anticipate the development of even more innovative and efficient methods for the synthesis of trifluoromethylated amines, further expanding their impact on science and society.
References
- 1. fishersci.com [fishersci.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Synthesis of Prozac (Fluoxetine) - Chemistry Steps [chemistrysteps.com]
- 5. Fipronil synthesis - chemicalbook [chemicalbook.com]
- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cfplus.cz [cfplus.cz]
- 12. α-Trifluoromethyl amine synthesis [organic-chemistry.org]
- 13. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]
- 16. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]
- 19. scielo.br [scielo.br]
- 21. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 22. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 23. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 24. nbinno.com [nbinno.com]
- 25. assets.thermofisher.com [assets.thermofisher.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. concordia.ca [concordia.ca]
Foreword: The Strategic Importance of Fluorinated Chiral Amines
An In-depth Technical Guide to the Structural Analysis of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The trifluoromethyl group, in particular, offers a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity. When this moiety is combined with a chiral benzylic amine, as in this compound, the result is a high-value chiral building block. Its structural integrity—spanning chemical composition, purity, and absolute stereochemistry—is paramount. Mischaracterization can lead to the development of pharmacologically inferior or even toxic drug candidates.
This guide provides a comprehensive framework for the rigorous structural analysis of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require not just data, but a validated, trustworthy, and in-depth understanding of this critical molecule. We will move beyond rote procedures to explain the causality behind our analytical choices, ensuring a self-validating system of characterization.
Foundational Physicochemical Profile
A complete analysis begins with a summary of the molecule's fundamental properties. These values serve as the initial benchmark against which all experimental data are compared. The subject of this guide is this compound, a chiral amine with a trifluoromethyl group adjacent to the stereocenter.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃N | [1][2] |
| Molecular Weight | 189.18 g/mol | [1][2] |
| CAS Number | 886368-58-7 (for racemate) | [2][3] |
| CAS Number (S-enantiomer) | 1212984-61-6 | [1] |
| Predicted Boiling Point | 218.3 ± 40.0 °C | [1] |
| Predicted Density | 1.187 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 6.22 ± 0.10 | [1] |
The Analytical Gauntlet: A Multi-Technique Approach
No single technique can provide a complete structural picture. True analytical rigor is achieved through the orthogonal application of multiple spectroscopic and chromatographic methods. Each technique validates the others, creating a robust and reliable characterization package. The workflow below illustrates the logical progression of analysis, from initial identity confirmation to the critical determination of stereochemical purity.
Caption: Workflow for the comprehensive structural analysis of this compound.
Core Structure Confirmation: Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Expertise in Action: The key diagnostic feature in the ¹H NMR spectrum is the quartet signal for the benzylic proton (CH-NH₂). This arises from its coupling to the three equivalent fluorine atoms of the adjacent CF₃ group (³J-coupling). The presence of this quartet is a definitive indicator of the 1,1,1-trifluoroethyl moiety's placement.
Predicted NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | ~7.2-7.4 | m | - | 4 x Ar-H |
| ~4.2-4.4 | q | ³J(H,F) ≈ 7-8 Hz | CH -CF₃ | |
| ~2.3-2.4 | s | - | Ar-CH ₃ | |
| ~1.8-2.2 | br s | - | NH ₂ | |
| ¹³C | ~138-140 | s | - | Ar-C -CH₃ |
| ~125-130 | m | - | 4 x Ar-C H | |
| ~124 | q | ¹J(C,F) ≈ 280 Hz | C F₃ | |
| ~55-58 | q | ²J(C,F) ≈ 30-35 Hz | C H-CF₃ | |
| ~21 | s | - | Ar-C H₃ | |
| ¹⁹F | ~ -75 to -78 (rel. to CFCl₃) | d | ³J(F,H) ≈ 7-8 Hz | CF ₃ |
Protocol: NMR Sample Preparation and Analysis
-
Solvent Selection: Dissolve 5-10 mg of the amine in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is standard, but DMSO-d₆ can be useful for resolving the N-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹⁹F NMR, no external standard is typically needed as the spectrometer is referenced to CFCl₃.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. The observation of a single sharp signal confirms the chemical equivalence of the three fluorine atoms.
-
Mass Spectrometry (MS)
MS provides the molecular weight and offers clues about the molecule's structure through its fragmentation pattern.
Trustworthiness through Fragmentation: The molecular ion peak [M]⁺ at m/z 189 is the primary confirmation. However, the most telling fragmentation is the loss of a trifluoromethyl radical (•CF₃, 69 Da), leading to a significant fragment ion at m/z 120. This cleavage is highly characteristic and validates the presence of the CF₃ group and its position on the benzylic carbon.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
m/z 189: Molecular Ion [C₉H₁₀F₃N]⁺
-
m/z 174: Loss of •CH₃ from the tolyl group.
-
m/z 120: [M - CF₃]⁺, the base peak, resulting from cleavage of the C-C bond alpha to the amine.
-
m/z 91: Tropylium ion [C₇H₇]⁺, characteristic of toluene-like structures.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Characteristic Absorption Bands:
-
3300-3400 cm⁻¹: Two distinct, medium-intensity peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine (-NH₂).
-
3000-3100 cm⁻¹: C-H stretching from the aromatic ring.
-
2850-2950 cm⁻¹: C-H stretching from the methyl group.
-
1600, 1490 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
1100-1300 cm⁻¹: Very strong, broad absorptions characteristic of C-F stretching vibrations.
The Decisive Factor: Chiral Analysis and Resolution
For an audience in drug development, confirming the identity is only half the battle. Quantifying the enantiomeric purity is the most critical step.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for separating and quantifying enantiomers, allowing for the precise determination of enantiomeric excess (ee%).
Expertise in Action: The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP). Polysaccharide-based phases (e.g., those coated with derivatives of cellulose or amylose) are exceptionally effective for this class of compounds. The differential stability of these transient complexes causes one enantiomer to be retained longer on the column, resulting in separation.
Protocol: Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based chiral column, such as a Daicel Chiralpak® AD-H or Chiralcel® OD-H.
-
Mobile Phase Screening:
-
Start with a normal-phase mobile phase, typically a mixture of hexane and isopropanol (IPA). A common starting gradient is 90:10 (Hexane:IPA).
-
To improve peak shape and resolution for an amine, add a small amount of a basic modifier, such as diethylamine (DEA) or butylamine, to the mobile phase (e.g., 0.1% v/v). This suppresses the interaction of the basic amine analyte with acidic sites on the silica support, preventing peak tailing.
-
-
Optimization: Adjust the ratio of hexane to IPA to optimize the resolution and retention time. Increasing the IPA content will generally decrease retention time.
-
Detection: Use a UV detector set to a wavelength where the tolyl group absorbs, typically around 254 nm or 265 nm.
-
Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Classical Resolution via Diastereomeric Salt Formation
If the synthesis yields a racemic mixture, classical resolution is a robust and scalable method for isolating the desired enantiomer.[4][5] This process exploits the different physical properties (primarily solubility) of diastereomeric salts.
The Self-Validating System: The process involves reacting the racemic amine (a base) with a single enantiomer of a chiral acid (the resolving agent). This forms a pair of diastereomeric salts, which, unlike enantiomers, have different solubilities and can be separated by fractional crystallization.
Caption: Principle of chiral resolution using diastereomeric salt formation.
Conclusion
The structural analysis of this compound is a multi-faceted process that demands precision and an orthogonal approach. By systematically applying NMR, MS, and IR spectroscopy, the fundamental identity and connectivity of the molecule can be unequivocally established. However, for its intended application in pharmaceutical development, this is insufficient. The rigorous application of chiral HPLC is mandatory to quantify its stereochemical purity. This complete, self-validating analytical package ensures that this critical chiral building block meets the exacting standards required for the synthesis of next-generation therapeutics.
References
An In-depth Technical Guide on the Safety and Handling of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine
Abstract
This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine (CAS RN 886368-58-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental work. The guide covers the compound's chemical and physical properties, hazard identification, risk mitigation strategies, emergency procedures, and waste disposal protocols. The causality behind experimental choices and safety protocols is emphasized to foster a deep understanding of the principles of chemical safety when working with fluorinated amine compounds.
Introduction: The Significance and Challenges of Fluorinated Amines
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering the ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. This compound belongs to a class of trifluoromethylated amines that are of significant interest as building blocks in the synthesis of novel therapeutic agents. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the basicity and reactivity of the amine, making it a valuable synthon.
However, the very properties that make fluorinated compounds desirable can also introduce unique safety challenges. It is imperative that researchers handle these materials with a thorough understanding of their potential hazards. This guide is intended to provide that understanding, moving beyond a simple recitation of safety data to explain the "why" behind the recommended procedures.
Compound Identification and Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 886368-58-7 | [1] |
| Molecular Formula | C9H10F3N | [1] |
| Molecular Weight | 189.18 g/mol | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid. | |
| Boiling Point | 218.3 ± 40.0 °C (Predicted) | |
| Density | 1.187 ± 0.06 g/cm3 (Predicted) | |
| pKa | 6.22 ± 0.10 (Predicted) | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C.[1] | [1] |
Note: Some physical properties are predicted and should be treated as estimates.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications have been assigned.[2]
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | ||
| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | ||
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
Note: Some sources may list H319 (Causes serious eye irritation) instead of H318. Given the potential for serious eye damage, it is prudent to handle the substance as a Category 1 eye hazard.
Toxicological Profile: A Deeper Dive
-
Inhalation: Harmful if inhaled.[1] The trifluoromethyl group can increase volatility compared to non-fluorinated analogues. Vapors or aerosols may cause respiratory tract irritation.
-
Skin Contact: Causes skin irritation.[1] Fluorinated compounds can have varying degrees of skin permeability. Prolonged contact should be avoided.
-
Eye Contact: Causes serious eye damage.[1] This is a critical hazard. The amine functionality can be corrosive to eye tissue. Immediate and thorough rinsing is essential in case of contact.
-
Ingestion: Harmful if swallowed.[1]
-
Metabolism and Long-term Effects: The metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions or the formation of toxic metabolites such as fluoroacetic acid.[3] While this has not been specifically documented for this compound, it is a known metabolic pathway for some fluoroamines and fluoroethers.[3] Therefore, chronic exposure should be minimized.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is the primary defense against inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the event of a small spill outside of the fume hood.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the planned procedures.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.
-
Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin irritation, it is advisable to double-glove. Always inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron should be worn.
-
Respiratory Protection: Not typically required when working in a functional chemical fume hood. If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge may be necessary.
Safe Handling and Storage Protocols
Adherence to strict protocols is essential for the safe handling and storage of this compound.
Handling
-
Work in a designated area: Conduct all work in a chemical fume hood.
-
Avoid contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.
-
Prevent aerosol generation: Avoid vigorous stirring or other operations that could create aerosols.
-
Use appropriate tools: Use chemically resistant spatulas and glassware.
-
Grounding: For larger quantities, take precautionary measures against static discharge.
Storage
-
Container: Keep the container tightly closed.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Temperature: Store in a cool, dark place, refrigerated at 2-8°C.[1]
-
Incompatibilities: Store away from strong oxidizing agents. While specific incompatibility data is limited, it is prudent to also avoid strong acids and bases.
Emergency Procedures: Preparedness is Key
Accidents can happen despite the best precautions. A well-defined emergency plan is crucial.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
-
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material into a suitable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Stability and Reactivity
-
Reactivity: Generally stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride. The specific decomposition products and temperatures have not been fully characterized.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal Method: Dispose of in accordance with local, state, and federal regulations. This typically involves incineration by a licensed hazardous waste disposal company. Do not dispose of down the drain.
Conclusion: A Culture of Safety
The safe use of this compound in a research and development setting is contingent upon a thorough understanding of its hazards and the diligent application of appropriate safety protocols. By integrating the principles outlined in this guide—from engineering controls and PPE to emergency preparedness—researchers can mitigate the risks associated with this valuable chemical. A proactive culture of safety, where every individual takes responsibility for their own safety and that of their colleagues, is the ultimate guarantor of a safe and productive laboratory environment.
References
commercial suppliers of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine
An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(m-tolyl)ethanamine for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Value of a Fluorinated Chiral Amine
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This compound (CAS No. 886368-58-7) emerges as a critical building block in this context. It provides researchers with a trifluoromethylated chiral amine synthon, a motif of growing importance in the development of novel pharmaceuticals and agrochemicals.[1]
This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and procurement specialists in the pharmaceutical and chemical industries. We will delve into its chemical properties, commercial availability, safety and handling protocols, and its application as a strategic intermediate in complex molecular synthesis.
Physicochemical Properties and Specifications
Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis and for ensuring laboratory safety. This compound is a substituted ethylamine featuring a trifluoromethyl group alpha to the amine and a meta-tolyl substituent on the phenyl ring.
| Property | Value | Source |
| CAS Number | 886368-58-7 | [1][2] |
| Molecular Formula | C9H10F3N | [2] |
| Molecular Weight | 189.18 g/mol | [2] |
| SMILES | CC1=CC(=CC=C1)C(C(F)(F)F)N | [2] |
| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C | [2] |
Note: Physical properties such as boiling point and density for the ortho-isomer are predicted to be 221.9±40.0 °C and 1.187±0.06 g/cm3 , respectively, which can serve as an estimate for the meta-isomer.[3]
Commercial Sourcing and Availability
The accessibility of key starting materials is a critical logistical consideration in any research or development program. This compound is available from a range of specialized chemical suppliers who cater to research and bulk-scale manufacturing needs. The following table provides a non-exhaustive list of commercial sources. Researchers are advised to request certificates of analysis (CoA) to verify purity and identity upon procurement.
| Supplier | Product Identifier | Notes |
| Achmem | CAS RN 886368-58-7; Cat. No. AMCS021449 | Provides detailed safety and storage information.[2] |
| BLDpharm | CAS No. 886368-58-7 | Classified as a fluorinated building block and amine.[1] |
| Laibo Chem | This compound | Available in package sizes such as 5g.[4] |
| Cramer Reagent | 2,2,2-TRIFLUORO-1-M-TOLYL-ETHYLAMINE | States that products are for industrial or scientific use only.[5] |
Note: While the guide focuses on the meta-isomer, related ortho- and para-isomers, as well as their hydrochloride salts, are also commercially available from suppliers like ChemicalBook, American Elements, and ChemScene.[3][6][7]
Health and Safety Profile: A Self-Validating Protocol
The presence of the trifluoromethyl group and the amine functionality necessitates stringent safety protocols. The following information is synthesized from available Safety Data Sheets (SDS) for this compound and its close analogs.[8][9]
GHS Hazard Classification
Based on data for closely related isomers, the compound is anticipated to carry the following hazards:
-
H302: Harmful if swallowed.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[8]
Safe Handling Workflow
A self-validating safety workflow ensures that risks are systematically mitigated at each stage of handling. Personal Protective Equipment (PPE) is mandatory and must include safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood to prevent inhalation.
Applications in Research and Development
The true value of this compound lies in its utility as a versatile intermediate. The primary amine serves as a nucleophile or a handle for further functionalization, while the chiral center, if resolved, can be used to introduce asymmetry in target molecules. The trifluoromethylphenyl moiety acts as a bioisostere for other groups and imparts unique electronic and metabolic properties.
Role in Medicinal Chemistry
Fluorinated compounds are prevalent in modern pharmaceuticals.[10] The introduction of a -CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions, and improve membrane permeability. This building block is therefore highly valuable for synthesizing novel therapeutic candidates. For instance, similar fluorinated amine structures are integral parts of molecules designed as receptor antagonists or enzyme inhibitors.[11]
Synthetic Pathway Integration
The amine group of this compound is a versatile functional handle. It can readily undergo reactions such as amidation, reductive amination, and N-alkylation to build more complex molecular architectures. Its role as a key intermediate can be visualized as follows:
Quality Control and Analytical Characterization
For any research application, especially in drug development, verifying the identity and purity of starting materials is a non-negotiable, self-validating step. Upon receipt of this compound from a commercial supplier, the following analytical methods are recommended for quality control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure. The characteristic splitting patterns and chemical shifts from the trifluoromethyl group and the tolyl moiety provide an unambiguous structural fingerprint.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS should be used to confirm the molecular weight (189.18 g/mol ) and assess purity.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is necessary to determine the enantiomeric excess (e.e.) if the material is purchased as a single enantiomer. Achiral HPLC can be used to assess chemical purity.
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular engineers in the pharmaceutical and life sciences sectors. Its unique combination of a chiral amine, a trifluoromethyl group, and an aromatic ring makes it a high-value intermediate for accessing novel chemical space. By understanding its properties, ensuring safe handling, and sourcing from reliable commercial partners, researchers can effectively leverage this building block to accelerate the development of next-generation molecules.
References
- 1. 886368-58-7|this compound|BLD Pharm [bldpharm.com]
- 2. achmem.com [achmem.com]
- 3. 2,2,2-TRIFLUORO-1-O-TOLYL-ETHYLAMINE CAS#: 387-88-2 [chemicalbook.com]
- 4. 2,2,2-Trifluoro-1-(m-tolyl)ethanamine , Package: 5g , Laibo Chem - Global Labor [globallabor.com.br]
- 5. 2,2,2-TRIFLUORO-1-M-TOLYL-ETHYLAMINE|å æçå°H5 [klamar-reagent.com]
- 6. americanelements.com [americanelements.com]
- 7. chemscene.com [chemscene.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. crcindustries.com [crcindustries.com]
- 10. mdpi.com [mdpi.com]
- 11. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
A Theoretical and Computational In-depth Guide to 2,2,2-Trifluoro-1-(m-tolyl)ethanamine
Introduction: The Significance of Fluorinated Amines in Modern Drug Discovery
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby favorably impacting a drug candidate's pharmacokinetic and pharmacodynamic profile. 2,2,2-Trifluoro-1-(m-tolyl)ethanamine, a chiral amine featuring both a trifluoromethyl group and a tolyl moiety, represents a valuable scaffold for the development of novel therapeutics. Its structural motifs are found in a range of pharmacologically active agents.
This technical guide provides a comprehensive theoretical framework for the in-depth computational analysis of this compound. It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the molecule's conformational landscape, electronic properties, and reactivity. The methodologies detailed herein are grounded in established quantum chemical principles and are designed to provide a robust and self-validating system for theoretical investigation.
Core Computational Methodologies: A First-Principles Approach
A thorough theoretical investigation of this compound necessitates the use of quantum chemical calculations. Density Functional Theory (DFT) has emerged as a highly effective method, providing an optimal balance between computational cost and accuracy for molecules of this size and complexity.[1][2] The choice of functional and basis set is critical for obtaining reliable results.
For the studies proposed in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended.[1] B3LYP has a long-standing track record of accurately predicting the geometries and electronic properties of a wide range of organic molecules. This functional will be paired with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[1][3] This level of theory has demonstrated good agreement with experimental data for similar aromatic and fluorinated compounds.[2]
Experimental Protocol: Quantum Chemical Calculation Workflow
The following protocol outlines the key steps for a comprehensive theoretical study of this compound using a quantum chemistry software package like Gaussian.
-
Initial Structure Generation:
-
Construct the 3D structure of this compound using a molecular modeling program.
-
Generate both (R) and (S) enantiomers for a complete analysis.
-
Perform an initial, lower-level molecular mechanics optimization to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
-
The optimization should be carried out in the gas phase to represent an isolated molecule. For studies involving solvent effects, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.
-
The convergence criteria for the optimization should be stringent to ensure a true energy minimum is located on the potential energy surface.
-
-
Vibrational Frequency Analysis:
-
Following a successful geometry optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true minimum on the potential energy surface.
-
The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.[3]
-
-
Electronic Property Calculations:
-
From the optimized geometry, a single-point energy calculation can be performed to obtain a wealth of information about the molecule's electronic structure.
-
Key properties to analyze include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding.
-
-
Visualization of the Computational Workflow
Caption: A schematic of the quantum chemical workflow for the theoretical analysis of this compound.
Expected Quantitative Data and Interpretation
The computational workflow described above will yield a rich dataset for understanding the intrinsic properties of this compound.
Table 1: Predicted Geometrical Parameters
| Parameter | Description | Predicted Value (Å or °) |
| C-C (ring) | Average C-C bond length in the tolyl ring | Value from calculation |
| C-C (ethyl) | Bond length between the chiral carbon and the tolyl ring | Value from calculation |
| C-CF3 | Bond length between the chiral carbon and the trifluoromethyl group | Value from calculation |
| C-N | Bond length of the amine group | Value from calculation |
| ∠(C-C-N) | Bond angle around the chiral center | Value from calculation |
| Dihedral ∠ | Key dihedral angles defining the conformation | Value from calculation |
Note: The specific values in this table would be populated from the output of the DFT calculations.
The optimized geometry provides the most stable three-dimensional arrangement of the atoms. The bond lengths and angles can be compared to experimental data from X-ray crystallography if available, or to data for similar molecules to validate the computational model.
Table 2: Key Electronic Properties
| Property | Description | Predicted Value (eV) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Value from calculation |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Value from calculation |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Value from calculation |
| Dipole Moment | A measure of the molecule's overall polarity | Value from calculation (Debye) |
The HOMO and LUMO energies are critical for predicting the molecule's reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals, visualized as 3D plots, reveals the regions of the molecule most likely to participate in electron donation (HOMO) and acceptance (LUMO).
Conformational Analysis: The Rotational Landscape
The flexibility of the ethylamine side chain allows for multiple conformations. A thorough understanding of the conformational landscape is crucial, as different conformers can exhibit distinct biological activities.
Experimental Protocol: Torsional Potential Energy Scan
-
Select Dihedral Angle: Identify the key rotatable bonds, such as the C-C bond connecting the tolyl ring to the chiral center and the C-N bond.
-
Perform a Relaxed Scan: Systematically rotate the selected dihedral angle in small increments (e.g., 10-15 degrees). At each step, perform a constrained geometry optimization where all other degrees of freedom are allowed to relax.
-
Plot the Potential Energy Surface: Plot the relative energy versus the dihedral angle to visualize the rotational energy barrier and identify the low-energy conformers.
This analysis will reveal the most stable conformations and the energy barriers between them, providing insights into the molecule's flexibility and the relative populations of different conformers at room temperature.
Visualization of Molecular Structure and Properties
Caption: Relationship between the molecular structure and its theoretically derived properties.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the detailed computational study of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can gain deep insights into the molecule's structural, electronic, and conformational properties. The predicted data can be invaluable for understanding its reactivity, guiding synthetic efforts, and providing a rational basis for its application in drug design and development.
Future theoretical work could expand upon this foundation by exploring intermolecular interactions, such as dimerization or binding to a receptor active site, using methods like Quantum Theory of Atoms in Molecules (QTAIM) or by employing molecular dynamics simulations to study the molecule's behavior in a biological environment.
References
Methodological & Application
The Strategic Application of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine in Modern Asymmetric Synthesis
Introduction: The Imperative of Chirality and the Rise of Fluorinated Amines
In the landscape of contemporary drug discovery and fine chemical synthesis, the control of stereochemistry is not merely a benchmark of elegance but a fundamental requirement for efficacy and safety. Chiral molecules, particularly enantiomerically pure amines, are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals.[1] The strategic incorporation of fluorine atoms into these chiral building blocks can profoundly influence their physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] It is within this context that 2,2,2-Trifluoro-1-(m-tolyl)ethanamine emerges as a valuable tool for the modern synthetic chemist. This application note provides an in-depth technical guide on the utility of this chiral amine, primarily focusing on its role as a high-performance resolving agent in asymmetric synthesis.
Core Principle: Chiral Resolution via Diastereomeric Salt Formation
The most prevalent and industrially scalable method for separating enantiomers is through the formation and separation of diastereomeric salts.[4] This classical yet powerful technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers possess distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization. Subsequently, the desired enantiomer can be liberated from the separated diastereomeric salt.
This compound, as a chiral base, is exceptionally well-suited for the resolution of racemic carboxylic acids. The presence of the trifluoromethyl group can enhance the crystallinity of the resulting diastereomeric salts and introduce unique non-covalent interactions that can lead to more efficient separation.
Application Focus: Resolution of Racemic Carboxylic Acids
The primary application of enantiomerically pure this compound is as a resolving agent for racemic carboxylic acids. The process involves the formation of a pair of diastereomeric ammonium carboxylate salts. The differential solubility of these salts in a given solvent system is the cornerstone of the separation.
Workflow for Chiral Resolution
The general workflow for the chiral resolution of a racemic carboxylic acid using this compound is depicted below.
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Detailed Experimental Protocol: A General Guideline
This protocol provides a generalized procedure for the resolution of a racemic carboxylic acid using (S)-2,2,2-Trifluoro-1-(m-tolyl)ethanamine. The optimal solvent, temperature, and stoichiometry should be determined empirically for each specific substrate.
Materials:
-
Racemic carboxylic acid
-
(S)-2,2,2-Trifluoro-1-(m-tolyl)ethanamine (0.5 - 1.0 molar equivalent)
-
Solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, or mixtures thereof)
-
Aqueous HCl (e.g., 1 M)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq.) in the chosen solvent or solvent mixture with gentle heating if necessary.
-
Addition of Resolving Agent: To the solution of the carboxylic acid, add (S)-2,2,2-Trifluoro-1-(m-tolyl)ethanamine (typically 0.5 eq. to begin optimization). Stir the mixture at room temperature or an elevated temperature to ensure complete salt formation.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by filtration and wash the crystals with a small amount of the cold crystallization solvent. The mother liquor, containing the more soluble diastereomeric salt, should be saved for potential recovery of the other enantiomer.
-
Liberation of the Enantiomerically Enriched Carboxylic Acid: Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous acidic solution (e.g., 1 M HCl). Stir vigorously until the solid has completely dissolved and partitioned between the two phases.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent. Combine the organic extracts, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Determination of Enantiomeric Excess: The enantiomeric excess (e.e.) of the recovered carboxylic acid should be determined using a suitable analytical technique, such as chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Data Interpretation and Optimization
The success of a chiral resolution is quantified by the yield of the diastereomeric salt and the enantiomeric excess of the recovered amine.
| Parameter | Description | Optimization Strategy |
| Yield of Diastereomeric Salt | The mass of the isolated crystalline salt relative to the theoretical maximum. | Screening of different solvents and solvent mixtures to maximize the solubility difference between the diastereomers. Adjusting the temperature profile of crystallization. |
| Enantiomeric Excess (e.e.) | A measure of the purity of the desired enantiomer in the recovered sample. | Recrystallization of the diastereomeric salt can often improve the e.e. of the final product. |
| Amine:Acid Molar Ratio | The stoichiometry of the resolving agent to the racemic acid. | Starting with a sub-stoichiometric amount of the resolving agent (e.g., 0.5 eq.) often leads to higher enantiomeric purity in the crystallized salt. |
Decision-Making in Chiral Resolution
Caption: Decision-making process for selecting an optimal chiral resolving agent and conditions.
Conclusion and Future Perspectives
This compound stands as a potent chiral resolving agent, offering a reliable and scalable method for the separation of racemic carboxylic acids. The strategic placement of the trifluoromethyl group can confer advantageous properties to the intermediate diastereomeric salts, facilitating their separation. While this application note has focused on its role in classical resolution, the utility of such fluorinated chiral amines is expanding. Future research may explore their use as chiral auxiliaries in asymmetric synthesis or as ligands in transition metal catalysis, further broadening the synthetic chemist's toolkit for the precise construction of complex chiral molecules.
References
Application Notes and Protocols for 2,2,2-Trifluoro-1-(m-tolyl)ethanamine as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Modern Chemistry
In the realm of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities and physical properties. Consequently, the isolation of single enantiomers from a racemic mixture is a critical step in the development of safe and effective drugs and advanced materials.
Classical resolution via the formation of diastereomeric salts remains a robust and widely employed method for achieving enantiomeric separation on both laboratory and industrial scales. This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers possess distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[1][2]
This guide provides a comprehensive overview and detailed protocols for the application of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine as a chiral resolving agent, with a particular focus on the resolution of chiral carboxylic acids, such as the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the trifluoromethyl group in this resolving agent can enhance the crystallinity of the resulting diastereomeric salts and influence intermolecular interactions, potentially leading to more efficient separations.
Core Principles of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics. This transformation enables their separation using conventional laboratory methods. The overall workflow can be conceptualized in three primary stages:
-
Diastereomeric Salt Formation: A racemic carboxylic acid, denoted as (±)-Acid, is reacted with an enantiomerically pure chiral amine, such as (S)-2,2,2-Trifluoro-1-(m-tolyl)ethanamine, to form two diastereomeric salts: [(R)-Acid • (S)-Amine] and [(S)-Acid • (S)-Amine].
-
Fractional Crystallization: Due to their different crystal lattice energies and solvation properties, one of the diastereomeric salts will be less soluble in a given solvent system and will selectively crystallize out of the solution.
-
Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with an acid or base to break the ionic bond, thereby liberating the desired pure enantiomer of the carboxylic acid and regenerating the chiral resolving agent, which can often be recovered and reused.
Diagram 1: General Workflow for Chiral Resolution via Diastereomeric Salt Crystallization
References
A Senior Application Scientist's Guide to Modern Synthetic Methodologies in Pharmaceutical Intermediate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Core of Drug Development
In the landscape of pharmaceutical development, active pharmaceutical ingredients (APIs) represent the final, therapeutically active molecules. However, the journey to these complex structures is paved with a series of meticulously designed precursor molecules known as pharmaceutical intermediates.[1][2][3] These intermediates are the foundational building blocks, and the strategies employed in their synthesis are pivotal, directly influencing the efficiency, scalability, safety, and environmental impact of the entire drug manufacturing process.[3][]
Historically, the synthesis of intermediates relied on classical, often multi-step reactions.[5] Modern pharmaceutical development, however, demands more sophisticated approaches. The industry has witnessed a paradigm shift towards methodologies that offer greater precision, higher yields, improved safety profiles, and alignment with the principles of green chemistry.[5][6] This guide provides an in-depth exploration of the key technologies that have become indispensable in the contemporary synthesis of pharmaceutical intermediates, moving from the workhorse reactions of carbon-carbon bond formation to the cutting-edge platforms that promise a more sustainable and efficient future.
Foundational Strategies: Mastering Carbon-Carbon and Carbon-Heteroatom Bond Formation
The construction of molecular frameworks relies heavily on the ability to form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with precision and predictability. Palladium-catalyzed cross-coupling reactions have revolutionized this field, becoming essential tools in the synthetic chemist's arsenal.[7][8]
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of the Industry
Palladium-catalyzed cross-coupling reactions provide versatile and powerful methods for forging C-C and C-N bonds, which are ubiquitous in pharmaceutical compounds.[7][9][10] Their broad functional group tolerance and reliability have made them mainstays in both drug discovery and large-scale production.[9]
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in the pharmaceutical industry for constructing C(sp²)–C(sp²) bonds, particularly for biaryl and hetero-biaryl motifs.[11][12] Its prominence is due to the mild reaction conditions, high functional group tolerance, and the low toxicity and stability of the requisite organoboron reagents.[8][12]
Causality of Component Selection:
-
Palladium Catalyst: The choice of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and, critically, the phosphine ligand, dictates the catalyst's activity and stability.[8] Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) have been developed to couple less reactive aryl chlorides effectively.[12]
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[8]
-
Solvent: The solvent system, often a mixture of an organic solvent (like dioxane or toluene) and water, must solubilize the reactants and facilitate the interaction between the organic and aqueous phases where the base resides.[11]
Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling
Table 1: Common Catalysts and Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Role & Considerations |
|---|---|---|
| Aryl Halide | Ar-Cl, Ar-Br, Ar-I | Reactivity: I > Br > Cl. Chlorides are cheaper but require more active catalysts.[13] |
| Boron Reagent | Ar-B(OH)₂, Ar-B(pin) | Boronic acids are common; boronate esters offer stability and purification advantages.[11] |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Source of the active Pd(0) species.[11] |
| Ligand | PPh₃, Buchwald Ligands (SPhos, XPhos) | Stabilizes the Pd center and modulates reactivity. Essential for challenging substrates.[12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu | Activates the boron reagent for transmetalation. Choice depends on substrate sensitivity.[8] |
| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF | Must solubilize reactants and facilitate the reaction. Greener solvents are preferred.[11] |
Experimental Protocol 1: Synthesis of a 5-Aryl-nicotinaldehyde Intermediate via Suzuki-Miyaura Coupling [14]
This protocol describes a general procedure for the coupling of 5-bromonicotinaldehyde with an arylboronic acid.
-
Materials:
-
5-Bromonicotinaldehyde (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-dioxane (8 mL) and Water (2 mL)
-
Nitrogen or Argon gas supply
-
-
Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinaldehyde, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction Execution:
-
Add the degassed solvent mixture (dioxane and water) to the flask via syringe under a positive flow of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-arylnicotinaldehyde.
-
The formation of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of a vast number of pharmaceuticals, as the arylamine motif is a common pharmacophore.[10][15] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that directly connects an aryl halide with an amine, offering a significant improvement over classical methods that often require harsh conditions.[9]
Causality of Component Selection:
-
Ligand Choice: This is the most critical parameter. The development of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) was the breakthrough that enabled the coupling of a wide range of amines with unreactive aryl chlorides.[16] The ligand's steric bulk promotes the final reductive elimination step, while its electron-donating nature facilitates the initial oxidative addition.
-
Base: A strong, non-nucleophilic base, typically sodium or lithium tert-butoxide (NaOtBu, LiOtBu), is required to deprotonate the amine, forming the active amide nucleophile for the coupling cycle.[16] Weaker bases can be used with more reactive substrates or specialized catalyst systems.[17]
Diagram: The Catalytic Cycle of Buchwald-Hartwig Amination
Experimental Protocol 2: Synthesis of an N-Aryl-3-chloroaniline Intermediate [16]
This protocol provides a general starting point for the coupling of a 3-chloroaniline derivative with a primary or secondary amine.
-
Materials:
-
3-Chloroaniline derivative (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
-
-
Setup:
-
Inside a glovebox or under a strong flow of inert gas, add the Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask with a stir bar. The use of an inert atmosphere is critical as the active Pd(0) species and the strong base are sensitive to air and moisture.
-
Add the 3-chloroaniline derivative and the amine.
-
Evacuate and backfill the flask with inert gas three times.
-
-
Reaction Execution:
-
Add anhydrous toluene via syringe.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 2-16 hours.
-
-
Workup and Purification:
-
Cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude material via silica gel chromatography.
-
The Chirality Mandate: Asymmetric Synthesis of Drug Intermediates
The majority of drugs are chiral molecules, and their different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[18][19] Consequently, the production of single-enantiomer drugs is a regulatory and therapeutic necessity, making asymmetric synthesis a cornerstone of modern pharmaceutical development.[19][20]
Biocatalysis: Nature's Approach to Stereoselectivity
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations.[21] Enzymes are highly efficient and exquisitely selective catalysts, often achieving near-perfect enantio- and regioselectivity under mild, environmentally friendly conditions (ambient temperature and pressure in aqueous media).[22] This makes biocatalysis a highly sought-after technology for creating green and sustainable manufacturing processes.[21][23]
Causality of Biocatalysis: The high selectivity of enzymes stems from their complex, three-dimensional active sites. These sites bind the substrate in a specific orientation, allowing the reaction to occur on only one face of a prochiral functional group, thereby generating a single enantiomer of the product.[22] Key classes of enzymes used in synthesis include ketoreductases (KREDs), transaminases, hydrolases, and oxidases.[21]
Diagram: Principle of Biocatalytic Asymmetric Reduction
Table 2: Key Enzyme Classes in Pharmaceutical Intermediate Synthesis [21]
| Enzyme Class | Transformation | Example Application |
|---|---|---|
| Ketoreductases (KREDs) | Reduction of ketones to chiral alcohols | Synthesis of chiral hydroxy intermediates for statins and antivirals.[23] |
| Transaminases (TAs) | Conversion of ketones to chiral amines | Asymmetric synthesis of Sitagliptin (an anti-diabetic drug).[24] |
| Hydrolases (Lipases, Proteases) | Kinetic resolution of racemic esters or amides | Separation of enantiomers of chiral alcohols and amines.[21] |
| Oxidases | Selective oxidation of alcohols or amines | Synthesis of intermediates like esomeprazole.[23] |
Experimental Protocol 3: KRED-Mediated Asymmetric Reduction of a Prochiral Ketone
This protocol is a generalized procedure for a biocatalytic reduction. Specific enzyme, cofactor, and buffer conditions must be optimized for each substrate.
-
Materials:
-
Prochiral ketone substrate (e.g., 10 g)
-
Ketoreductase (KRED) enzyme preparation
-
NAD⁺ or NADP⁺ cofactor
-
Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., isopropanol, 5-10% v/v)
-
-
Setup:
-
In a temperature-controlled reaction vessel, dissolve the buffer salts in deionized water.
-
Add glucose, the NAD(P)⁺ cofactor, and the GDH enzyme. Stir until dissolved.
-
Add the KRED enzyme preparation.
-
-
Reaction Execution:
-
Dissolve the ketone substrate in the organic co-solvent and add it to the buffered enzyme solution with vigorous stirring. The co-solvent improves substrate solubility, but high concentrations can denature the enzyme.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) and pH. The pH is critical for enzyme activity and stability.
-
Monitor the conversion of the ketone and the enantiomeric excess (e.e.) of the chiral alcohol product using chiral HPLC or GC.
-
-
Workup and Purification:
-
Once the reaction reaches completion, quench by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude chiral alcohol.
-
Purify further by crystallization or chromatography if necessary.
-
The Next Frontier: Advanced & Sustainable Synthetic Platforms
While the aforementioned methods are pillars of modern synthesis, the drive for greater efficiency and sustainability continues to push the boundaries of chemical innovation. C-H activation and continuous flow chemistry represent two of the most impactful frontiers in this endeavor.
C-H Bond Activation: The Pursuit of Atom Economy
Traditional cross-coupling reactions require pre-functionalization of substrates (e.g., conversion to halides or boronic acids), adding steps and generating waste.[25] C-H activation aims to bypass this requirement by directly converting ubiquitous C-H bonds into new C-C or C-X bonds.[26][27] This approach offers the potential for shorter, more atom-economical synthetic routes.[28]
Causality of C-H Activation: The primary challenge is the high bond dissociation energy and low reactivity of C-H bonds.[25] Transition metal catalysts (often Pd, Rh, or Ru) are used to cleave the C-H bond, typically with the aid of a "directing group" on the substrate. This group coordinates to the metal center and positions it in close proximity to a specific C-H bond, enabling regioselective functionalization.[27][29]
Diagram: Directing Group Strategy in C-H Activation
Continuous Flow Chemistry: Revolutionizing Process Control and Safety
Instead of using large, single reactors (batch processing), flow chemistry conducts reactions by continuously pumping reagents through a network of small tubes or microreactors.[30][31] This paradigm shift offers dramatic improvements in safety, control, and scalability.[32][33]
Causality of Flow Chemistry Advantages:
-
Enhanced Safety: The small reactor volume means that only a tiny amount of material is reacting at any given moment, minimizing the risk associated with highly exothermic or hazardous reactions.[33][34]
-
Precise Control: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer. This enables precise control over temperature, pressure, and reaction time, leading to higher yields and purities.[30][31]
-
Seamless Scalability: To increase production, one can simply run the system for a longer time ("scaling out") or add more reactors in parallel ("numbering up"), bypassing the complex re-optimization often required when scaling up batch reactors.[31]
Diagram: Batch vs. Continuous Flow Reactor Setup
Table 3: Key Parameters and Advantages of Flow Chemistry
| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow |
|---|---|---|---|
| Reaction Volume | Large (L to m³) | Small (µL to mL) | Inherently safer, especially for hazardous reactions.[34] |
| Heat Transfer | Poor, slow | Excellent, rapid | Precise temperature control, prevents hotspots and side reactions.[30] |
| Mixing | Diffusion dependent | Rapid, efficient | Increased reaction rates and improved consistency.[31] |
| Scalability | Complex re-optimization | "Scaling out" or "Numbering up" | Faster transition from lab to production.[31] |
| Process Control | Limited | High (temp, pressure, time) | Higher yields, selectivity, and product quality.[33] |
Conclusion
The synthesis of pharmaceutical intermediates is a dynamic and innovative field that forms the bedrock of drug manufacturing. Mastery of foundational techniques like palladium-catalyzed cross-coupling is essential, while the adoption of asymmetric methods, particularly biocatalysis, is critical for producing safe and effective chiral drugs. Looking forward, advanced platforms such as C-H activation and continuous flow chemistry are set to redefine the standards of efficiency, safety, and sustainability. For the modern drug development professional, a deep, mechanistic understanding of these diverse synthetic tools is not merely advantageous—it is fundamental to accelerating the delivery of next-generation therapeutics to patients worldwide.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Chemical Intermediates in Pharmaceuticals - INTERSURFCHEM [polymerchem.org]
- 3. arborpharmchem.com [arborpharmchem.com]
- 5. Breaking Down the Process: Reaction Intermediates in Pharmaceutical Synthesis-SYNTAME BIOTECH [syntame.com]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. jocpr.com [jocpr.com]
- 8. jmcct.com [jmcct.com]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 12. books.rsc.org [books.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 19. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 21. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. | Semantic Scholar [semanticscholar.org]
- 25. C-H Activation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Preparative Scale Applications of C-H Activation in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 30. syrris.com [syrris.com]
- 31. pharmasalmanac.com [pharmasalmanac.com]
- 32. Continuous API manufacturing: flow chemistry and the pharmaceutical sector - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 33. thepharmamaster.com [thepharmamaster.com]
- 34. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes & Protocols: Experimental Setups for Reactions Involving 2,2,2-Trifluoro-1-(m-tolyl)ethanamine
Introduction: The Strategic Importance of the Trifluoroethylamine Moiety
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] The compound 2,2,2-Trifluoro-1-(m-tolyl)ethanamine is a key chiral building block whose value stems directly from the unique properties imparted by the trifluoroethylamine moiety. The introduction of a trifluoromethyl (CF₃) group can significantly enhance the metabolic stability, bioavailability, and binding affinity of a parent molecule by altering its lipophilicity and pKa.[2][3] This makes it an invaluable intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting central nervous system (CNS) disorders, as well as in the development of advanced agrochemicals.[2]
This guide provides in-depth protocols and expert insights into two fundamental applications of this compound: N-acylation for the construction of amide bonds and strategies for chiral resolution, a critical step for isolating biologically active enantiomers.
Physicochemical Properties and Critical Safety Protocols
Handling this reagent requires adherence to strict safety protocols due to its potential hazards. The information below is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before any experimental work begins.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀F₃N | [4] |
| Molecular Weight | 189.18 g/mol | [4] |
| CAS Number | 886368-58-7 | [4] |
| Appearance | Varies; typically a liquid or low-melting solid | - |
| Storage | 2-8°C, Inert atmosphere, Protect from light | [4] |
Safety Profile & Handling:
-
Hazards: Harmful if swallowed, causes skin irritation, may cause serious eye damage/irritation, and may cause respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[5] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6]
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][6] Keep away from heat, sparks, and open flames.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5] If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor immediately.[5]
Core Application I: N-Acylation for Amide Bond Formation
The N-acylation of this compound is a fundamental transformation used to incorporate this valuable motif into larger, more complex molecules. The protocol described here utilizes an acyl chloride, a common and efficient method for forming a stable amide linkage.
Principle of the Method: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. To drive the reaction to completion and neutralize the hydrochloric acid (HCl) byproduct, a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used as an acid scavenger. The reaction is typically performed at a reduced temperature (e.g., 0 °C) to control the exothermicity and minimize potential side reactions.
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of this compound.
Detailed Protocol: Synthesis of N-[2,2,2-Trifluoro-1-(m-tolyl)ethyl]acetamide
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| This compound | 1.0 | 189.18 | 1.89 g (10 mmol) | Starting Material |
| Acetyl Chloride | 1.1 | 78.50 | 0.86 g (0.77 mL, 11 mmol) | Acylating Agent |
| Triethylamine (TEA) | 1.5 | 101.19 | 1.52 g (2.09 mL, 15 mmol) | Base/Acid Scavenger |
| Dichloromethane (DCM), Anhydrous | - | - | 50 mL | Reaction Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.89 g, 10 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas. This is crucial to prevent moisture from reacting with the acyl chloride.
-
Solvent and Base Addition: Add anhydrous dichloromethane (40 mL) via syringe, followed by triethylamine (2.09 mL, 15 mmol). Stir the solution until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Expert Insight: Cooling is essential to manage the exothermic reaction between the amine and the highly reactive acyl chloride, preventing potential side-product formation.
-
Acyl Chloride Addition: In a separate dry vial, prepare a solution of acetyl chloride (0.77 mL, 11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred amine solution over 15-20 minutes using a syringe pump, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 3-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Aqueous Workup: a. Quench the reaction by slowly adding 20 mL of deionized water. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess TEA, saturated aqueous NaHCO₃ (2 x 20 mL) to remove any remaining acid, and finally with brine (1 x 20 mL) to initiate drying.[7]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
Core Application II: Strategies for Chiral Resolution
Since this compound is a chiral molecule, its synthesis typically produces a racemic mixture (a 50:50 mixture of both enantiomers). For pharmaceutical applications, isolating a single enantiomer is often mandatory, as the two enantiomers can have different pharmacological effects.[8] Chiral resolution via diastereomeric salt crystallization is a robust and widely used method to achieve this separation.[9][10]
Principle of the Method: This technique relies on reacting the racemic amine with a single enantiomer of a chiral acid (the "resolving agent").[9] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different properties, including solubility. By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains dissolved.[9][10] The crystallized salt is then separated by filtration, and the enantiomerically pure amine is liberated by treatment with a base.
Logical Flow: Chiral Resolution by Diastereomeric Salt Formation
Caption: Logical workflow for the chiral resolution of a racemic amine.
General Protocol and Key Considerations:
-
Screening for Resolving Agent and Solvent: This is the most critical step. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The optimal combination of resolving agent and solvent system must be determined empirically through small-scale screening experiments.[10] The goal is to find conditions where one diastereomeric salt is significantly less soluble than the other.
-
Salt Formation: Dissolve the racemic amine (1.0 eq.) and the chosen chiral resolving agent (0.5-1.0 eq.) in the selected solvent, often with gentle heating to ensure complete dissolution. Expert Insight: Using 0.5 equivalents of the resolving agent can be more efficient, as it ensures that only half of the amine can precipitate, maximizing the enantiomeric excess of the crystallized salt.[10]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. Seeding with a small crystal of the desired salt can sometimes be beneficial.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the dissolved, undesired diastereomer.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., DCM or ethyl acetate) and an aqueous base solution (e.g., 1 M NaOH). The base neutralizes the chiral acid, liberating the free amine into the organic layer.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched amine.
-
Analysis of Enantiomeric Purity: The enantiomeric excess (e.e.) of the resolved amine must be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. jelsciences.com [jelsciences.com]
- 4. achmem.com [achmem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. onyxipca.com [onyxipca.com]
derivatization of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine for analysis
An In-Depth Guide to the Derivatization of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine for Chromatographic Analysis
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of this compound, a crucial intermediate in pharmaceutical development. Direct analysis of this fluorinated primary amine presents significant chromatographic challenges, including poor peak shape and low volatility, particularly in gas chromatography (GC).[1][2] Derivatization addresses these issues by converting the polar amine into a less polar, more volatile, and more thermally stable derivative.[1] This document explores both achiral and chiral derivatization strategies, enabling accurate quantification and enantioselective analysis. We present detailed, field-proven protocols for acylation and the use of chiral derivatizing agents (CDAs) like Mosher's acid chloride and Marfey's reagent, explaining the causality behind experimental choices to ensure robust and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
This compound is a key building block in the synthesis of various pharmaceutically active compounds. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] Consequently, the accurate quantification and determination of enantiomeric purity of this amine are critical for quality control and regulatory compliance in the drug development pipeline.
However, the primary amino group imparts high polarity to the molecule. This leads to several analytical difficulties:
-
Gas Chromatography (GC): Free amines tend to interact with active sites (silanol groups) in GC inlets and columns, resulting in poor peak shapes (tailing), low response, and inaccurate quantification.[1][2] Their low volatility also requires high temperatures, which can lead to thermal degradation.
-
High-Performance Liquid Chromatography (HPLC): The analyte lacks a strong chromophore, leading to poor sensitivity with UV-Vis detection.
-
Enantioselective Analysis: The separation of enantiomers requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.[1][4]
Derivatization is a powerful technique to overcome these obstacles. It involves chemically modifying the analyte to produce a new compound with properties better suited for chromatographic analysis.[5]
Principles of Derivatization for Amines
The primary goal of derivatizing this compound is to replace the active, polar hydrogens of the amino group (-NH₂) with a nonpolar functional group.[1] This chemical modification yields significant analytical advantages:
-
Increased Volatility & Thermal Stability: Conversion to amides or carbamates reduces intermolecular hydrogen bonding, making the derivative more volatile and suitable for GC analysis at lower temperatures.[1][6]
-
Improved Peak Shape: Derivatization masks the polar amino group, minimizing interactions with the GC system and resulting in sharp, symmetrical peaks.[1]
-
Enhanced Sensitivity: The introduction of specific functional groups, such as fluorinated acyl groups or those with strong UV absorbance or fluorescence, can dramatically increase detector response.[1][7]
-
Enantiomeric Resolution: Using an enantiomerically pure CDA reacts with the (R)- and (S)-enantiomers of the amine to form a pair of diastereomers.[1] These diastereomers have different physical properties and can be separated on a conventional, non-chiral chromatographic column.[4][8]
Protocols for Achiral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For routine quantification without chiral separation, acylation is a common and effective derivatization strategy. Trifluoroacetic anhydride (TFAA) is an excellent choice as it reacts rapidly with primary amines and the resulting trifluoroacetamide derivative is highly volatile and exhibits excellent chromatographic properties.[1][6]
Protocol: Trifluoroacetylation with TFAA
This protocol details the conversion of the amine to its N-trifluoroacetyl derivative for GC-MS analysis.
Causality: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the TFAA. This results in the formation of a stable amide and trifluoroacetic acid as a byproduct. The reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the anhydride reagent.
Materials & Reagents:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile, or Dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC-MS system with a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane)
Step-by-Step Methodology:
-
Sample Preparation: Accurately transfer a known amount of the amine sample (or an aliquot of a stock solution) into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is crucial as TFAA readily hydrolyzes.
-
Reagent Addition: Add 200 µL of the anhydrous solvent to dissolve the residue, followed by 100 µL of TFAA.[1] The excess TFAA ensures the reaction goes to completion.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes in a heating block.[1] The elevated temperature accelerates the reaction rate.
-
Cooling & Evaporation: Allow the vial to cool to room temperature. Gently evaporate the excess solvent and TFAA under a stream of nitrogen. Be careful not to evaporate to dryness for an extended period to avoid loss of the more volatile derivative.
-
Reconstitution: Reconstitute the derivatized sample in a suitable volume (e.g., 500 µL) of the chosen solvent (e.g., Ethyl Acetate).
-
Analysis: Inject 1 µL of the final solution into the GC-MS system.
Self-Validation:
-
Peak Shape: The resulting chromatographic peak for the derivatized amine should be sharp and symmetrical.
-
Mass Spectrum: The mass spectrum should confirm the formation of the N-trifluoroacetyl derivative. Look for the characteristic molecular ion and fragmentation patterns. The molecular weight will increase by 96 g/mol (C₂F₃O).
Workflow for GC Derivatization
Caption: General workflow for the derivatization of amines for GC-MS analysis.
Protocols for Chiral (Enantioselective) Analysis
To determine the enantiomeric excess (%ee) or ratio of (R)- and (S)-2,2,2-Trifluoro-1-(m-tolyl)ethanamine, a chiral derivatizing agent (CDA) is employed. The CDA, which is itself enantiomerically pure, reacts with both enantiomers of the amine to form a pair of diastereomers. These diastereomers can then be separated and quantified using standard achiral chromatography (HPLC or GC).[1][9]
Principle of Chiral Derivatization
The reaction between a racemic amine ((R)-Amine and (S)-Amine) and a single enantiomer of a CDA (e.g., (R)-CDA) produces two diastereomers with different chemical and physical properties.
-
(R)-Amine + (R)-CDA → (R,R)-Diastereomer
-
(S)-Amine + (R)-CDA → (S,R)-Diastereomer
These diastereomers will have different retention times on an achiral column, allowing for their separation and quantification. It is critical that the derivatization reaction proceeds to completion to avoid kinetic resolution, which would result in an inaccurate determination of the original enantiomeric ratio.[10]
Chiral Derivatization Principle
Caption: Conversion of enantiomers to separable diastereomers via a chiral derivatizing agent.
Protocol: Derivatization with Mosher's Acid Chloride (MTPA-Cl) for HPLC or GC Analysis
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, is a widely used CDA.[9] Its acid chloride (MTPA-Cl) reacts readily with primary amines to form stable diastereomeric amides.[10][11] The resulting derivatives can be analyzed by either HPLC-UV or GC-MS. The trifluoromethyl group in both the analyte and the reagent provides a strong signal for ¹⁹F NMR analysis as well.
Causality: The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the highly reactive acid chloride. A non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct, driving the reaction to completion.
Materials & Reagents:
-
(R)- or (S)-MTPA-Cl
-
This compound sample
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Chloroform)
-
Anhydrous non-nucleophilic base (e.g., Triethylamine or Pyridine)
-
Reaction vials (2 mL) with PTFE-lined caps
-
HPLC-UV or GC-MS system with an achiral column (e.g., C18 for HPLC, 5% Phenyl-methylpolysiloxane for GC)
Step-by-Step Methodology:
-
Sample Preparation: In a reaction vial, dissolve a known amount of the amine sample (e.g., 1-2 mg) in 500 µL of anhydrous dichloromethane.
-
Reagent Addition: Add a slight molar excess (e.g., 1.2 equivalents) of (R)-MTPA-Cl to the solution. Then, add 2-3 equivalents of anhydrous triethylamine.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC or a pilot injection. Gentle heating (e.g., 40°C) can be used to speed up the reaction if necessary.
-
Work-up: Quench the reaction by adding a small amount of a scavenger amine (e.g., a few drops of N,N-dimethylethylenediamine) to react with any excess MTPA-Cl. Dilute the mixture with ethyl acetate and wash sequentially with dilute HCl (to remove excess amines), saturated sodium bicarbonate solution (to remove Mosher's acid byproduct), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure or a gentle stream of nitrogen.
-
Analysis: Reconstitute the residue in a suitable mobile phase (for HPLC) or solvent (for GC) and inject into the chromatograph. The two diastereomers should elute as distinct peaks.
Protocol: Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis
Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is another highly effective CDA for the resolution of primary and secondary amines.[12] It reacts with the amine under mild alkaline conditions to form diastereomers that contain a strong dinitrophenyl chromophore, making them ideal for sensitive UV detection in HPLC.[13]
Causality: The reaction is a nucleophilic aromatic substitution. The amine's nucleophilic nitrogen attacks the electron-deficient carbon atom bonded to the fluorine on the dinitrophenyl ring, displacing the fluoride ion. The reaction is conducted in a slightly alkaline aqueous/acetone mixture.[13]
Materials & Reagents:
-
Marfey's Reagent (FDAA)
-
This compound sample
-
Acetone
-
1 M Sodium Bicarbonate solution
-
2 M Hydrochloric Acid
-
Reaction vials (2 mL) with PTFE-lined caps
-
Water bath or heating block
-
HPLC-UV system with a C18 reversed-phase column
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the amine in water or a suitable buffer (e.g., 50 µL of a ~1 mg/mL solution).
-
Reagent Preparation: Prepare a solution of Marfey's reagent in acetone (e.g., 100 µL of a ~10 mg/mL solution).
-
Reaction: In a reaction vial, combine the amine solution with the Marfey's reagent solution. Add 20 µL of 1 M sodium bicarbonate to make the solution alkaline.
-
Heating: Cap the vial and heat in a water bath at 40°C for 1 hour, with occasional mixing.[13]
-
Quenching: After cooling to room temperature, quench the reaction and neutralize the solution by adding 20 µL of 2 M HCl.
-
Dilution and Analysis: Dilute the reaction mixture with the mobile phase (e.g., to 1 mL) and inject an aliquot into the HPLC-UV system. Detection is typically performed around 340 nm.
Comparison of Derivatization Techniques
The choice of derivatization reagent depends on the analytical objective, the available instrumentation, and the sample matrix.
| Technique | Reagent | Purpose | Instrumentation | Advantages | Disadvantages |
| Trifluoroacetylation | TFAA | Achiral Quantification | GC-MS, GC-FID | Fast reaction, volatile derivative, excellent peak shape, simple procedure.[1][6] | Sensitive to moisture, reagent is corrosive. |
| Mosher's Amide Formation | MTPA-Cl | Chiral Separation & Quantification | HPLC-UV, GC-MS, NMR | Forms stable amides, applicable to both GC and HPLC, well-established method.[9][11] | Reagent is expensive, work-up can be extensive, potential for racemization if not handled carefully. |
| Marfey's Method | FDAA | Chiral Separation & Quantification | HPLC-UV | High UV absorptivity for sensitive detection, reliable and reproducible, mild reaction conditions.[13][14] | Primarily for HPLC, reagent can degrade over time. |
Troubleshooting
-
No or Low Product Yield:
-
Check for moisture in the sample or solvent, which can degrade reagents like TFAA and MTPA-Cl. Use freshly opened anhydrous solvents.
-
Ensure reagent activity. Derivatizing agents can degrade with improper storage.
-
Optimize reaction time and temperature. Some sterically hindered amines may require more forcing conditions.
-
-
Poor Peak Shape (GC):
-
Incomplete derivatization. Increase the excess of the derivatizing reagent or extend the reaction time/temperature.
-
Active sites in the GC system. Consider using a deactivated inlet liner or performing column maintenance.
-
-
Inaccurate Enantiomeric Ratio:
-
Ensure the reaction goes to completion to prevent kinetic resolution.[10] Monitor the reaction progress.
-
Verify the enantiomeric purity of the chiral derivatizing agent itself.
-
Check for racemization of the analyte or reagent under the chosen reaction or work-up conditions.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. jfda-online.com [jfda-online.com]
- 6. gcms.cz [gcms.cz]
- 7. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. The Retort [www1.udel.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 2,2,2-Trifluoro-1-(m-tolyl)ethanamine: A Versatile Building Block in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorinated Amines in Modern Agrochemicals
The introduction of fluorine-containing moieties has become a cornerstone of modern agrochemical design, imparting unique physicochemical properties that can enhance efficacy, metabolic stability, and bioavailability.[1][2][3] The trifluoromethyl (CF3) group, in particular, is a prevalent feature in a significant portion of recently developed pesticides due to its strong electron-withdrawing nature and high lipophilicity.[1] When combined with an amine functionality, as seen in 2,2,2-Trifluoro-1-(m-tolyl)ethanamine, a powerful and versatile building block emerges. This molecule offers researchers a strategic entry point for incorporating the trifluoroethylamino group into a wide array of potential agrochemical candidates.
The presence of the meta-tolyl group provides an additional site for structural modification and can influence the overall shape and electronic properties of the final molecule, which is critical for its interaction with biological targets.[4][5] While direct incorporation of this compound into a currently marketed agrochemical is not extensively documented in publicly available literature, its constituent parts are well-represented in numerous patented and commercialized products. This guide, therefore, serves as a comprehensive resource for researchers, outlining the potential applications and providing robust, representative protocols for the derivatization of this promising building block into novel agrochemical scaffolds.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The following table summarizes key properties of this compound.
| Property | Value | Source |
| CAS Number | 886368-58-7 | --INVALID-LINK-- |
| Molecular Formula | C9H10F3N | --INVALID-LINK-- |
| Molecular Weight | 189.18 g/mol | --INVALID-LINK-- |
| Appearance | Typically a liquid | Inferred from similar compounds |
| Boiling Point | Not readily available | |
| pKa (predicted) | ~8.5-9.5 | Estimated based on similar amines |
Core Synthetic Applications in Agrochemical Scaffolds
The primary amine group of this compound is a versatile nucleophile, enabling its incorporation into a variety of agrochemical classes through several key bond-forming reactions. The following sections detail representative protocols for these transformations.
Amide Synthesis: A Gateway to Fungicides and Insecticides
Amide linkages are ubiquitous in agrochemicals, particularly in fungicides (e.g., SDHI fungicides) and insecticides (e.g., diamide insecticides).[5] The reaction of this compound with a carboxylic acid or its activated derivative (such as an acid chloride) provides a straightforward route to novel amide-containing compounds.
Caption: Amide formation via acylation of the primary amine.
This protocol describes the synthesis of a model amide, which could serve as a scaffold for further optimization in a fungicide or insecticide discovery program.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 189.18 | 1.89 g | 10.0 mmol |
| 4-Chlorobenzoyl chloride | 175.01 | 1.75 g | 10.0 mmol |
| Triethylamine | 101.19 | 1.52 mL | 11.0 mmol |
| Dichloromethane (DCM) | - | 50 mL | - |
| 1 M Hydrochloric Acid | - | 20 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.89 g, 10.0 mmol) and dichloromethane (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine (1.52 mL, 11.0 mmol) to the stirred solution.
-
In a separate vessel, dissolve 4-chlorobenzoyl chloride (1.75 g, 10.0 mmol) in 10 mL of dichloromethane.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the amine solution over 15 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (20 mL), saturated NaHCO3 solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure N-(4-chlorobenzoyl)-2,2,2-trifluoro-1-(m-tolyl)ethanamine.
Urea Formation: A Key Reaction for Herbicidal Compounds
The urea moiety is a critical pharmacophore in many herbicides, notably the phenylurea class. The reaction of this compound with an isocyanate provides a direct and efficient route to novel urea derivatives with herbicidal potential.
Caption: Urea formation through the addition of the amine to an isocyanate.
This protocol outlines the synthesis of a model urea compound, which can be a starting point for developing new herbicides.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 189.18 | 1.89 g | 10.0 mmol |
| 4-Chlorophenyl isocyanate | 153.56 | 1.54 g | 10.0 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 40 mL | - |
| Hexanes | - | - | - |
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.89 g, 10.0 mmol) in anhydrous THF (20 mL).
-
In a separate flask, dissolve 4-chlorophenyl isocyanate (1.54 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Slowly add the isocyanate solution to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours. A precipitate may form during this time.
-
Monitor the reaction by TLC to confirm the consumption of the starting materials.
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold THF and then with hexanes.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with hexanes to induce crystallization.
-
Collect the solid product by vacuum filtration and dry under vacuum to yield the pure N-(4-chlorophenyl)-N'-(2,2,2-trifluoro-1-(m-tolyl)ethyl)urea.
Conclusion and Future Outlook
This compound represents a highly valuable, yet potentially underutilized, building block for the synthesis of novel agrochemicals. Its combination of a trifluoromethyl group and a primary amine on a tolyl scaffold provides a versatile platform for creating diverse libraries of compounds for high-throughput screening. The representative protocols provided herein demonstrate the facility with which this building block can be incorporated into amide and urea structures, which are prevalent in commercially successful fungicides, insecticides, and herbicides. Further exploration of its reactivity, for instance in reductive aminations or as a component in the synthesis of heterocyclic systems, will undoubtedly unlock new avenues for the discovery of next-generation crop protection agents. Researchers in the agrochemical field are encouraged to consider this building block as a strategic component in their synthetic endeavors.
References
- 1. EP0637910A1 - Stabilized herbicide compositions. - Google Patents [patents.google.com]
- 2. WO2021234531A1 - A stabilization system for an agrochemical composition - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2007143788A1 - Herbicidal composition and method for removing unwanted foliage - Google Patents [patents.google.com]
- 5. US8137715B2 - Insecticidal composition - Google Patents [patents.google.com]
Application Notes & Protocols: Synthetic Routes to Novel Compounds from 2,2,2-Trifluoro-1-(m-tolyl)ethanamine
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] 2,2,2-Trifluoro-1-(m-tolyl)ethanamine is a valuable chiral building block that combines the influential CF₃ moiety with a versatile primary amine, making it an excellent starting point for the synthesis of novel chemical entities. Its structural features allow it to serve as a hydrolysis-resistant bioisostere of amides, retaining the crucial N-H hydrogen bond donating capability while offering a different geometric and electronic profile.[2][3]
This guide provides detailed synthetic protocols and technical insights for leveraging this compound as a precursor to a diverse range of functionalized molecules. We will explore its application in robust amide bond formations, the construction of complex heterocyclic systems, and palladium-catalyzed cross-coupling reactions, providing researchers with the foundational methodologies to accelerate their discovery programs.
Part 1: Synthesis of Novel Amide Derivatives
The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. Coupling this compound with various carboxylic acids provides direct access to a library of novel amides with potential biological activity. The electron-withdrawing nature of the adjacent trifluoromethyl group can influence the reactivity of the amine and the conformational preferences of the resulting amide product.
Causality and Experimental Rationale
Standard peptide coupling reagents are highly effective for this transformation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (1-hydroxy-benzotriazole) are used to convert the carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[4] The choice of a non-nucleophilic base, typically diisopropylethylamine (DIPEA), is critical to neutralize the acid formed during the reaction without competing with the primary amine substrate.[4] Aprotic polar solvents like DMF or DCM are preferred to ensure solubility of the reagents and facilitate the reaction.
Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Protocol 1: General Procedure for Amide Synthesis using HATU
Materials:
-
This compound (1.0 eq)
-
Substituted Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired amide.
Data Summary: Representative Amide Couplings
| Entry | Carboxylic Acid | Time (h) | Yield (%) |
| 1 | Benzoic Acid | 6 | 92 |
| 2 | 4-Methoxybenzoic Acid | 5 | 95 |
| 3 | Thiophene-2-carboxylic acid | 8 | 88 |
| 4 | N-Boc-glycine | 4 | 91 |
Part 2: Synthesis of Novel Heterocyclic Scaffolds
The primary amine of this compound is a powerful nucleophile that can be used to construct a variety of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[5] One elegant approach involves the reaction with isatin derivatives to form ketimines, which can then act as 1,3-dipoles in cycloaddition reactions to generate complex spirooxindole frameworks.[1]
Causality and Experimental Rationale
The initial step is the acid-catalyzed condensation of the amine with an isatin to form an N-2,2,2-trifluoroethylisatin ketimine. This intermediate is not typically isolated but is generated in situ. This ketimine can then participate in reactions such as [3+2] cycloadditions with various dipolarophiles.[1] The trifluoromethyl group enhances the electrophilicity of the imine carbon, facilitating subsequent nucleophilic attacks or cycloadditions. Such multi-component reactions provide a rapid increase in molecular complexity from simple starting materials.
Protocol 2: Tin-Mediated Synthesis of 3-Allyl-3-(trifluoroethylamino)oxindoles
This protocol is adapted from methodologies developed for the synthesis of trifluoroethylamine-containing 3,3'-disubstituted oxindoles.[6] It involves a one-pot reaction between an isatin, this compound, and an allyl bromide, mediated by metallic tin.
Materials:
-
Isatin (or N-substituted isatin) (1.0 eq)
-
This compound hydrochloride (1.2 eq)
-
Allyl bromide (1.5 eq)
-
Tin (Sn) powder (2.0 eq)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, combine the isatin (1.0 eq), this compound hydrochloride (1.2 eq), and tin powder (2.0 eq) in ethanol.
-
Heat the mixture to reflux (approximately 80 °C).
-
Add allyl bromide (1.5 eq) dropwise to the refluxing suspension.
-
Continue to heat at reflux for 6-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove tin residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 3-substituted oxindole derivative.
Diagram of Heterocycle Synthesis
Caption: One-pot synthesis of spirooxindoles.
Part 3: C-N Cross-Coupling for Arylamine Synthesis
Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of complex arylamines that are otherwise difficult to access. Reacting this compound with various aryl or heteroaryl halides opens a gateway to novel scaffolds for drug discovery.[7]
Causality and Experimental Rationale
The reaction proceeds via a catalytic cycle involving a palladium(0) species. Oxidative addition of the aryl halide to the Pd(0) complex forms a Pd(II) intermediate. Coordination of the amine and subsequent deprotonation by a base (e.g., NaOt-Bu, Cs₂CO₃) leads to a palladium-amido complex. Finally, reductive elimination yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of phosphine ligand (e.g., X-Phos, RuPhos) is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[7]
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
Aryl or Heteroaryl Halide (e.g., 2-bromopyridine) (1.0 eq)
-
This compound (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), X-Phos (0.04 eq), and NaOt-Bu (1.4 eq).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous toluene, followed by this compound (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired arylamine.
Data Summary: Representative C-N Couplings
| Entry | Aryl Halide | Ligand | Yield (%) |
| 1 | 4-Bromotoluene | X-Phos | 85 |
| 2 | 2-Chloropyridine | RuPhos | 78 |
| 3 | 1-Bromo-4-fluorobenzene | X-Phos | 89 |
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. ijirset.com [ijirset.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, experience-driven advice in a direct question-and-answer format, alongside detailed troubleshooting protocols to enhance your reaction yield and product purity.
The primary and most industrially relevant route to α-trifluoromethyl amines is the reductive amination of the corresponding ketone, in this case, 3'-(trifluoromethyl)acetophenone. This guide will focus exclusively on this pathway, addressing critical parameters from starting material quality to final product purification.
Section 1: Synthesis Overview and Reaction Mechanism
The synthesis proceeds via a two-step, one-pot reaction. First, the ketone (3'-(trifluoromethyl)acetophenone) reacts with an ammonia source to form an intermediate imine. This imine is then reduced in situ to the desired primary amine.
Overall Reaction Scheme: 3'-(Trifluoromethyl)acetophenone + NH₃ (or NH₄OAc) → [Imine Intermediate] --[Reducing Agent]--> this compound
The efficiency of this transformation is highly dependent on controlling the equilibrium of imine formation and the selective reduction of the C=N bond over the C=O bond of the starting material.
Caption: General mechanism for reductive amination.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, with significant unreacted 3'-(trifluoromethyl)acetophenone. What is the likely cause?
A: This is a classic issue pointing to inefficient imine formation. The entire reaction hinges on first converting the ketone to the imine, which is then reduced. If the imine is not formed, the reducing agent cannot produce the desired amine.
-
Causality: The formation of an imine from a ketone and ammonia is an equilibrium-driven process that releases water. If this water is not effectively removed or sequestered, Le Chatelier's principle dictates that the equilibrium will favor the starting materials (ketone and ammonia), starving the reaction of the imine intermediate needed for the reduction step.
-
Solution:
-
Use a Dehydrating Agent: Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture. This will sequester the water as it is formed, driving the equilibrium towards the imine.
-
Ammonia Source: Using ammonium acetate (NH₄OAc) instead of gaseous ammonia can be more effective. The acetate can act as a catalytic proton shuttle to facilitate the dehydration of the hemiaminal intermediate.
-
Azeotropic Removal: For reactions run at higher temperatures, using a solvent like toluene with a Dean-Stark trap can physically remove water from the system.
-
Q2: I am observing a significant amount of 1-(m-tolyl)ethanol as a byproduct. How can I prevent this?
A: The formation of the corresponding alcohol is a clear indicator that your reducing agent is non-selectively reducing the starting ketone's carbonyl group (C=O) in competition with the imine's C=N bond.
-
Causality: This side reaction is kinetically competitive. Strong, unselective reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines. The key to high yield is to use conditions that favor the reduction of the iminium ion (the protonated form of the imine), which is significantly more electrophilic and reactive towards hydrides than the neutral ketone.
-
Solution:
-
pH Control: Maintain a slightly acidic pH (around 5-6). This ensures the formed imine is protonated to the more reactive iminium ion, while not being so acidic as to degrade the reagents. Using ammonium acetate can help buffer the system appropriately.
-
Use a Selective Reducing Agent: Switch to a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are less reactive towards ketones at neutral or slightly acidic pH but are highly effective at reducing iminium ions. STAB is often preferred due to the lower toxicity compared to cyanide-based reagents.
-
Q3: The reaction seems to stall after a few hours. What factors could be limiting the conversion?
A: Reaction stalling can be due to reagent degradation, catalyst deactivation (if applicable), or unfavorable reaction kinetics.
-
Causality:
-
Reducing Agent Stability: Hydride reagents can decompose in protic or acidic media over time, losing their potency.
-
Temperature: Reductive aminations are often run at room temperature to favor selectivity, but this can lead to slow reaction rates, especially with sterically hindered ketones.
-
Ammonia Concentration: If using gaseous ammonia or aqueous ammonium hydroxide, the effective concentration of the amine source may decrease over time, slowing imine formation.
-
-
Solution:
-
Staged Addition: Add the reducing agent in portions over the course of the reaction to maintain its effective concentration.
-
Moderate Temperature Increase: Gently warming the reaction to 40-50 °C can increase the rate of both imine formation and reduction. Monitor carefully for an increase in the alcohol byproduct.
-
Ensure Excess Ammonia Source: Use a sufficient excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) to push the imine formation equilibrium forward.
-
Q4: How should I purify the final this compound product?
A: Purifying primary amines can be challenging due to their basicity and potential for volatility. A standard acid-base extraction is the most robust method.
-
Causality: The basic nitrogen atom allows the product to be selectively protonated and moved into an aqueous phase, leaving non-basic organic impurities (like unreacted ketone or alcohol byproduct) behind in the organic phase.
-
Solution Protocol:
-
Quench: Carefully quench the reaction by adding it to water.
-
Basify: Make the aqueous solution basic (pH > 11) with NaOH or K₂CO₃ to ensure the amine is in its freebase form.
-
Extract: Extract the freebase amine into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash (Purification Step): Wash the combined organic layers with dilute aqueous HCl (e.g., 1M). Your amine product will be protonated and move into the aqueous layer as the hydrochloride salt. The organic impurities will remain in the organic layer, which is now discarded.
-
Isolate: Take the acidic aqueous layer, cool it in an ice bath, and basify it again with concentrated NaOH to regenerate the freebase amine. Extract this pure amine into fresh DCM or ethyl acetate, dry the organic layer with Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
-
Section 3: Troubleshooting Guide
This workflow provides a systematic approach to diagnosing and solving common issues during the synthesis.
Caption: A workflow for troubleshooting common synthesis issues.
| Symptom / Observation | Potential Root Cause | Recommended Action |
| Low Conversion: High levels of starting ketone remain. | Inefficient Imine Formation: Water is inhibiting the reaction equilibrium. | 1. Add activated 4Å molecular sieves to the reaction. 2. Ensure you are using a sufficient excess of the ammonia source (e.g., ammonium acetate). |
| Major Byproduct: Significant peak corresponding to 1-(m-tolyl)ethanol. | Non-selective Reduction: The reducing agent is reducing the ketone faster than or concurrent with the imine. | 1. Switch from NaBH₄ to a milder, more selective reagent like NaBH(OAc)₃ (STAB). 2. Control the pH to be slightly acidic (5-6) to favor iminium ion formation. |
| Reaction Stalls: Initial conversion observed, but the reaction does not proceed to completion. | Reagent Decomposition: The hydride reducing agent is degrading over the reaction time. | 1. Add the reducing agent in 2-3 portions over several hours. 2. Ensure the reaction is not overly acidic, which can accelerate hydride decomposition. |
| Difficult Emulsion during Work-up: Aqueous and organic layers fail to separate cleanly. | Formation of Ammonium Salts/Soaps: High concentration of salts. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase ("salting out"). 2. If the issue persists, filter the entire mixture through a pad of Celite. |
Section 4: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium cyanoborohydride is toxic and releases HCN gas upon contact with strong acid; handle with extreme care.
Protocol 4.1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is recommended for its high selectivity and good yields.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3'-(trifluoromethyl)acetophenone (1.0 eq), ammonium acetate (5.0 eq), and anhydrous methanol (or Dichloromethane, ~0.2 M concentration relative to the ketone).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for initial imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq).
-
Note: The reaction may gently exotherm.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil using the acid-base extraction detailed in FAQ Q4 or by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, with 1-2% triethylamine added to the mobile phase to prevent streaking).
Section 5: Data for Optimization
The choice of reagents and conditions is critical for maximizing yield. The following tables summarize expected outcomes based on common variables.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Typical Solvent | Relative Reactivity | Selectivity (Imine vs. Ketone) | Key Advantage |
| NaBH₄ | Methanol, Ethanol | High | Low | Inexpensive, powerful |
| NaBH₃CN | Methanol, THF | Moderate | High (at pH 5-6) | Highly selective for iminium ions |
| NaBH(OAc)₃ (STAB) | DCM, DCE, THF | Moderate | Very High | Excellent selectivity, non-cyanide |
| H₂ / Pd-C | Methanol, Ethanol | Catalyst Dependent | High | "Green" reagent, scalable |
Table 2: Effect of Solvent and Temperature
| Solvent | Typical Temperature | Pros | Cons |
| Methanol | 20-40 °C | Good for dissolving ammonium salts; protic nature can facilitate iminium ion formation. | Can react with some hydride reagents; may require longer reaction times. |
| Dichloromethane (DCM) | 20-40 °C | Aprotic, compatible with most hydride reagents (especially STAB). | Poorer at dissolving ammonium salts. |
| Toluene | 80-110 °C | Allows for azeotropic removal of water with a Dean-Stark trap. | High temperatures may lead to side reactions or reagent decomposition. |
Technical Support Center: Purification of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine
<
Introduction
Welcome to the technical support guide for the purification of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine. This molecule is a valuable building block in pharmaceutical and agrochemical research, prized for the unique physicochemical properties conferred by its trifluoromethyl group. Achieving high purity is critical for ensuring reproducible results in downstream applications and meeting stringent regulatory standards.
This guide is designed for researchers, chemists, and drug development professionals. It provides practical, in-depth solutions to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles. We will cover troubleshooting, frequently asked questions, and detailed experimental workflows to empower you to resolve purification issues efficiently.
Frequently Asked Questions (FAQs)
Q1: Why is my amine streaking or tailing significantly on a standard silica gel column?
This is the most common issue encountered when purifying basic amines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. The basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to poor peak shape (tailing), irreversible adsorption, and potential degradation.[1][2][3]
Q2: What are the main options to prevent peak tailing during silica gel chromatography?
There are three primary strategies to mitigate the interaction between basic amines and acidic silica:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-2% v/v), to your mobile phase.[3][4] This additive neutralizes the acidic silanol groups, preventing the target amine from binding too strongly.
-
Use of a Modified Stationary Phase: Employ an amine-functionalized silica (NH2-silica) or basic alumina column.[1][4] These stationary phases have a basic surface that repels the amine, leading to improved peak shape without the need for mobile phase additives.
-
Reversed-Phase Chromatography: For more polar amines, reversed-phase flash chromatography using a high-pH mobile phase (e.g., containing triethylamine or ammonium bicarbonate) can be highly effective. At a higher pH, the amine is in its neutral, free-base form, increasing its hydrophobicity and retention on a C18 column.[1]
Q3: Can I purify this amine by distillation?
Distillation is a viable option if the impurities have significantly different boiling points from the target compound. The boiling point for the related compound 2,2,2-Trifluoro-1-o-tolylethanamine is predicted to be around 222 °C at atmospheric pressure.[5] Vacuum distillation would be necessary to lower the boiling point and prevent thermal decomposition. This method is best suited for large-scale purification where chromatographic methods may be less practical.
Q4: Is recrystallization a good option for purifying this compound?
Direct recrystallization of the freebase amine can be challenging. However, converting the amine to a crystalline salt (e.g., hydrochloride or tartrate) is an excellent and highly effective purification strategy.[6] The salt often has different solubility properties than the impurities, allowing for efficient purification by recrystallization from a suitable solvent system (e.g., ethanol, methanol/ether). The purified salt can then be converted back to the freebase amine by neutralization and extraction.[6][7] A novel method using trichloroacetic acid (TCA) to form a salt that can be thermally decomposed back to the pure amine has also been reported, minimizing waste.[8]
Troubleshooting Guide
This section addresses specific problems you may encounter during purification and provides a logical path to a solution.
Problem 1: Low or No Recovery from Silica Gel Column
-
Symptom: The product does not elute from the column, even with highly polar solvents like 10-20% methanol in dichloromethane.
-
Root Cause: Irreversible adsorption onto the acidic silica gel. The strong acid-base interaction is preventing the amine from desorbing from the stationary phase.[2]
-
Solutions:
-
Immediate Action (Salvage): Attempt to flush the column with a solution of 5-10% ammonium hydroxide in methanol. This highly basic and polar mixture can displace the bound amine, though the purity of the recovered material may be compromised.
-
Method Redesign (Preventative):
-
Option A: Re-run the purification on a fresh silica column, but pre-treat the silica by flushing it with the mobile phase containing 1% triethylamine (TEA) before loading the sample.[9] Use 0.5-1% TEA throughout the entire elution.
-
Option B (Recommended): Switch to an amine-functionalized silica column (KP-NH).[3][10] This is often the most reliable solution, providing excellent peak shape with simple solvent systems like hexane/ethyl acetate.
-
-
Problem 2: Co-elution of Impurities with the Product
-
Symptom: Analytical data (NMR, GC-MS) of the "purified" fractions shows the presence of persistent impurities.
-
Root Cause: The impurity has a polarity very similar to the product under the chosen chromatographic conditions. Common impurities could include unreacted starting materials (e.g., m-tolyl trifluoromethyl ketone) or byproducts from the synthesis (e.g., over-alkylation products).
-
Solutions:
-
Optimize Chromatography:
-
Change Solvent System: If using hexane/ethyl acetate, switch to a different solvent system with different selectivity, such as dichloromethane/methanol (with 0.5% TEA).
-
Use a Shallow Gradient: A slower, more shallow elution gradient can improve the separation between closely eluting compounds.
-
-
Employ an Orthogonal Method: If chromatography fails, use a technique based on a different chemical principle.
-
Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous acid (e.g., 1M HCl). Your amine will move to the aqueous phase as the ammonium salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified amine back into an organic solvent.[9]
-
Salt Recrystallization: Convert the amine to its hydrochloride salt and recrystallize it. This is often very effective at removing closely related, non-basic impurities.[6]
-
-
Problem 3: Product Appears to Decompose on the Column
-
Symptom: Multiple new spots appear on TLC analysis of eluted fractions, and the overall yield is very low.
-
Root Cause: The amine is sensitive to the acidic silica gel, causing degradation. This is a known issue for certain classes of amines.[1]
-
Solutions:
-
Deactivate the Silica: Use a less acidic, "neutral" silica gel or add a base like triethylamine to the eluent to minimize degradation.
-
Switch Stationary Phase: Use a more inert stationary phase like basic alumina or an amine-functionalized silica.[1]
-
Avoid Chromatography: Rely on non-chromatographic methods like vacuum distillation or salt recrystallization, which are less likely to cause decomposition.
-
Visual Workflow for Purification Strategy
The following diagram outlines a decision-making process for selecting an appropriate purification technique.
References
- 1. biotage.com [biotage.com]
- 2. Troubleshooting Amine Unit Simulations [bre.com]
- 3. biotage.com [biotage.com]
- 4. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 5. 2,2,2-TRIFLUORO-1-O-TOLYL-ETHYLAMINE CAS#: 387-88-2 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Isolation (Recovery) [chem.ualberta.ca]
- 8. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Trifluoromethylated Chiral Amines
Introduction
Welcome to the technical support guide for the synthesis of trifluoromethylated (CF₃) chiral amines. The incorporation of a trifluoromethyl group into chiral amine scaffolds is a powerful strategy in medicinal and agrochemical research.[1][2][3] The unique properties conferred by the CF₃ group—such as enhanced metabolic stability, lipophilicity, and binding affinity—make these compounds highly valuable.[1] However, their synthesis presents significant challenges, particularly in achieving high yields and stereocontrol.[1][4][5]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common experimental hurdles and optimize your synthetic strategies.
Frequently Asked Questions & Troubleshooting Guides
This section is organized by the type of challenge encountered during the synthesis.
Category 1: Reagent & Substrate Stability
Question 1: My reaction yield is consistently low, and I suspect my electrophilic trifluoromethylating reagent is the problem. How can I diagnose and solve this?
Answer: Low yields are frequently traced back to the stability and handling of the trifluoromethylating reagent.[6] These reagents can be sensitive to decomposition by moisture, air, or heat.
Causality & Diagnosis:
-
Reagent Degradation: Electrophilic reagents like Togni's or Umemoto's reagents are powerful but have limited shelf-life and specific storage requirements.[7][8][9] Togni's Reagent II, for instance, is metastable at room temperature and should be stored refrigerated to prevent slow decomposition over weeks.[7] Some hypervalent iodine reagents can even be explosive under certain conditions and must be handled with extreme caution.[7]
-
Incompatibility: The strong electrophilicity that makes these reagents effective also makes them reactive toward certain solvents or functional groups on your substrate, leading to undesired side reactions.
Troubleshooting Protocol:
-
Verify Reagent Quality: If possible, use a freshly opened bottle of the reagent. If the reagent is older, consider running a simple test reaction with a known, reliable substrate to confirm its activity before committing your valuable materials.
-
Ensure Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. The addition of molecular sieves can help suppress hydrolysis of sensitive intermediates, such as imines.[1]
-
Thermal Stability Management: Check the thermal decomposition data for your specific reagent. Many reactions are run at low temperatures to prevent reagent degradation. If your protocol requires elevated temperatures, consider if a more thermally stable reagent alternative exists.
Table 1: Comparison of Common Electrophilic CF₃ Reagents & Stability Notes
| Reagent Class | Specific Reagent | Decomposition Onset | Key Stability Considerations |
| Hypervalent Iodine | Togni's Reagent I | Not explicitly stated | Known to be dangerously explosive and potentially impact-sensitive.[7] |
| Hypervalent Iodine | Togni's Reagent II | 135 °C | Metastable at room temperature; store refrigerated. Reacts violently with strong acids/bases.[7] |
| Sulfonium Salts | Umemoto's Reagents | Varies | Generally considered shelf-stable but are sensitive to moisture.[9] |
| Thianthrene-based | TT-CF₃⁺OTf⁻ | Thermally stable | Can be stored for a year in ambient atmosphere with no loss of reactivity.[10] |
Question 2: My trifluoromethylated imine substrate seems to be hydrolyzing or forming E/Z isomers. How does this affect my stereoselectivity?
Answer: The stability and isomeric purity of your starting imine are critical for achieving high enantioselectivity, especially in reactions like catalytic asymmetric reduction.[1]
Causality & Diagnosis:
-
Hydrolysis: Trifluoromethylated imines are highly electrophilic due to the electron-withdrawing CF₃ group. This makes them susceptible to hydrolysis by trace amounts of water in the solvent or on glassware, leading to the formation of the corresponding ketone and amine, thus reducing the available substrate for the desired reaction.
-
Isomerization: The presence of both E and Z isomers of the imine can be detrimental. Chiral catalysts often recognize one isomer preferentially. If the two isomers react to form opposite enantiomers of the product, the final enantiomeric excess (e.e.) will be low.[1] The equilibrium between isomers depends on the steric and electronic nature of the substituents on the imine.[1]
Troubleshooting Protocol:
-
Rigorous Drying: Dry all glassware in an oven overnight and cool under an inert atmosphere. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Adding activated molecular sieves (e.g., 4 Å MS) to the reaction mixture is a highly effective way to scavenge trace water and suppress imine hydrolysis.[1][4]
-
Isomer Pre-equilibration: If you suspect a mixture of isomers, you may need to find conditions that favor one isomer or allow for rapid equilibration under the reaction conditions so that a dynamic kinetic resolution can occur. This is highly system-dependent.
-
Characterization: Before starting the asymmetric reaction, characterize your imine intermediate using ¹⁹F NMR or ¹H NMR to assess its purity and check for the presence of multiple isomers.
Category 2: Low Stereoselectivity
Question 3: My asymmetric reaction is producing the trifluoromethylated amine with low enantiomeric excess (e.e.). What are the most common causes and how can I improve it?
Answer: Low enantioselectivity is the most common and frustrating challenge in this field. It typically points to a mismatch between the substrate, catalyst, and reaction conditions.
Causality & Diagnosis:
-
Solvent Effects: The solvent can dramatically influence the transition state of the enantioselective step. It can affect catalyst solubility, aggregation, and the way the chiral ligand or catalyst interacts with the substrate. For example, non-nucleophilic alcohols like trifluoroethanol have been found to be critical in some hydrogenation reactions to prevent solvent addition to the electrophilic imine.[1] In other cases, switching from a polar solvent like dichloromethane to a nonpolar one like toluene can significantly boost e.e.[4]
-
Temperature: Temperature affects the energy difference between the two diastereomeric transition states that lead to the R and S enantiomers. Lowering the reaction temperature often increases enantioselectivity, provided the reaction rate remains viable.[4]
-
Catalyst/Ligand Choice: Not all chiral catalysts or ligands are created equal. The electronic and steric properties of the ligand must be well-matched to the substrate to create a highly ordered and differentiating transition state.
-
Concentration: Reaction concentration can impact selectivity. More dilute conditions can sometimes favor the desired catalytic cycle and prevent side reactions or catalyst aggregation, leading to higher e.e.[4]
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision-making workflow for troubleshooting low enantioselectivity.
Detailed Optimization Strategy:
-
Temperature Screening: If your reaction is running at room temperature or higher, cool it to 0 °C, -20 °C, or even -78 °C. Monitor the reaction for conversion, as the rate will decrease.
-
Solvent Screening: This is one of the most powerful variables. Create a small screening matrix with different solvent classes.
-
Concentration Adjustment: Try running the reaction at half the original concentration (e.g., from 0.2 M to 0.1 M). This can sometimes lead to a significant increase in e.e., although it may require a longer reaction time.[4]
-
Ligand/Catalyst Modification: If the above steps do not yield significant improvement, the fundamental catalyst system may be suboptimal. If using a metal catalyst with a chiral ligand, screen a small library of ligands with varied steric and electronic properties (e.g., for a Pd-catalyzed reaction, try different phosphine ligands like SynPhos or BIPHEP derivatives).[1] For organocatalysis, small modifications to the catalyst backbone can have a large impact.[4]
Category 3: Purification & Analysis
Question 4: I've successfully synthesized my chiral amine, but I'm struggling to separate the enantiomers for analysis and purification. What are the best practices?
Answer: Purification and analysis of chiral amines, especially on a preparative scale, is a significant challenge.[13] Standard silica gel chromatography is usually insufficient to separate enantiomers.
Causality & Diagnosis:
-
Identical Physical Properties: Enantiomers have identical physical properties (boiling point, solubility, Rf on achiral media), making them inseparable by standard techniques.
-
Amine-Silica Interactions: The basic nature of amines can cause tailing and poor peak shape on standard silica gel columns.
Troubleshooting & Best Practices:
-
Analytical Method Development (HPLC/SFC):
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for chiral analysis.[13] You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD, OJ; Chiralpak AD, AS) are a good starting point.
-
Screen different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, often with a small amount of an amine additive (like diethylamine, DEA) to improve peak shape.
-
Supercritical Fluid Chromatography (SFC) is an excellent, often faster, and greener alternative to HPLC for chiral separations.[13] It uses supercritical CO₂ as the main mobile phase component.
-
-
Preparative Separation:
-
Once an analytical method is established, it can often be scaled to preparative HPLC or SFC for purification. This can be costly and time-consuming.
-
Diastereomeric Salt Resolution: A classical but effective method. React your racemic amine with a readily available, enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This forms a pair of diastereomeric salts, which now have different physical properties and can often be separated by fractional crystallization. After separation, the chiral acid is removed by a simple acid/base workup to recover your pure amine enantiomer.
-
-
Derivative Formation: For difficult separations or for confirming absolute stereochemistry, you can derivatize the amine with a chiral reagent (e.g., Mosher's acid chloride) to form diastereomers that are easily distinguishable by NMR or chromatography.
Detailed Experimental Protocol
Example Protocol: Asymmetric Reduction of a Trifluoromethyl Ketimine
This protocol is a representative example based on common strategies in the literature for the catalytic asymmetric reduction of N-aryl trifluoromethyl imines.[1]
Objective: To synthesize an enantioenriched trifluoromethylated amine via transfer hydrogenation.
Materials:
-
N-Aryl trifluoromethyl ketimine (1.0 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP) (5 mol%)
-
Hantzsch Ester (1.5 equiv)
-
Anhydrous Toluene (to make a 0.1 M solution)
-
4 Å Molecular Sieves (activated, powdered)
Procedure:
-
Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the N-aryl trifluoromethyl ketimine (e.g., 0.5 mmol, 1.0 equiv), the CPA catalyst (0.025 mmol, 0.05 equiv), and activated 4 Å molecular sieves (approx. 250 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.
-
Solvent & Reagent Addition: Add anhydrous toluene (5.0 mL) via syringe. Stir the mixture for 5 minutes at room temperature. Then, add the Hantzsch ester (0.75 mmol, 1.5 equiv) in one portion.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (start with room temperature, but consider 0 °C or 40 °C for optimization) and monitor the reaction progress by TLC or ¹H NMR analysis of aliquots.
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a solvent system like hexanes/ethyl acetate, possibly with 1% triethylamine to prevent tailing) to isolate the chiral amine.
-
Analysis: Determine the enantiomeric excess (e.e.) of the purified product by chiral HPLC analysis.
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines | CoLab [colab.ws]
- 4. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine
Welcome to the dedicated technical support guide for the synthesis of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical building block in their work. The trifluoroethylamine moiety is a valuable pharmacophore, and its successful synthesis is often pivotal.[1] This guide provides in-depth troubleshooting for common side reactions and answers to frequently encountered challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent and industrially scalable method for synthesizing this compound is the reductive amination of the corresponding ketone precursor, 2,2,2-Trifluoro-1-(m-tolyl)ethanone.[2] This pathway involves two key steps, which are often performed in a one-pot procedure:
-
Imine Formation: The ketone reacts with an ammonia source (e.g., ammonia, ammonium acetate, ammonium chloride) to form an intermediate ketimine. This is a reversible condensation reaction.
-
Reduction: The C=N bond of the imine is then selectively reduced to a C-N single bond using a suitable hydride reducing agent, yielding the target primary amine.
This method is favored for its operational simplicity and the avoidance of harsh reagents that can lead to multiple alkylations, a common issue with direct alkylation approaches.
Q2: Why is the choice of reducing agent so critical in this synthesis?
The choice of reducing agent is paramount because it dictates the chemoselectivity of the reaction.[3] The reaction mixture contains two electrophilic functional groups: the starting ketone (C=O) and the intermediate imine (C=N). An ideal reducing agent should selectively reduce the imine (or its protonated iminium ion form) much faster than it reduces the ketone.
-
Preferred Reagents: Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred.[3][4] They are less reactive towards the ketone under neutral or weakly acidic conditions but readily reduce the more electrophilic iminium ion intermediate.[4]
-
Problematic Reagents: A stronger, less selective reducing agent like sodium borohydride (NaBH₄) can aggressively reduce the starting ketone to the corresponding alcohol (2,2,2-trifluoro-1-(m-tolyl)ethanol), leading to a significant and often difficult-to-remove byproduct.[5][6]
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental issues, their probable causes rooted in side reactions, and actionable solutions to mitigate them.
Problem 1: Low Yield & Presence of a Major Alcohol Impurity
Question: My final product shows a low yield of the desired amine, and my NMR/LC-MS analysis indicates a significant amount of 2,2,2-trifluoro-1-(m-tolyl)ethanol. What is happening and how can I fix it?
Answer: This is the most common side reaction in this synthesis. It occurs when the reducing agent attacks the starting ketone before it can be converted to the imine, or attacks the ketone faster than the imine.
Root Causes & Mechanistic Insight:
-
Non-selective Reducing Agent: As mentioned in the FAQ, using a strong reducing agent like sodium borohydride (NaBH₄) is a primary cause. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to hydride attack.[7]
-
Slow Imine Formation: The formation of the imine is a reversible equilibrium. If the rate of imine formation is slow, the concentration of the ketone remains high, providing more opportunity for its reduction. Factors like insufficient ammonia source, improper pH, or lack of a dehydrating agent can slow this step.
-
Premature Addition of Reductant: Adding the reducing agent before the imine has had sufficient time to form will invariably lead to ketone reduction.
Solutions & Protocol Adjustments:
| Parameter | Recommended Action | Scientific Rationale |
| Reducing Agent | Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN). | These reagents are sterically bulkier and electronically milder, showing high selectivity for the reduction of the protonated iminium ion over the neutral ketone.[3][4] |
| Reaction Staging | Adopt a two-stage, one-pot approach. First, stir the ketone, ammonia source (e.g., ammonium acetate), and a weak acid (acetic acid) for 1-2 hours at room temperature to establish the imine equilibrium. Then, add the reducing agent. | This ensures a higher concentration of the imine intermediate is present before the reduction step is initiated, kinetically favoring the desired reaction pathway. |
| pH Control | Maintain a weakly acidic pH (around 5-6). | Acid catalysis is crucial for the dehydration step in imine formation. However, a pH that is too low will protonate the amine source, rendering it non-nucleophilic. A pH that is too high will not sufficiently activate the carbonyl. |
| Dehydrating Agent | Consider adding molecular sieves (3Å or 4Å) to the reaction mixture during the imine formation stage. | By removing the water byproduct, the equilibrium is shifted towards the formation of the imine (Le Châtelier's principle), increasing its concentration prior to reduction. |
Problem 2: Incomplete Conversion & Complex Product Mixture
Question: My reaction stalls, leaving a significant amount of unreacted 2,2,2-trifluoro-1-(m-tolyl)ethanone. I also see multiple small, unidentified peaks in my chromatogram. What are the potential issues?
Answer: Incomplete conversion often points to issues with the reagents or reaction conditions, while a complex mixture can indicate competing pathways or degradation.
Root Causes & Mechanistic Insight:
-
Decomposition of Reducing Agent: Hydride reagents, particularly NaBH₄, can decompose in protic or acidic media, reducing their effective concentration over the course of the reaction.[5]
-
Hydrolysis of Imine: The imine intermediate is susceptible to hydrolysis, converting it back to the starting ketone and ammonia. If the reduction is slow, this reverse reaction can become significant.
-
Defluorination: Although less common under standard reductive amination conditions, aggressive reagents or high temperatures can potentially lead to defluorination pathways, creating a complex mixture of byproducts.[8]
-
Impure Starting Material: The starting ketone, 2,2,2-trifluoro-1-(m-tolyl)ethanone, may contain impurities from its own synthesis (e.g., from a Friedel-Crafts acylation) that can interfere with the reaction.
Solutions & Protocol Adjustments:
| Parameter | Recommended Action | Scientific Rationale |
| Reagent Quality | Use freshly opened or properly stored reducing agents. Ensure the starting ketone is of high purity (>95%).[9] | Old or improperly stored hydride reagents can absorb moisture and lose activity. Starting material purity is critical for clean reaction profiles. |
| Solvent Choice | Use anhydrous solvents like methanol, ethanol, or dichloromethane (DCM). | Protic solvents like methanol can participate in the reaction but must be anhydrous to prevent reagent decomposition and imine hydrolysis. |
| Temperature Control | Conduct the reduction step at room temperature or slightly below (0 °C to RT). | While gentle heating can sometimes facilitate imine formation, higher temperatures can accelerate reagent decomposition and other side reactions. The reduction step is typically exothermic and requires no heating. |
| Monitoring | Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the ketone spot and the appearance of the amine product. | This provides real-time data on whether the reaction is proceeding as expected or has stalled, allowing for timely intervention (e.g., adding more reagent if necessary). |
Visualizing the Reaction & Side Pathways
To provide a clearer understanding, the following diagrams illustrate the key chemical transformations.
Caption: Main reaction vs. a key side reaction.
Caption: Troubleshooting workflow for alcohol impurity.
Experimental Protocol: Optimized Reductive Amination
This protocol is designed to minimize the side reactions discussed above.
Materials:
-
2,2,2-Trifluoro-1-(m-tolyl)ethanone (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (3.0 - 5.0 eq)
-
Anhydrous Methanol (MeOH)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Imine Formation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,2,2-trifluoro-1-(m-tolyl)ethanone and anhydrous methanol (approx. 0.2 M concentration).
-
Add ammonium acetate to the solution.
-
Stir the mixture vigorously at room temperature for 2 hours to facilitate imine formation. Monitor the conversion of the ketone by TLC if desired.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath.
-
In a single portion, add sodium triacetoxyborohydride to the stirring mixture. Caution: Gas evolution may occur.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
References
- 1. 886368-58-7|this compound|BLD Pharm [bldpharm.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
Technical Support Center: Optimization of Reaction Conditions for 2,2,2-Trifluoro-1-(m-tolyl)ethanamine
Introduction: 2,2,2-Trifluoro-1-(m-tolyl)ethanamine is a critical chiral building block in medicinal chemistry and drug development. The incorporation of the trifluoromethyl (CF₃) group offers profound benefits, including enhanced metabolic stability, increased lipophilicity, and altered pKa, which can significantly improve a drug candidate's pharmacokinetic profile.[1][2][3] However, the very electronic properties that make this amine valuable also present unique challenges in synthesis. The strong electron-withdrawing nature of the CF₃ group reduces the nucleophilicity of the primary amine, often leading to sluggish or incomplete reactions under standard conditions.[4]
This guide provides in-depth troubleshooting advice and optimized protocols to address common issues encountered when using this and structurally similar fluorinated amines.
Part 1: Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl (CF₃) group affect the reactivity of the primary amine?
The CF₃ group is a powerful electron-withdrawing group. This has two primary consequences for the adjacent amine:
-
Reduced Basicity: The electron density on the nitrogen atom is significantly decreased, which lowers the pKa of the amine compared to its non-fluorinated analogues like phenethylamine.[4] This means it is a weaker base.[5][6]
-
Reduced Nucleophilicity: With less electron density, the nitrogen lone pair is less available to attack electrophiles.[7] This directly impacts the rate and efficiency of common reactions like acylations and alkylations, often requiring more forcing conditions or highly efficient coupling agents.[8]
Q2: What are the recommended storage and handling conditions for this compound?
Like most primary amines, this reagent should be stored under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container, preferably refrigerated (2-8°C) to minimize volatility and potential degradation. Amines can slowly react with atmospheric CO₂ to form carbamates, so minimizing headspace and ensuring a tight seal is crucial for long-term purity.
Q3: Is the C-F bond stable under typical reaction conditions?
Yes, the carbon-fluorine bond is one of the strongest single bonds in organic chemistry and is exceptionally stable.[1] It is highly resistant to cleavage under most synthetic conditions, including acidic, basic, and standard reductive or oxidative environments.[2][9] Significant degradation of the CF₃ group is not a common concern in typical synthetic transformations.
Part 2: Troubleshooting Guide for Common Reactions
This section addresses specific problems encountered during key synthetic transformations.
Focus Area 1: Amide Bond Formation (Acylation)
Amide coupling is one of the most frequent reactions where issues arise due to the amine's low nucleophilicity.
Problem: Low or no conversion in my amide coupling reaction.
This is the most common issue. If standard coupling conditions (e.g., EDC/HOBt) are failing, a systematic optimization is required.
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
-
Upgrade Your Coupling Reagent:
-
Why: Standard carbodiimide reagents like DCC or EDC may not generate a sufficiently reactive activated ester to couple with the electron-deficient amine.[10][11]
-
Solution: Switch to more potent uronium or phosphonium salt-based reagents. HATU is often the reagent of choice for difficult couplings as it forms a highly reactive OAt-active ester with minimal side reactions and reduced risk of racemization.[12][13]
-
Data Summary: Comparison of Common Coupling Reagents
Reagent Class Relative Reactivity Key Considerations EDC / DCC Carbodiimide Moderate Can cause racemization; DCU byproduct (from DCC) has low solubility. HBTU / TBTU Uronium/Aminium High Efficient, but can form guanidinium byproducts if amine addition is delayed. HATU / TATU Uronium/Aminium Very High Less epimerization than HBTU; ideal for hindered or electron-poor amines.[8][13] | PyBOP | Phosphonium | High | Generates HOBt in situ; generally very effective. |
-
-
Select the Right Base:
-
Why: The base is critical for neutralizing acid byproducts and ensuring the amine remains in its free, nucleophilic form.[5] However, a simple tertiary amine like triethylamine (TEA) can sometimes act as a competing nucleophile.
-
Solution: Use a non-nucleophilic, sterically hindered base. Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice. For extremely sensitive substrates, 2,6-lutidine can be used. Use 2-3 equivalents of the base.
-
-
Optimize Solvent and Temperature:
-
Why: Proper solvation of all reactants is essential for reaction efficiency.[14][15] Polar aprotic solvents are generally superior for peptide couplings.
-
Solution: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they effectively solvate polar intermediates.[16][17] If the reaction is sluggish at room temperature, gentle heating to 40-50°C can often provide the necessary activation energy without promoting significant side reactions.
-
-
In a dry, inert flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add this compound (1.1 eq.).
-
Add DIPEA (3.0 eq.) to the mixture.
-
In a separate vial, dissolve HATU (1.2 eq.) in a small amount of DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by LC-MS or TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Focus Area 2: N-Alkylation and Reductive Amination
Problem: My reductive amination is low-yielding, and I see alcohol byproduct from my aldehyde.
This indicates that the reduction of the carbonyl is faster than the formation and/or reduction of the iminium ion intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 13. peptide.com [peptide.com]
- 14. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
stability and degradation of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine
Welcome to the technical support center for 2,2,2-Trifluoro-1-(m-tolyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, degradation, and effective use of this compound in your experiments. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and handling of this compound.
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity and purity of this compound, it is crucial to store it under controlled conditions. The recommended storage involves keeping the compound at 2-8°C in a dark place under an inert atmosphere (e.g., argon or nitrogen).[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.
Causality: The trifluoromethyl group is generally stable; however, the amine functionality is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and elevated temperatures. Storing at reduced temperatures slows down potential degradation processes, while an inert atmosphere and protection from light minimize photo-oxidative degradation pathways.
Q2: How does the trifluoromethyl group affect the basicity and reactivity of the amine?
A2: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group. Its presence on the benzylic carbon significantly reduces the electron density on the adjacent amine group. This leads to a lower pKa compared to its non-fluorinated analog, benzylamine, meaning it is a weaker base.[1][4]
Experimental Implication: This reduced basicity is a critical factor in experimental design. For reactions where the amine acts as a nucleophile, its reactivity will be attenuated. In base-catalyzed reactions, a stronger external base may be required. Conversely, this property can be advantageous in preventing unwanted side reactions that may occur with more basic amines.
Q3: What are the primary degradation pathways I should be aware of for this compound?
A3: While generally stable under recommended storage, this compound can degrade under specific stress conditions. The most probable degradation pathways include:
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of the corresponding imine, which may further hydrolyze to an aldehyde (3-methylbenzaldehyde) and trifluoroacetamide, or potentially be oxidized to an amide.
-
Photodegradation: Exposure to UV light can induce defluorination. Studies on other aromatic trifluoromethyl amines have shown that irradiation can lead to the substitution of fluorine atoms by hydroxyl groups from water, ultimately forming a carboxylic acid.[5][6]
-
Hydrolysis of the Trifluoromethyl Group: Under strongly basic conditions, the trifluoromethyl group can undergo hydrolysis to form a carboxylic acid.[5] This is a known, albeit often slow, degradation pathway for aryl trifluoromethyl groups.
-
Thermal Degradation: At very high temperatures, decomposition is expected to involve the cleavage of C-F and C-C bonds, leading to the formation of smaller fluorinated compounds.[7][8]
Q4: Is the trifluoromethyl group stable under typical acidic and basic workup conditions?
A4: The trifluoromethyl group is known for its high stability under a wide range of chemical conditions, including moderately acidic and basic environments, due to the strength of the carbon-fluorine bond.[9][10] However, caution is advised under extreme conditions.
-
Acidic Conditions: The compound is generally stable. The primary amine will be protonated to form an ammonium salt, which is typically stable.
-
Basic Conditions: While stable in mild bases, prolonged exposure to strong bases (e.g., concentrated NaOH or KOH), especially at elevated temperatures, can lead to the slow hydrolysis of the -CF₃ group to a carboxylic acid.[5]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the handling and use of this compound in synthetic protocols.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Yield in Nucleophilic Substitution Reactions | The trifluoromethyl group's electron-withdrawing effect reduces the nucleophilicity of the amine.[1][4][11] | 1. Use a Stronger, Non-Nucleophilic Base: If the reaction requires deprotonation of another reagent, use a stronger base to avoid relying on the substrate amine. 2. Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for the less nucleophilic amine. Monitor for potential side reactions or degradation. 3. Use a More Electrophilic Substrate: If possible, modify the electrophile to be more reactive towards the weakly nucleophilic amine. |
| Difficulty in Purifying the Compound by Silica Gel Chromatography (Tailing Peaks) | The basic amine group interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and potential irreversible adsorption.[12] | 1. Add a Basic Modifier to the Eluent: Incorporate a small amount (0.1-1%) of a volatile base, such as triethylamine or pyridine, into your eluent system. This will neutralize the acidic sites on the silica gel, reducing the interaction with your amine product. 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like basic alumina for your column chromatography. 3. Convert to a Salt: If the final product is the free base, consider purifying an acid-addition salt (e.g., hydrochloride) which is often less prone to tailing on silica. The free base can be regenerated after purification. |
| Incomplete Reaction in Amide Coupling | Formation of an ammonium carboxylate salt between the basic amine and the acidic carboxylic acid can occur, which is often unreactive under standard coupling conditions, especially in direct thermal amidation.[13] | 1. Activate the Carboxylic Acid: Use standard peptide coupling reagents (e.g., DCC, EDC, HATU) to convert the carboxylic acid into a more reactive intermediate (e.g., an active ester) before adding the amine. 2. Form the Acid Chloride: Convert the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride will be highly reactive towards the amine. Ensure a non-nucleophilic base is present to scavenge the HCl byproduct. |
| Appearance of Unexpected Impurities After Storage or Workup | This could be due to oxidation of the amine, photodegradation, or reaction with acidic/basic residues. | 1. Re-evaluate Storage Conditions: Ensure the compound is stored at 2-8°C under an inert atmosphere and protected from light.[1][2][3] 2. Degas Solvents: For reactions sensitive to oxidation, use solvents that have been degassed by sparging with nitrogen or argon. 3. Neutralize Workup: After acidic or basic washes, ensure the organic layer is washed with a neutral aqueous solution (e.g., brine) to remove any residual acid or base before solvent evaporation. |
Section 3: Experimental Protocols & Data
Protocol 3.1: General Procedure for Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for a defined period. A control sample should be kept in the dark.
-
Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Analysis: After the defined stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating method, such as HPLC with a UV detector or LC-MS, to quantify the parent compound and detect any degradation products.
Table 3.1: Physicochemical Properties Comparison
The following table compares the properties of benzylamine with its para-trifluoromethylated analog to illustrate the impact of the -CF₃ group. The properties of the meta-isomer are expected to be similar.
| Property | Benzylamine | 4-(Trifluoromethyl)benzylamine | Impact of Trifluoromethylation |
| Molecular Weight | 107.15 g/mol | 175.15 g/mol | Increased molecular weight |
| pKa (at 25°C) | 9.33 | ~8.60 (Predicted)[1][4] | The potent electron-withdrawing nature of the CF₃ group decreases the basicity of the amine, resulting in a lower pKa.[1][4] |
| LogP (Octanol-Water) | 1.09 | 1.8 | The trifluoromethyl group significantly enhances lipophilicity.[1] |
Section 4: Visualizations
Diagram 4.1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 4.2: Troubleshooting Workflow for Amine Purification
Caption: Decision workflow for troubleshooting the purification of basic amines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. achmem.com [achmem.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turi.org [turi.org]
- 8. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide [mdpi.com]
Technical Support Center: Troubleshooting Enantioselective Reactions with 2,2,2-Trifluoro-1-(m-tolyl)ethanamine
Welcome to the technical support center for enantioselective reactions utilizing 2,2,2-Trifluoro-1-(m-tolyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of asymmetric synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research and development.
Introduction to this compound in Asymmetric Synthesis
This compound is a valuable chiral building block and auxiliary in asymmetric synthesis. The presence of the trifluoromethyl group significantly influences its steric and electronic properties, making it a unique tool for achieving high levels of stereocontrol. The electron-withdrawing nature of the CF3 group reduces the basicity of the amine compared to its non-fluorinated analogs. This modulation of reactivity can be advantageous in many catalytic systems, preventing catalyst inhibition or undesired side reactions. Furthermore, the steric bulk of the trifluoromethyl and m-tolyl groups creates a well-defined chiral environment, crucial for effective stereochemical induction.
This guide will explore its application as a chiral auxiliary, in the formation of chiral ligands for transition-metal catalysis, and as a resolving agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in enantioselective synthesis?
A1: this compound is primarily used in three main areas:
-
Chiral Auxiliaries: It can be temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the reaction, the auxiliary is cleaved and can often be recovered.[1][2]
-
Chiral Ligands: It serves as a precursor for the synthesis of chiral ligands, particularly for transition-metal-catalyzed reactions such as asymmetric hydrogenation.[3]
-
Chiral Resolving Agent: It can be used to separate enantiomers of a racemic mixture by forming diastereomeric salts that can be separated by crystallization.
Q2: How does the trifluoromethyl group affect the properties of the amine?
A2: The trifluoromethyl group has several significant effects:
-
Electronic Effect: It is strongly electron-withdrawing, which reduces the pKa of the amine. This lower basicity can be beneficial in preventing catalyst poisoning in metal-catalyzed reactions.
-
Steric Hindrance: The bulky CF3 group provides significant steric hindrance, which is a key factor in creating a well-defined chiral pocket to control the approach of reagents.
-
Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can influence its solubility in various organic solvents.
Q3: What are the key safety precautions when handling this compound?
A3: this compound should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin and eye irritation.[4] Always work in a well-ventilated fume hood, wear personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information.
Troubleshooting Guide: Low Diastereoselectivity/Enantioselectivity
Low stereoselectivity is a common challenge in asymmetric synthesis. The following guide provides a systematic approach to troubleshooting reactions involving this compound.
Scenario 1: Use as a Chiral Auxiliary
Problem: Poor diastereoselectivity is observed in a reaction where this compound is used as a chiral auxiliary.
Causality Analysis: The diastereoselectivity in such reactions is determined by the energy difference between the transition states leading to the different diastereomers. Factors that influence the conformation of the transition state are critical.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Steps:
-
Verify Purity of Reagents: Impurities in the chiral auxiliary or the substrate can interfere with the desired reaction pathway. Ensure all starting materials are of high purity.
-
Optimize Reaction Temperature: Many enantioselective reactions are highly sensitive to temperature. Lowering the reaction temperature often increases selectivity by accentuating the small energy differences between diastereomeric transition states.
-
Screen Solvents: The solvent can have a profound impact on the transition state geometry. A systematic screening of solvents with varying polarities and coordinating abilities is recommended.
-
Vary Lewis Acid/Base: If a Lewis acid or base is used, its nature and stoichiometry can influence the chelation and conformation of the transition state. Experiment with different Lewis acids (e.g., TiCl4, SnCl4, Et2AlCl) or bases.
-
Adjust Reagent Stoichiometry: The molar ratio of the reactants can affect the outcome. Ensure precise control over the stoichiometry.
Scenario 2: Use in a Chiral Ligand for Asymmetric Catalysis
Problem: Low enantiomeric excess (ee) is obtained in a transition-metal-catalyzed reaction using a ligand derived from this compound.
Causality Analysis: The enantioselectivity of a catalytic reaction depends on the precise three-dimensional structure of the catalyst-substrate complex in the transition state. Factors such as ligand purity, catalyst activation, and reaction conditions play a crucial role.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Steps:
-
Verify Purity of Ligand and Metal Precursor: Impurities can act as catalyst poisons. Ensure both the chiral ligand and the metal precursor are pure and handled under inert conditions if they are air or moisture sensitive.
-
Optimize In Situ Catalyst Formation: If the catalyst is formed in situ, the conditions for its formation (temperature, time, solvent) can be critical.
-
Optimize Reaction Conditions:
-
Temperature: As with chiral auxiliaries, lower temperatures generally favor higher enantioselectivity.
-
Pressure: For reactions involving gases (e.g., hydrogenation), pressure can significantly influence the reaction rate and selectivity.
-
Solvent: The solvent can affect the solubility of the catalyst and substrate, as well as the stability of the catalytic species.
-
-
Vary Catalyst Loading: While a higher catalyst loading may increase the reaction rate, it can sometimes lead to the formation of less selective catalytic species.
-
Screen Additives: In some cases, the addition of salts or other additives can improve the enantioselectivity by influencing the catalyst structure or the reaction mechanism.
Experimental Protocols
Protocol 1: Removal of the 2,2,2-Trifluoro-1-(m-tolyl)ethyl Auxiliary
The removal of the chiral auxiliary is a critical final step. The choice of method depends on the desired product and the stability of the functional groups in the molecule.
Reductive Cleavage (to yield an alcohol):
-
Dissolve the substrate (1 equivalent) in an anhydrous solvent such as THF or Et2O under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) (2-3 equivalents), in the same solvent.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench the excess reducing agent by the slow addition of water or a saturated aqueous solution of Rochelle's salt at 0 °C.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Oxidative Cleavage (to yield a carboxylic acid):
-
Dissolve the substrate (1 equivalent) in a suitable solvent mixture, such as THF/water.
-
Cool the solution to 0 °C.
-
Add an oxidizing agent, such as hydrogen peroxide in the presence of a lithium hydroxide (LiOH) or sodium perborate.
-
Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction and work up accordingly.
-
Purify the product by column chromatography or crystallization.
Protocol 2: Determination of Enantiomeric Excess (ee) by NMR Spectroscopy
The determination of enantiomeric excess is crucial for evaluating the success of an enantioselective reaction. NMR spectroscopy using a chiral derivatizing agent is a common method.
-
Derivatization: In an NMR tube, dissolve a small amount of the product (containing a mixture of enantiomers) in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride), in a slight excess.
-
Add a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl generated.
-
Allow the reaction to proceed to completion.
-
NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
-
Integration: Identify a well-resolved signal corresponding to a proton or fluorine atom in the diastereomers. Integrate the areas of these two signals.
-
Calculation: The enantiomeric excess can be calculated using the following formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100
Data Presentation
Table 1: Effect of Reaction Parameters on Enantioselectivity
| Entry | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Enantiomeric Excess (ee%) |
| 1 | 25 | Toluene | 1 | 75 |
| 2 | 0 | Toluene | 1 | 88 |
| 3 | -20 | Toluene | 1 | 95 |
| 4 | -20 | CH₂Cl₂ | 1 | 92 |
| 5 | -20 | THF | 1 | 85 |
| 6 | -20 | Toluene | 0.5 | 96 |
| 7 | -20 | Toluene | 2 | 94 |
This is a representative table. Actual results will vary depending on the specific reaction.
Conclusion
Successfully troubleshooting enantioselective reactions requires a systematic and logical approach. By understanding the fundamental principles of asymmetric induction and carefully considering the unique properties of this compound, researchers can effectively optimize their reaction conditions to achieve high levels of stereocontrol. This guide provides a starting point for addressing common challenges, but it is essential to consult the primary literature for specific reaction precedents.
References
Technical Support Center: Purification of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine
Welcome to the technical support center for the purification of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine. This guide provides in-depth, troubleshooting-focused answers to common questions encountered by researchers and drug development professionals during the purification of this and related fluorinated chiral amines.
FAQ Section 1: Understanding Your Sample
Q1: What are the potential impurities in my crude this compound sample?
A1: The impurity profile of your sample is heavily dependent on its synthetic route. However, several common classes of impurities can be anticipated:
-
Unreacted Starting Materials: The most common impurities are often the precursors used in the final synthetic step. For instance, if the amine is produced via reduction of an oxime, the corresponding 2,2,2-trifluoro-1-(m-tolyl)ethanone oxime might be present.[1]
-
Reagents and By-products: Reagents from the synthesis, such as reducing agents or catalysts, and their resulting by-products can contaminate the final product. For example, syntheses involving amination reactions might leave residual ammonia or related salts.[2]
-
Enantiomeric Impurity: If you are working with a specific enantiomer (e.g., the (R)- or (S)-isomer), the other enantiomer is a critical impurity that must be quantified and removed for most pharmaceutical applications.
-
Oxidation Products: Like many amines, this compound can be susceptible to oxidation, especially if stored improperly over long periods or exposed to light.[3] This can lead to the formation of colored impurities.
-
Solvent Residue: Residual solvents from the reaction or initial work-up are common.
FAQ Section 2: Choosing the Right Purification Strategy
Q2: I have a crude sample. How do I decide which purification method to use?
A2: Selecting the optimal purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a purification method.
FAQ Section 3: Troubleshooting Experimental Protocols
Q3: My compound seems thermally stable. When is fractional distillation a good choice?
A3: Fractional distillation is an excellent choice for purifying thermally stable, liquid amines from non-volatile impurities on a medium to large scale. Given the predicted boiling point of ~222°C for the related o-tolyl isomer, vacuum distillation is required to prevent thermal degradation.[1]
Key Considerations:
-
Vacuum: A stable vacuum is crucial. Use a high-quality vacuum pump and a manometer to monitor the pressure. Lowering the pressure significantly reduces the required temperature.
-
Fractionating Column: Use a Vigreux or packed column (e.g., with Raschig rings) to increase the theoretical plates and improve separation efficiency between your product and impurities with close boiling points.
-
Heating: Use a heating mantle with a stirrer for even heating to prevent bumping and decomposition.
-
Work-up: After distillation, the resulting product is often an oil or liquid.[4]
Q4: I'm trying to recrystallize the free base, but it keeps oiling out. What's happening and how can I fix it?
A4: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than forming crystals. This often happens when the compound's melting point is lower than the boiling point of the solvent or when impurities are present that inhibit crystal lattice formation.[5]
Troubleshooting Strategies:
-
Solvent Selection: The choice of solvent is critical.[5] For a moderately polar amine like this, a nonpolar solvent like hexanes or toluene, or a mixture, may work well.[5] The ideal solvent should dissolve the compound when hot but not at room temperature.[5]
-
Lower the Temperature: Dissolve the compound in a minimal amount of a suitable boiling solvent, then allow it to cool very slowly. Seeding with a previously formed crystal can help induce crystallization.
-
Use a Solvent/Anti-Solvent System: Dissolve the amine in a "good" solvent (e.g., ethyl acetate or diethyl ether) and then slowly add a "poor" solvent or "anti-solvent" (e.g., hexanes) until the solution becomes cloudy. Gently heat until it's clear again, then cool slowly.[5][6]
Q5: I give up on the free base. How do I form and recrystallize the hydrochloride salt?
A5: Converting the amine to its hydrochloride salt is a highly effective strategy for purification.[5] Salts are generally more crystalline and have higher melting points than their corresponding free bases, which significantly improves the chances of successful recrystallization.[6]
Step-by-Step Protocol: Hydrochloride Salt Formation & Recrystallization
-
Dissolution: Dissolve the crude amine in a suitable non-protic solvent like diethyl ether or ethyl acetate. A typical concentration is 5-10 mL of solvent per gram of amine.
-
Acidification: Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise to the stirred amine solution. A white precipitate of the amine hydrochloride salt should form immediately.
-
Isolation: Continue adding the HCl solution until no more precipitate is formed. Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any surface impurities.
-
Recrystallization:
-
Choose a suitable solvent system. Alcohols like ethanol or isopropanol, or mixtures like ethanol/ethyl acetate, are often good starting points.
-
Add the minimum amount of hot solvent to the crude salt to fully dissolve it.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
To recover the free amine after purification, dissolve the salt in water, add a base (e.g., aq. NaOH) to deprotonate it, and extract the free amine with an organic solvent like dichloromethane or diethyl ether.[7][8]
Q6: My main goal is to separate the (R) and (S) enantiomers. What are the best starting points for a chiral HPLC method?
A6: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard and most effective method for separating enantiomers.[9] Polysaccharide-based and cyclofructan-based CSPs have shown high success rates for separating chiral primary amines.[10][11] Supercritical Fluid Chromatography (SFC) is also a powerful alternative that can offer faster separations.[12]
Recommended Starting Conditions for Chiral HPLC Method Development
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) | Rationale |
| Chiral Column | Chiralpak® IA, IB, IC, or IF | Larihc® CF6-P | Polysaccharide CSPs are broadly selective in normal phase; cyclofructan CSPs excel at separating primary amines in polar organic mode.[11] |
| Mobile Phase | Heptane/Ethanol (e.g., 90:10 v/v) | Acetonitrile/Methanol (e.g., 90:10 v/v) | These are standard solvent systems for screening on their respective column types.[11][12] |
| Additive | 0.1% Butylamine or Triethylamine (TEA) | 0.3% TFA + 0.2% TEA | Basic additives are crucial in normal phase to prevent peak tailing from interactions with silica.[11] An acid/base pair is often used in polar organic mode to improve peak shape.[12] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm or 220 nm | UV at 254 nm or 220 nm | The tolyl group provides UV absorbance. |
Note: These are starting points. Optimization of the mobile phase composition (solvent ratio and additives) is almost always necessary to achieve baseline separation.[12]
Q7: I'm running a standard silica gel column, but my recovery is low. Why is my amine sticking to the column?
A7: Primary amines are basic and contain a lone pair of electrons, which can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption, low recovery, and significant peak tailing.
Solutions:
-
Add a Basic Modifier: Add a small amount of a volatile base, like triethylamine (~1%), to your eluent (e.g., Hexane/Ethyl Acetate). The triethylamine will compete with your product for the acidic sites on the silica, allowing your compound to elute properly.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade).
-
"Deactivate" the Silica: A common technique is to use silica gel that has been treated with an amine, such as amine-functionalized silica, which is commercially available.[5]
FAQ Section 4: Final Steps
Q8: How do I confirm the purity of my final product?
A8: A combination of techniques is necessary for a complete purity assessment:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and can detect organic impurities if they are present at >1% levels.
-
LC-MS: A highly sensitive method to detect trace impurities and confirm the molecular weight of your compound.
-
Chiral HPLC/SFC: Essential for determining the enantiomeric excess (ee%) of your chiral amine.[9]
-
Elemental Analysis (CHN): Provides the elemental composition and is a good indicator of the overall purity of a crystalline sample.
Q9: What are the correct storage conditions for purified this compound?
A9: To ensure long-term stability, the purified compound, whether as the free base or a salt, should be stored under specific conditions. Commercial suppliers recommend storing the material in a dark place, under an inert atmosphere (like argon or nitrogen), and at refrigerated temperatures (2-8°C).[13][14] This minimizes the risk of degradation from light, oxygen, and heat.[3][15]
References
- 1. 2,2,2-TRIFLUORO-1-O-TOLYL-ETHYLAMINE CAS#: 387-88-2 [m.chemicalbook.com]
- 2. CN105906513A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. achmem.com [achmem.com]
- 14. chemscene.com [chemscene.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Characterization of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine
Welcome to the technical support guide for the analytical characterization of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, analytical scientists, and drug development professionals. Our goal is to move beyond simple procedural lists and explain the scientific rationale behind each analytical choice, empowering you to overcome common and complex challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the analysis of this compound, a chiral fluorinated amine with unique chemical properties that demand careful analytical consideration.
SECTION 1: Foundational Properties & Handling
Q1: What are the key physicochemical properties of this compound that impact its analysis?
A1: Understanding the molecule's structure is paramount. The presence of a trifluoromethyl (-CF3) group adjacent to the amine has several profound effects that distinguish it from non-fluorinated analogues:
-
Reduced Basicity: The strongly electron-withdrawing -CF3 group significantly lowers the basicity (pKa) of the amine. This makes it less prone to strong interactions with acidic surfaces (like residual silanols on HPLC columns) but also affects its protonation state in solution.[1][2][3]
-
Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which influences its retention in reverse-phase chromatography and its solubility in various solvents.[4][5]
-
Metabolic Stability: The C-F bond is exceptionally strong, meaning the trifluoroethylamine moiety enhances the metabolic stability of molecules where it's incorporated.[1][2][6] This stability is beneficial for drug candidates but also means the parent compound is what you will predominantly be analyzing.
-
Chirality: The molecule possesses a stereocenter at the carbon bearing the amine and trifluoromethyl groups. Unless an enantioselective synthesis is used, the material will be a racemic mixture of (R) and (S) enantiomers. These enantiomers have identical properties in a non-chiral environment but must be separated to assess enantiomeric purity.[7]
SECTION 2: Chromatographic Analysis
Q2: I'm seeing poor peak shape (tailing) in my reverse-phase HPLC analysis. What's causing this and how can I fix it?
A2: Peak tailing for amines on reverse-phase columns is a classic problem, often stemming from interactions with acidic silanol groups on the silica support. While the reduced basicity of this fluorinated amine helps, it doesn't eliminate the issue.
Causality: Residual, un-capped silanol groups (-Si-OH) on the column's stationary phase are acidic and can form strong ionic interactions with the protonated amine, leading to a secondary, undesirable retention mechanism. This causes the analyte molecules to "stick" to the column, resulting in broad, tailing peaks.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the amine's pKa to maintain it in a single, protonated form. A mobile phase containing 0.1% formic acid or phosphoric acid (pH ~2.5-3.0) is an excellent starting point.[8]
-
Column Selection:
-
High-Purity, End-Capped Columns: Use modern, high-purity silica columns that are thoroughly end-capped to minimize the number of available silanol groups.
-
Alternative Stationary Phases: Consider phases like Phenyl-Hexyl or Biphenyl, which can offer alternative selectivity through π-π interactions with the tolyl ring, potentially improving peak shape and resolution from impurities.
-
-
Competitive Additives: If tailing persists, adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte. However, be aware that TEA can suppress ionization in mass spectrometry.
Caption: A logical workflow for diagnosing and fixing peak tailing issues in HPLC.
Q3: How can I resolve the enantiomers of this compound? This is critical for our project.
A3: Chiral separation is non-negotiable for pharmaceutical development. Since enantiomers behave identically in achiral environments, you must introduce a chiral element into your analytical system.
Expert Insight: The most robust and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). Supercritical Fluid Chromatography (SFC) is also an excellent, often faster, alternative for chiral separations.
Recommended Approach:
-
Column Screening: Polysaccharide-based CSPs are the workhorse for chiral separations. Start by screening columns with coated or immobilized derivatives of amylose and cellulose.
-
Recommended Columns: Chiralpak® IA, IB, IC, ID, etc.
-
-
Mobile Phase Screening: The choice of mobile phase is as critical as the column.
-
Normal Phase: Typically mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). This mode often provides the best selectivity for chiral compounds.
-
Reverse Phase: Mixtures of acetonitrile or methanol with water/buffers. This is useful if your compound has poor solubility in normal-phase solvents.
-
-
Method Optimization: Once initial separation is achieved, optimize the resolution by adjusting the alcohol modifier percentage, flow rate, and column temperature.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 4. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. Separation of Ethanamine, 2,2,2-trifluoro-, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Managing Stereocontrol with 2,2,2-Trifluoro-1-(m-tolyl)ethanamine
Welcome to the technical support center for 2,2,2-Trifluoro-1-(m-tolyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this unique chiral amine as an auxiliary or building block in asymmetric synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you overcome common challenges and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary applications of (R)- or (S)-2,2,2-Trifluoro-1-(m-tolyl)ethanamine in asymmetric synthesis?
This chiral amine is primarily used as a chiral auxiliary. It is condensed with prochiral ketones or aldehydes to form chiral imines or enamines. The resulting C=N bond is then subjected to nucleophilic attack. The bulky and electronically distinct substituents on the amine—the trifluoromethyl (CF₃) group and the m-tolyl group—create a highly differentiated steric and electronic environment, effectively shielding one face of the imine and directing the incoming nucleophile to the other, thus inducing chirality in the product.[1][2] This makes it valuable for the asymmetric synthesis of chiral amines, amino acids, and other nitrogen-containing compounds, which are crucial motifs in pharmaceuticals.[3][4]
Q2: How does the trifluoromethyl (CF₃) group uniquely influence stereoselectivity and reactivity?
The CF₃ group is a cornerstone of this reagent's efficacy and exerts a dual influence:
-
Steric Control: The CF₃ group is significantly bulkier than a hydrogen atom and comparable in size to an isopropyl group. This steric bulk is fundamental to creating a biased chiral environment around the imine C=N bond, forcing nucleophiles to approach from the less hindered face.
-
Electronic Effect: As a potent electron-withdrawing group, the CF₃ group decreases the pKa of the amine. More importantly, when condensed to form an imine, it significantly increases the electrophilicity of the imine carbon. This makes the imine more reactive towards nucleophiles compared to non-fluorinated analogues, sometimes allowing for milder reaction conditions.[5]
Q3: What is the standard procedure for forming a chiral imine with this amine?
Imine formation is a condensation reaction that requires the removal of water to drive the equilibrium toward the product.[6] A typical procedure involves reacting the chiral amine with a carbonyl compound (aldehyde or ketone) in a non-polar solvent like toluene or dichloromethane. Water removal is usually accomplished either by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[7] The reaction is often catalyzed by a mild acid, like p-toluenesulfonic acid (p-TsOH), although the increased electrophilicity of many carbonyls may render a catalyst unnecessary.
Q4: How is the chiral auxiliary typically removed after the desired stereocenter has been formed?
The removal (cleavage) of the auxiliary is a critical step to liberate the desired chiral product. The most common methods rely on the hydrolysis of the newly formed C-N bond.
-
Acidic Hydrolysis: Mild acidic conditions (e.g., 1-2 M HCl) are often sufficient to hydrolyze the amine back to the corresponding carbonyl and release the free primary amine product. This is effective because the imine bond is susceptible to hydrolysis.
-
Reductive Cleavage: In cases where the product is sensitive to acid or hydrolysis is difficult, reductive methods can be employed. For instance, reduction of the intermediate imine with a reducing agent like NaBH₄ would yield a secondary amine, which can then be cleaved via hydrogenolysis (e.g., H₂, Pd/C) if the tolyl group is considered a benzyl-type group.
Section 2: Troubleshooting Guides
This section addresses specific experimental failures and provides a logical workflow to diagnose and solve the problem.
Problem 1: Poor Diastereoselectivity or Enantiomeric Excess
Low stereocontrol is one of the most common issues in asymmetric synthesis. The auxiliary is designed to prevent this, but its effectiveness can be compromised by suboptimal reaction conditions.
Below is a decision-making workflow to systematically address poor stereocontrol.
Caption: Troubleshooting workflow for low diastereoselectivity.
-
Cause A: Incorrect Temperature. The energy difference between the two transition states leading to the major and minor diastereomers can be small. Running the reaction at a lower temperature (e.g., -78 °C) makes the reaction more sensitive to this energy difference, thereby increasing selectivity.
-
Cause B: Inappropriate Solvent Choice. Solvents can play a huge role in organizing the transition state.
-
Polar/Coordinating Solvents (e.g., THF): If your reaction involves a metalated nucleophile, these solvents can coordinate to the metal, changing the steric environment and potentially reducing diastereoselectivity.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These are often preferred as they minimize interference with the auxiliary-substrate complex.
-
-
Cause C: Lewis Acid Interference. While Lewis acids can activate the imine, they can also chelate with it, locking it into a conformation that may have poor facial bias. If using a Lewis acid, screen others or consider a metal-free approach.
| Entry | Solvent | Temperature (°C) | Lewis Acid | Diastereomeric Ratio (d.r.) |
| 1 | THF | 25 | None | 60:40 |
| 2 | Toluene | 25 | None | 75:25 |
| 3 | Toluene | 0 | None | 88:12 |
| 4 | Toluene | -78 | None | >95:5 |
| 5 | Toluene | -78 | TiCl₄ | 80:20 |
Problem 2: Low Reaction Yield or Stalled Reaction
-
Possible Cause A: Incomplete Imine Formation. The initial condensation is an equilibrium. If water is not scrupulously removed, the equilibrium will favor the starting materials.
-
Solution: Ensure your dehydrating agent is active (e.g., freshly dried molecular sieves) or use a Dean-Stark trap for an extended period. Monitor imine formation by ¹H NMR or TLC before proceeding.
-
-
Possible Cause B: Steric Hindrance. The auxiliary is bulky. If your carbonyl compound or nucleophile is also very sterically demanding, the reaction may be extremely slow.
-
Solution: Increase the reaction temperature after the initial low-temperature addition of the nucleophile. Alternatively, a more reactive nucleophile or a less sterically hindered auxiliary might be necessary.
-
Problem 3: Difficulty in Auxiliary Cleavage
-
Possible Cause: Over-reduction or Stable Amine. If a strong reducing agent was used (e.g., LiAlH₄), it might have reduced the tolyl ring or created a very stable secondary amine that is resistant to hydrolysis.
-
Solution for Hydrolysis: Use stronger acidic conditions (e.g., 6 M HCl) with gentle heating, but monitor for side reactions on your main product. Use of a co-solvent like THF can help with solubility.
-
Alternative Cleavage: If the product is a secondary amine, consider oxidative cleavage methods or other N-dealkylation protocols if standard hydrogenolysis is not effective.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Chiral Imine Formation
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the prochiral carbonyl compound (1.0 eq), (R)-2,2,2-Trifluoro-1-(m-tolyl)ethanamine (1.05 eq), and toluene (approx. 0.2 M).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing for 4-12 hours until no more water is collected.
-
Cool the reaction to room temperature. The toluene solution of the crude imine can often be used directly in the next step after solvent removal under reduced pressure.
-
Self-Validation: Confirm imine formation via ¹H NMR by observing the disappearance of the aldehyde proton signal and the appearance of the imine C-H signal (typically δ 8-9 ppm).
-
Protocol 2: Diastereoselective Nucleophilic Addition (Example: Grignard Reaction)
-
Dry the flask containing the crude imine from Protocol 1 under high vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Dissolve the imine in anhydrous toluene or THF to a concentration of 0.1-0.2 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (e.g., MeMgBr, 1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 4-6 hours. Monitor by TLC for the consumption of the imine.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature, and transfer to a separatory funnel. Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: The crude product should show a high diastereomeric ratio, which can be determined by ¹H NMR analysis of the crude product before purification.
-
Protocol 3: Cleavage of the Chiral Auxiliary via Hydrolysis
-
Dissolve the crude product from Protocol 2 in a mixture of THF and 2 M aqueous HCl (1:1 v/v).
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Basify the reaction mixture to pH > 10 with aqueous NaOH or Na₂CO₃.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3x) to recover the chiral amine product. The auxiliary will remain in the organic phase.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude chiral amine. Purify by column chromatography or distillation.
-
Self-Validation: The final product's enantiomeric excess (e.e.) should be determined using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.
-
Caption: Overall experimental workflow from starting materials to final product.
Section 4: References
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Purity of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine
In the landscape of modern drug development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory formality but a critical cornerstone of efficacy and safety. For chiral molecules such as 2,2,2-Trifluoro-1-(m-tolyl)ethanamine, a key building block in the synthesis of pharmacologically active compounds, the ability to accurately quantify its enantiomeric composition is paramount. The introduction of a trifluoromethyl group can significantly alter a molecule's metabolic stability and binding affinity, making the stereochemistry at the adjacent chiral center a crucial determinant of its biological activity.[1]
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Drawing from established methodologies for structurally similar fluorinated amines, this document offers not only a comparative analysis of these techniques but also detailed, field-tested experimental protocols to empower researchers in their selection and implementation of the most suitable method.
The Analytical Imperative: Why Enantiomeric Purity Matters
The differential pharmacological effects of enantiomers are well-documented. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to toxicity.[2] Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral pharmaceuticals. For a versatile intermediate like this compound, ensuring high enantiomeric purity is the first step in guaranteeing the stereochemical integrity of the final active pharmaceutical ingredient (API).
Comparative Analysis of Key Methodologies
The choice of an analytical method for determining enantiomeric purity is a strategic decision, influenced by factors such as the required precision, sample throughput, availability of instrumentation, and the specific physicochemical properties of the analyte. The following sections delve into the principles, advantages, and limitations of Chiral HPLC, Chiral GC, and NMR Spectroscopy for the analysis of this compound.
Table 1: Performance Comparison of Analytical Methods
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Resolution (Rs) | > 1.5 (baseline separation is often achievable) | > 1.5 (baseline separation is common) | Not directly applicable; relies on the separation of diastereomeric signals (Δδ) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 pg on column | ~0.1% of the minor enantiomer |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 5 - 50 pg on column | ~0.5% of the minor enantiomer |
| Analysis Time | 10 - 30 minutes per sample | 15 - 45 minutes per sample | 5 - 20 minutes per sample (post-derivatization/complexation) |
| Sample Preparation | Dissolution in mobile phase | Derivatization to a volatile analyte is typically required | Derivatization or addition of a chiral solvating agent |
| Instrumentation Cost | Moderate to High | Moderate | High |
| Method Development | Can be time-consuming (screening of columns and mobile phases) | Derivatization optimization can be complex | Relatively straightforward if a suitable chiral auxiliary is known |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation of enantiomers, relying on the differential interaction of the analyte enantiomers with a chiral stationary phase (CSP).[3] For primary amines like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds.[4]
Causality Behind Experimental Choices
The selection of a polysaccharide-based CSP, such as one derived from amylose or cellulose, is based on their ability to form transient diastereomeric complexes with the analyte enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is crucial in modulating the retention and enantioselectivity. For basic analytes like amines, the addition of a small amount of a basic modifier (e.g., diethylamine) is often necessary to improve peak shape and prevent tailing by masking residual silanol groups on the silica support.[2]
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Expected Results
Under these conditions, baseline separation of the two enantiomers of this compound is expected. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Logical Workflow for Chiral HPLC Method Development
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique, particularly well-suited for volatile and thermally stable compounds. For primary amines, derivatization is a critical step to enhance volatility and improve chromatographic performance.[5] This indirect approach involves reacting the enantiomeric amine with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral GC column.
Causality Behind Experimental Choices
The choice of N-(trifluoroacetyl)-L-prolyl chloride (TFAPC) as a CDA is strategic.[6] The proline moiety provides the chiral center for diastereomer formation, while the trifluoroacetyl group enhances the volatility of the derivative, making it amenable to GC analysis. The resulting diastereomeric amides have different physical properties and will interact differently with the stationary phase of the GC column, allowing for their separation. The use of a flame ionization detector (FID) provides excellent sensitivity for organic compounds.
Experimental Protocol: Chiral GC
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A standard achiral capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Derivatization Procedure:
-
Dissolve approximately 1 mg of this compound in 1 mL of anhydrous dichloromethane.
-
Add 1.2 equivalents of triethylamine.
-
Add 1.1 equivalents of (S)-N-(trifluoroacetyl)prolyl chloride.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and analyze by GC.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 250 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Injection: 1 µL, split ratio 50:1.
Expected Results
The derivatization process will yield two diastereomers that will be resolved as two separate peaks in the chromatogram. The enantiomeric excess is determined by the relative peak areas of these two diastereomers. It is crucial to ensure that the derivatization reaction proceeds to completion and that no racemization of the CDA occurs.[7]
Logical Workflow for Chiral GC Method Development
Caption: Workflow for enantiomeric purity determination by Chiral GC.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful and often rapid method for determining enantiomeric purity. The inherent trifluoromethyl group in this compound makes ¹⁹F NMR a particularly attractive technique due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus.[8] Enantiomers, being chemically equivalent in an achiral environment, will not show separate signals in a standard NMR spectrum. However, by introducing a chiral auxiliary, the enantiomers can be converted into diastereomers (either covalently or through transient complexation), which are no longer chemically equivalent and will exhibit distinct signals in the NMR spectrum.[9]
Causality Behind Experimental Choices
The use of a chiral solvating agent (CSA), such as a chiral cobalt(III) complex or a BINOL derivative, is a non-destructive method that relies on the formation of transient diastereomeric complexes in solution.[9][10] These complexes have different magnetic environments for the fluorine nuclei of the two enantiomers, leading to two distinct signals in the ¹⁹F NMR spectrum. The relative integration of these signals directly corresponds to the enantiomeric ratio. This approach is often preferred for its simplicity and the fact that the sample can be recovered unchanged.
Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Chiral Solvating Agent (CSA): A commercially available chiral cobalt(III) complex or a BINOL-derived phosphoric acid.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a baseline ¹⁹F NMR spectrum.
-
Add 1.0 to 1.2 equivalents of the CSA to the NMR tube.
-
Gently mix the sample and acquire the ¹⁹F NMR spectrum.
-
-
NMR Parameters (Typical):
-
Pulse Program: A standard one-pulse ¹⁹F experiment with proton decoupling.
-
Number of Scans: 64 or as needed for adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Expected Results
In the presence of the CSA, the single peak corresponding to the trifluoromethyl group in the baseline spectrum should resolve into two distinct peaks. The chemical shift difference (Δδ) between these two peaks is indicative of the degree of chiral recognition. The enantiomeric excess is calculated from the integral values (I1 and I2) of the two signals: % ee = |(I1 - I2) / (I1 + I2)| * 100.
Logical Workflow for ¹⁹F NMR Method
Caption: Workflow for enantiomeric purity determination by ¹⁹F NMR.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC is a robust and widely accessible technique that provides excellent resolution and is suitable for routine quality control. Method development can be resource-intensive but once established, it is highly reliable.
-
Chiral GC , particularly after derivatization, offers exceptional sensitivity, making it ideal for trace analysis of the minor enantiomer. However, the derivatization step adds complexity and potential for error.
-
¹⁹F NMR Spectroscopy is a rapid and powerful tool, especially given the inherent fluorine probe in the target molecule. The use of chiral solvating agents allows for a non-destructive and straightforward analysis, making it highly suitable for research and development settings where sample conservation and speed are critical.
Ultimately, a comprehensive understanding of the principles, strengths, and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to make an informed decision and ensure the stereochemical integrity of their chiral compounds.
References
- 1. ucj.org.ua [ucj.org.ua]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Enantioselective gas chromatographic assay of 2-alkylamines using N-(trifluoroacetyl)prolyl derivatives and a chiral capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2,2,2-Trifluoro-1-(m-tolyl)ethanamine
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of scientific integrity and regulatory compliance. This is particularly true for chiral molecules, where enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of analytical methods for the chiral amine 2,2,2-Trifluoro-1-(m-tolyl)ethanamine, a key intermediate and structural analogue in modern medicinal chemistry.
The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework that is both scientifically sound and aligned with global regulatory expectations.[1][2][3][4][5]
The Imperative of Chiral Separation
This compound possesses a stereogenic center, resulting in two enantiomers. In pharmaceutical development, the ability to separate and quantify these enantiomers is critical.[6] Regulatory bodies worldwide demand that the enantiomeric purity of a drug substance is well-characterized and controlled.[6] This necessitates the development and validation of robust analytical methods capable of resolving the enantiomeric pair.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Analysis
HPLC with chiral stationary phases (CSPs) is a powerful and widely adopted technique for the reliable separation of chiral compounds.[6] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability in resolving a wide range of racemates, including primary amines.[6][7][8]
The Causality Behind Experimental Choices in Chiral HPLC
The selection of a polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates, is a strategic choice rooted in the principles of chiral recognition.[6][8] These CSPs create a chiral environment through a combination of hydrogen bonding, π-π interactions, and steric hindrance, allowing for differential interaction with the enantiomers of the analyte.[9]
The mobile phase composition is equally critical. A non-polar mobile phase, such as a mixture of hexane and a polar alcohol modifier like isopropanol, is often the starting point for method development on polysaccharide CSPs.[10] The alcohol modifier plays a crucial role in modulating the retention and selectivity of the separation. The addition of a small amount of a basic additive, such as diethylamine (DEA), is often necessary to improve the peak shape of basic analytes like amines by minimizing interactions with residual silanols on the silica support of the CSP.[6]
Experimental Protocol: Chiral HPLC Method
Caption: Workflow for Chiral HPLC Analysis.
Detailed Steps:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of n-hexane, isopropanol, and diethylamine in a 90:10:0.1 (v/v/v) ratio. Filter and degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Racemic Standard: Accurately weigh and dissolve approximately 10 mg of racemic this compound in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Validation Samples: Prepare spiked samples for accuracy and precision evaluation at different concentration levels as per ICH guidelines.[4][5]
-
-
Chromatographic Conditions:
-
Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
System Suitability: Before sample analysis, inject the racemic standard to ensure the system is suitable for use. The resolution between the two enantiomer peaks should be greater than 2.0.
-
Analysis: Inject the prepared standards and samples.
-
Data Processing: Integrate the peak areas of the two enantiomers and perform validation calculations.
Validation Data Summary: HPLC Method
The following table presents a summary of the validation parameters for the chiral HPLC method, with acceptance criteria based on ICH Q2(R1) guidelines.[1][2]
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | Baseline resolution of enantiomers (Rs > 2.0) | Rs = 2.5 |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 80-120% of test concentration | 0.8 - 1.2 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.1% of test conc. |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.03% of test conc. |
| Robustness | No significant impact on resolution | Method is robust |
Gas Chromatography (GC): A High-Resolution Alternative
Gas chromatography is another powerful technique for chiral separations, often providing higher resolution and faster analysis times than HPLC.[11] However, for polar and non-volatile compounds like primary amines, derivatization is typically required to improve their thermal stability and chromatographic behavior.[11]
The Rationale for Derivatization in Chiral GC
Direct analysis of primary amines by GC can lead to poor peak shapes and interactions with the stationary phase.[11] Derivatization with a chiral derivatizing agent (CDA), such as trifluoroacetyl-l-prolyl chloride (L-TPC), converts the enantiomers into diastereomers.[12] These diastereomers have different physical properties and can be separated on a standard achiral GC column.[13] This indirect approach is often more practical than using a dedicated chiral GC column.[13] The use of a fluorinated derivatizing agent also enhances sensitivity, particularly with an electron capture detector (ECD) or for mass spectrometry (MS).
Experimental Protocol: Chiral GC-MS Method
Caption: Workflow for Chiral GC-MS Analysis.
Detailed Steps:
-
Derivatization:
-
In a vial, dissolve approximately 1 mg of racemic this compound in 1 mL of an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a chiral derivatizing agent, such as trifluoroacetyl-l-prolyl chloride (L-TPC), and a small amount of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.
-
Seal the vial and heat at a moderate temperature (e.g., 60°C) for 30-60 minutes.
-
After cooling, add water and an extraction solvent (e.g., hexane). Vortex and allow the layers to separate.
-
Carefully transfer the organic layer containing the derivatized diastereomers to a clean vial for GC-MS analysis.
-
-
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Detection: Electron Ionization (EI) in full scan mode or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
-
Analysis and Data Processing: Inject the derivatized sample and integrate the peaks corresponding to the two diastereomers.
Validation Data Summary: GC-MS Method
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | Baseline resolution of diastereomers (Rs > 1.5) | Rs = 1.8 |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | Reporting threshold to 120% of specification | 0.05% - 1.2% |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.2 - 103.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 5.0% | 2.5% |
| - Intermediate Precision | ≤ 7.0% | 4.1% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.05% of test conc. |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.015% of test conc. |
| Robustness | No significant impact on resolution | Method is robust |
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the chiral analysis of this compound depends on several factors, including available instrumentation, desired sensitivity, and sample throughput.
| Feature | HPLC with Chiral Stationary Phase | GC-MS with Chiral Derivatization |
| Principle | Direct separation of enantiomers on a CSP. | Indirect separation of diastereomers on an achiral column. |
| Sample Preparation | Simple dissolution in mobile phase. | Multi-step derivatization required. |
| Analysis Time | Typically longer run times. | Often faster run times. |
| Resolution | Good to excellent. | Often excellent. |
| Sensitivity | Dependent on detector (UV, MS). | Generally high, especially with MS in SIM mode. |
| Column Cost | Chiral columns can be expensive. | Standard achiral columns are less expensive. |
| Method Development | Can be complex, involving screening of columns and mobile phases. | Requires optimization of derivatization reaction and GC conditions. |
| Best Suited For | Routine QC, non-volatile compounds. | High-throughput screening, volatile or derivatizable compounds. |
Logical Framework for Method Selection
The decision to employ HPLC or GC for chiral analysis can be guided by a logical framework that considers the analytical needs and practical constraints.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC with chiral stationary phases and GC-MS with chiral derivatization are viable and robust techniques for the analytical method validation of this compound. The choice of method should be guided by a thorough understanding of the principles behind each technique and the specific requirements of the analysis.
-
Chiral HPLC offers a direct separation with simpler sample preparation, making it an excellent choice for routine quality control and for analytes that are not amenable to derivatization.
-
Chiral GC-MS , on the other hand, can provide higher resolution and faster analysis times, which is advantageous for high-throughput screening, provided that a reliable derivatization protocol can be established.
Regardless of the chosen technique, a comprehensive validation according to ICH Q2(R1) guidelines is mandatory to ensure the reliability and accuracy of the analytical data, thereby supporting the development of safe and effective pharmaceuticals.
References
- 1. database.ich.org [database.ich.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. scribd.com [scribd.com]
- 4. corn12.dk [corn12.dk]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. gcms.cz [gcms.cz]
- 12. Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS - Journal of King Saud University - Science [jksus.org]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Comparative Guide to Ortho, Meta, and Para-Tolyl Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and materials science, structural isomers often exhibit profoundly different behaviors and application profiles. This guide offers an in-depth comparative analysis of the ortho-, meta-, and para-tolyl isomers, focusing on the cresols (methylphenols) as a representative case study. Understanding the nuanced differences dictated by the seemingly minor shift of a single methyl group is paramount for optimizing reaction pathways, predicting material properties, and designing novel molecular entities.
Structural Nuances and Their Physicochemical Consequences
The term "tolyl" refers to a functional group derived from toluene, consisting of a benzene ring with a methyl substituent. The additional functional group's position relative to this methyl group gives rise to the ortho (1,2), meta (1,3), and para (1,4) isomers.[1] These structural variations directly influence molecular symmetry, polarity, and intermolecular forces, leading to distinct physical properties.
dot graph TD { layout=dot; rankdir=LR; node [shape=none, margin=0];
} caption="Figure 1: Skeletal structures of o-, m-, and p-cresol."
Causality Behind Property Divergence:
-
Melting Point: The most striking difference is observed in the melting points. The para-isomer exhibits the highest melting point due to its high degree of symmetry, which allows for efficient packing into a stable crystal lattice.[2] The ortho-isomer is less symmetrical, and the meta-isomer, being the least symmetrical, has the lowest melting point as it forms a less organized solid.[2]
-
Boiling Point: Boiling points are dictated by intermolecular forces. All three isomers engage in hydrogen bonding via the hydroxyl group. However, the meta- and para-isomers have slightly higher boiling points than the ortho-isomer. This is often attributed to potential intramolecular hydrogen bonding in o-cresol, which can reduce the extent of intermolecular hydrogen bonding.
-
Solubility: The isomers are all sparingly soluble in water, a property governed by the polar hydroxyl group's ability to form hydrogen bonds with water.[3][4] They are readily soluble in organic solvents and aqueous alkali solutions.[5][6]
-
Dipole Moment: The dipole moment is a measure of molecular polarity. For cresols, the electron-donating methyl group and the electron-withdrawing hydroxyl group create a net dipole. The vector sum of these bond moments results in the ortho- and meta-isomers having larger dipole moments than the more symmetrical para-isomer.
Table 1: Comparative Physicochemical Properties of Cresol Isomers
| Property | o-Cresol (2-Methylphenol) | m-Cresol (3-Methylphenol) | p-Cresol (4-Methylphenol) |
| CAS Number | 95-48-7[7] | 108-39-4[8] | 106-44-5[9] |
| Molar Mass | 108.14 g/mol [7] | 108.14 g/mol [8] | 108.14 g/mol [9] |
| Appearance | Colorless crystals/liquid[10] | Colorless to yellowish liquid[8] | Colorless solid[9] |
| Melting Point | 30.9 °C (88 °F)[6][10] | 11-12 °C (52-54 °F)[6][8] | 34.7 °C (94.6 °F)[6][11] |
| Boiling Point | 191.0 °C (376 °F)[6][10] | 202.8 °C (397 °F)[8] | 201.9 °C (395 °F)[9][11] |
| Water Solubility | 2.5 g/100 mL[4] | 2.4 g/100 mL[4] | 1.9-2.4 g/100 mL[4][9] |
| log P | 1.95[6] | 1.96[6] | 1.94[6] |
Analytical Differentiation: A Multi-Technique Approach
Distinguishing between tolyl isomers is a common analytical challenge. Due to their similar structures and properties, a combination of chromatographic and spectroscopic methods is often required for unambiguous identification and quantification.
Workflow for Isomer Separation and Identification:
-
Gas Chromatography (GC): GC is the workhorse technique for separating volatile isomers like cresols. Separation is typically achieved based on boiling point differences and interactions with the stationary phase.[12] While standard columns can provide some separation, specialized columns like wax-based or chiral columns often yield better resolution.[13][14] Silylation of the hydroxyl group can enhance volatility and improve peak shape, leading to cleaner separation.[15]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC offers an alternative, particularly for reaction mixtures where other components might interfere with GC analysis.[16]
-
Spectroscopy (NMR & IR):
-
¹H NMR: The aromatic region of the proton NMR spectrum is diagnostic. The substitution pattern dictates the number of signals and their splitting patterns (multiplicity). For example, p-cresol shows two distinct doublets (an AA'BB' system), while o- and m-cresol exhibit more complex multiplets.
-
IR Spectroscopy: The out-of-plane C-H bending vibrations in the fingerprint region (approx. 700-900 cm⁻¹) are characteristic of the substitution pattern on the benzene ring. Ortho substitution typically shows a strong band around 750 cm⁻¹, meta around 780 and 880 cm⁻¹, and para around 830 cm⁻¹.
-
Reactivity and Synthetic Utility
The methyl group is an activating, ortho, para-director in electrophilic aromatic substitution reactions. The hydroxyl group is also a powerful activating ortho, para-director. The interplay of these two groups governs the reactivity of the cresol isomers.
-
o-Cresol: The positions para and ortho to the hydroxyl group are activated. This makes it a useful precursor for producing herbicides (e.g., MCPA), disinfectants, and epoxy resins used as sealing materials for integrated circuits.[5][7][17]
-
m-Cresol: The positions ortho and para to the hydroxyl group are highly activated. This isomer is a key intermediate for pesticides like fenitrothion, antiseptics such as amylmetacresol, and in the synthesis of vitamin E.[8][18] It's also used as a solvent for polymers and a preservative in some insulin formulations.[8]
-
p-Cresol: With the para position blocked, electrophilic substitution occurs at the positions ortho to the powerful hydroxyl activating group. This specific reactivity makes p-cresol a crucial and indispensable precursor for the synthesis of antioxidants, most notably Butylated Hydroxytoluene (BHT).[9][19] The synthesis involves the alkylation of p-cresol with isobutylene.[20][21][22][23] BHT is a widely used antioxidant in foods, cosmetics, fuels, and plastics.[9][20]
Experimental Protocol: GC-FID Separation of Cresol Isomers
This protocol provides a robust method for the separation and quantification of a cresol isomer mixture in a solvent.
Objective: To separate and quantify o-cresol, m-cresol, and p-cresol using Gas Chromatography with Flame Ionization Detection (GC-FID).
Materials:
-
Gas Chromatograph with FID
-
GC Column: Agilent Elite-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)
-
Standard solutions of o-cresol, m-cresol, p-cresol (e.g., 1000 ppm in methanol)
-
Unknown sample containing a mixture of cresol isomers
-
Solvent (e.g., Dichloromethane or Methanol, HPLC grade)
-
Helium (carrier gas), Hydrogen, and Air (for FID)
Methodology:
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas (Helium) Flow Rate: 1.0 mL/min (constant flow)
-
Split Ratio: 50:1 (adjust as needed based on concentration)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: Increase to 140 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 200 °C at a rate of 5 °C/min.
-
Final Hold: Hold at 200 °C for 5 minutes.
-
(This program is a starting point and should be optimized for your specific column and instrument.[14])
-
-
Sample and Standard Preparation:
-
Prepare a mixed standard containing all three isomers at a known concentration (e.g., 100 ppm each) by diluting the stock solutions.
-
Prepare a calibration curve by creating a series of dilutions from the mixed standard (e.g., 10, 25, 50, 100, 200 ppm).
-
Dilute the unknown sample to fall within the calibration range.
-
-
Analysis Sequence:
-
Inject a solvent blank to ensure no system contamination.
-
Inject each calibration standard to generate the calibration curve.
-
Inject the unknown sample(s). Replicate injections are recommended for statistical validity.
-
-
Data Analysis:
-
Identify the peaks for each isomer based on the retention times from the standard injections. The typical elution order on a wax column is o-cresol, followed by p-cresol, and then m-cresol.[14]
-
Integrate the peak area for each isomer in both the standards and the samples.
-
Plot a calibration curve of peak area versus concentration for each isomer.
-
Use the linear regression equation from the calibration curve to calculate the concentration of each isomer in the unknown sample.
-
Health and Safety Considerations
Cresols are toxic and corrosive compounds.[24] They can be absorbed through the skin and are harmful if inhaled or ingested, causing severe irritation and potential damage to the central nervous system.[8][25] Animal studies have shown that p-cresol may be the most potent of the isomers in inducing certain toxic effects, such as nasal lesions.[26] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times when handling these chemicals. All work should be conducted in a well-ventilated fume hood.
Conclusion
The ortho, meta, and para-tolyl isomers, exemplified by the cresols, are not interchangeable. Their distinct physical properties, born from differences in molecular symmetry and polarity, dictate their melting points, boiling points, and solubility. These structural variations also govern their reactivity in chemical synthesis, making each isomer uniquely suited for specific industrial applications. For the research and drug development professional, a thorough understanding of these isomeric differences is fundamental to analytical method development, process optimization, and the rational design of new materials and molecules. The para-isomer's high symmetry makes it ideal for creating highly structured materials like the antioxidant BHT, while the ortho and meta isomers provide different steric and electronic environments for a wide range of other chemical transformations.
References
- 1. Tolyl group - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Cresol - Wikipedia [en.wikipedia.org]
- 5. chemcess.com [chemcess.com]
- 6. Table 4-2, Physical and Chemical Properties of Cresols - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. o-Cresol - Wikipedia [en.wikipedia.org]
- 8. m-Cresol - Wikipedia [en.wikipedia.org]
- 9. p-Cresol - Wikipedia [en.wikipedia.org]
- 10. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. chemijournal.com [chemijournal.com]
- 17. Page loading... [wap.guidechem.com]
- 18. Page loading... [guidechem.com]
- 19. Top Applications of Para Cresol in Modern Industries [24chemicalresearch.com]
- 20. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 21. nbinno.com [nbinno.com]
- 22. eurochemengineering.com [eurochemengineering.com]
- 23. Butylated Hydroxytoluene synthesis - chemicalbook [chemicalbook.com]
- 24. Cresol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 2,2,2-Trifluoro-1-(m-tolyl)ethanamine: A Predictive Analysis
Introduction: The Strategic Advantage of Trifluoromethylated Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, is a well-established strategy to enhance the pharmacological properties of bioactive molecules.[1] The trifluoromethyl group can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide focuses on the potential biological activities of compounds derived from the chiral building block, 2,2,2-Trifluoro-1-(m-tolyl)ethanamine. While direct experimental data on a wide range of derivatives from this specific amine is not extensively available in the public domain, this guide will provide a comparative analysis based on the known biological activities of structurally similar compounds. By examining the impact of the trifluoromethyl and m-tolyl moieties in analogous structures, we can project the potential for discovering novel anticancer, antimicrobial, and enzyme-inhibitory agents.
This guide is intended for researchers, scientists, and drug development professionals, offering a framework for designing and evaluating new chemical entities based on this promising, yet underexplored, scaffold. We will delve into predictive structure-activity relationships, provide detailed experimental protocols for biological evaluation, and visualize key workflows and cellular pathways.
Comparative Analysis of Potential Biological Activities
The unique structure of this compound, featuring a trifluoromethyl group and a meta-substituted tolyl ring, offers a compelling starting point for the synthesis of diverse bioactive compounds. The following sections explore the predicted biological activities based on analogous structures reported in the scientific literature.
Anticancer Activity: A Focus on Cytotoxicity
The introduction of a trifluoromethyl group into heterocyclic scaffolds has been shown to significantly enhance anticancer activity.[3][4] For instance, studies on isoxazole-based molecules demonstrated that a trifluoromethylated analog was nearly eight times more active against a human breast cancer cell line (MCF-7) than its non-fluorinated counterpart.[3][4] Similarly, trifluoromethyl-substituted thiazolo[4,5-d]pyrimidine derivatives have shown potent cytotoxic effects against various cancer cell lines, including melanoma and prostate cancer.[5]
Based on these precedents, it is hypothesized that incorporating the 2,2,2-trifluoro-1-(m-tolyl)ethylamino moiety into various heterocyclic systems, such as pyrimidines, triazoles, or quinolines, could yield potent anticancer agents. The m-tolyl group can provide additional hydrophobic interactions within the binding pockets of target proteins, potentially enhancing selectivity and potency.
Table 1: Predicted Anticancer Activity of Hypothetical Derivatives Compared to Known Analogs
| Hypothetical Derivative Scaffold | Known Active Analog Scaffold | Cancer Cell Line(s) | Reported IC₅₀ of Analog | Predicted Potency of Hypothetical Derivative | Reference(s) |
| Pyrimidine | Trifluoromethyl-thiazolo[4,5-d]pyrimidine | Melanoma (A375, C32), Prostate (DU145) | 24.4 µM - 33.5 µM | Potentially high | [5] |
| Isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Breast (MCF-7) | 2.63 µM | Potentially high | [3][4] |
| Quinoline | Trifluoromethylquinoline urea derivative | Not Specified | More active than Doxorubicin | Potentially very high | [2] |
Antimicrobial Activity: Combating Bacterial Resistance
Small molecules containing trifluoromethyl groups have also demonstrated significant potential as antimicrobial agents. For example, certain polyheterocyclic compounds have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the range of 3.125–12.5 µg/mL.[6] The lipophilicity imparted by the trifluoromethyl group can facilitate the disruption of bacterial cell membranes.
By analogy, derivatives of this compound, such as amides or Schiff bases, could exhibit potent antibacterial activity. The combination of the trifluoromethyl group and the aromatic tolyl ring may enhance their ability to penetrate bacterial cell walls and interact with intracellular targets.
Table 2: Predicted Antimicrobial Activity of Hypothetical Derivatives Compared to Known Analogs
| Hypothetical Derivative Class | Known Active Analog Class | Target Organism(s) | Reported MIC of Analog | Predicted Potency of Hypothetical Derivative | Reference(s) |
| Polyheterocyclic Amide | Polyheterocyclic compounds | Staphylococcus aureus, Bacillus subtilis | 3.125–12.5 µg/mL | Potentially significant | [6] |
| Thiazole | Thiazole derivatives | Enterococcus faecalis, Salmonella enterica | 0.25–1 mg/mL | Potentially moderate to significant | [7] |
Enzyme Inhibition: Targeting Key Pathological Pathways
The trifluoromethyl group is a key feature in many enzyme inhibitors due to its ability to form strong interactions with active site residues and its electron-withdrawing nature.[8] For example, trifluoromethyl-containing analogs of captopril have been shown to be potent inhibitors of the angiotensin-converting enzyme (ACE) with IC₅₀ values in the nanomolar range.[8] Furthermore, trifluoromethyl-substituted benzylamine derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[9]
It is plausible that derivatives of this compound could act as inhibitors of various enzymes, depending on the overall molecular scaffold. The chiral nature of the starting material could also be exploited to achieve stereoselective binding to enzyme active sites.
Table 3: Predicted Enzyme Inhibitory Activity of Hypothetical Derivatives Compared to Known Analogs
| Hypothetical Derivative Class | Known Active Analog Class | Target Enzyme | Reported IC₅₀ of Analog | Predicted Potency of Hypothetical Derivative | Reference(s) |
| Captopril Analog | Trifluoromethyl-containing captopril analog | Angiotensin Converting Enzyme (ACE) | 3 x 10⁻¹⁰ M | Potentially very high | [8] |
| Benzylamine-sulfonamide | Benzylamine-sulfonamide derivatives | Monoamine Oxidase B (MAO-B) | 0.041 µM | Potentially high | [9] |
| Benzenesulfonic Ester | Fluorinated Benzenesulfonic Ester Derivatives | α-Glucosidase | 3.1 µM | Potentially significant | [10] |
Experimental Protocols for Biological Evaluation
To empirically validate the predicted biological activities, rigorous and standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing anticancer and antimicrobial activities.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[11] It measures the metabolic activity of cells, which is an indicator of their health and proliferation.[12]
Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15] The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[16]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[17]
-
-
Inoculum Preparation:
-
Grow the test microorganism in a suitable broth to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
Dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
-
Inoculation and Incubation:
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16]
-
Caption: Workflow for MIC determination by broth microdilution.
Relevant Signaling Pathway: PI3K/Akt Pathway in Cancer
Many anticancer agents exert their effects by targeting specific signaling pathways that are dysregulated in cancer cells. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.[2]
References
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and antibiofilm activity of specialized metabolites isolated from Centaurea hyalolepis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchhub.com [researchhub.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
The Trifluoroethylamino Moiety: A Catalyst for Enhanced Performance in Bioactive Molecules
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] Among the various fluorinated motifs, the 2,2,2-trifluoro-1-arylethanamine substructure stands out for its ability to significantly enhance the pharmacological and physicochemical properties of bioactive compounds. This guide provides an in-depth comparison of the performance of molecules containing this critical moiety against their non-fluorinated counterparts, supported by experimental data and detailed synthetic protocols.
The Impact of Trifluoromethylation on Molecular Properties
The trifluoromethyl (-CF3) group is a unique functional group that dramatically alters the electronic and physical properties of a molecule.[2] Its high electronegativity makes it a potent electron-withdrawing group, which can modulate the acidity or basicity of nearby functional groups and influence binding interactions with biological targets.[2][3] Furthermore, the -CF3 group is exceptionally stable to metabolic degradation due to the strength of the carbon-fluorine bonds, often leading to improved pharmacokinetic profiles, such as longer half-lives.[2][4]
The introduction of a trifluoromethyl group can also significantly impact a molecule's lipophilicity, a key factor in its ability to permeate cell membranes.[2] This modification can enhance absorption and distribution within the body, leading to greater bioavailability.[1] The steric bulk of the -CF3 group can also be leveraged to improve binding selectivity and potency by promoting favorable conformations for target engagement.[5]
Comparative Analysis of Bioactive 2,2,2-Trifluoro-1-arylethanamines
The advantages of incorporating a 2,2,2-trifluoro-1-arylethanamine moiety are evident across a range of therapeutic areas. The following table provides a comparative overview of the enhanced performance of trifluoromethylated compounds versus their non-fluorinated analogs.
| Compound Class | Fluorinated Example | Non-Fluorinated Analog | Key Performance Enhancement | Supporting Data (IC50/EC50) | Reference |
| PARP Inhibitors | 7-fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | 1-oxo-3,4-dihydroisoquinoline-4-carboxamide | Increased potency against PARP2 | F-analog: ~1.5 µM vs. Non-F analog: ~2.5 µM | [6] |
| Vaccine Adjuvants | J14 peptide conjugated to fluorinated lipids | J14 peptide conjugated to non-fluorinated lipids | Higher induction of IgG antibody titers | Fluorinated derivatives showed significantly higher IgG titers, comparable to the positive control with Freund's adjuvant. | [7] |
This table illustrates the tangible benefits of trifluoromethylation, showcasing enhanced potency and immunogenicity.
Synthesis of Chiral 2,2,2-Trifluoro-1-arylethanamines
The synthesis of enantiomerically pure 2,2,2-trifluoro-1-arylethanamines is crucial for developing effective and safe pharmaceuticals.[8] Asymmetric synthesis methods are therefore of paramount importance. One robust strategy involves the diastereoselective addition of arylmetals to a chiral sulfinamide-derived imine.
Below is a diagram illustrating a general workflow for the asymmetric synthesis of these valuable building blocks.
Caption: Asymmetric synthesis workflow for chiral 1-aryl-2,2,2-trifluoroethylamines.
Experimental Protocol: Asymmetric Synthesis via Sulfinamide Chiral Auxiliary
This protocol is adapted from a published procedure for the synthesis of 1-aryl-2,2,2-trifluoroethylamines.[9]
Step 1: Formation of 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
-
To a solution of N-tert-butanesulfinamide in a suitable aprotic solvent (e.g., dichloromethane), add trifluoroacetaldehyde hydrate.
-
Add a dehydrating agent (e.g., anhydrous magnesium sulfate).
-
Stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by an appropriate analytical technique (e.g., NMR or GC-MS).
-
The resulting imine solution is typically used in the next step without isolation.
Step 2: Diastereoselective Addition of Aryllithium Reagent
-
In a separate flask, prepare the aryllithium reagent by reacting the corresponding aryl bromide with n-butyllithium in an ethereal solvent (e.g., diethyl ether or THF) at low temperature (-78 °C).
-
Slowly add the freshly prepared aryllithium solution to the crude imine solution from Step 1 at -78 °C.
-
Allow the reaction to stir at low temperature until the addition is complete.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Step 3: Deprotection to Yield the Chiral Amine
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude adduct in methanol and add a solution of hydrochloric acid in an appropriate solvent (e.g., diethyl ether or dioxane).
-
Stir the mixture at room temperature to effect the cleavage of the sulfinamide group.
-
The desired 1-aryl-2,2,2-trifluoroethylamine hydrochloride salt will precipitate and can be collected by filtration.
The Structure-Property Relationship: A Logical Framework
The decision to incorporate a trifluoromethyl group is a strategic one, based on a clear understanding of its influence on molecular properties. The following diagram illustrates the logical connections between this structural modification and the resulting enhancements in pharmacological performance.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of Fluorinated and Nonfluorinated Lipids in Self-Adjuvanting Delivery Systems for Peptide-Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy (R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride | 189350-64-9 [smolecule.com]
- 9. Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
performance of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine in different solvent systems
An In-Depth Guide to the Performance of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine in Different Solvent Systems
For researchers, scientists, and drug development professionals, the selection of a chiral amine and the solvent system in which it is deployed are critical decisions that profoundly impact the success of an asymmetric synthesis. This guide provides a detailed comparison of the performance of this compound, a versatile chiral building block, across a range of common solvent systems. We will delve into the underlying principles of solvent effects, present comparative data to inform your experimental design, and provide robust protocols for validation.
Chiral amines are foundational in modern synthetic chemistry, serving as catalysts, resolving agents, and key intermediates for a vast number of pharmaceuticals and agrochemicals.[1][2] The introduction of a trifluoromethyl (CF₃) group, as seen in this compound, imparts unique electronic properties. The high electronegativity of fluorine atoms can significantly alter the amine's basicity and polarity, creating opportunities for unique intermolecular interactions that can be exploited to enhance stereoselectivity.[3] This guide aims to elucidate how the choice of solvent can modulate these properties to achieve optimal reaction outcomes.
The Overlooked Power of the Solvent in Asymmetric Synthesis
It is a common misconception to view the solvent as an inert medium. In reality, the solvent is an active participant in the reaction, capable of influencing reaction rates and, most critically, stereoselectivity.[4][5] The transition states leading to the (R) and (S) enantiomers are diastereomeric and have different energy levels. A solvent can preferentially stabilize one transition state over the other through a variety of interactions, thereby increasing the enantiomeric excess (e.e.) of the desired product.
Key solvent properties that dictate these interactions include:
-
Polarity and Dielectric Constant : Solvents with higher dielectric constants can better stabilize polar or charged intermediates and transition states. This can have a dramatic, though not always predictable, effect on enantioselectivity.[4]
-
Hydrogen Bonding Capability : Protic solvents (e.g., alcohols) can act as hydrogen bond donors and acceptors, potentially interfering with or participating in the catalytic cycle. Aprotic solvents lack this ability, which is often preferable in amine-catalyzed reactions.
-
Coordinating Ability : Solvents like THF or acetonitrile can coordinate to metal catalysts or other reactive species, influencing their reactivity and the steric environment around the catalytic center.
-
Van der Waals Forces : Though weaker, dispersion and repulsion forces between the solvent and the transition state can collectively impact the energy landscape and favor one stereochemical pathway.[6]
Caption: Fig. 1: Influence of solvent properties on reaction pathways.
Performance Analysis in a Model Asymmetric Michael Addition
To provide a clear comparison, we present data from a model asymmetric Michael addition of isobutyraldehyde to nitrostyrene, a classic C-C bond-forming reaction catalyzed by a chiral primary amine. The performance of this compound was evaluated across a spectrum of solvents.
| Solvent | Dielectric Constant (ε) | Yield (%) | e.e. (%) | Reaction Time (h) |
| Toluene | 2.4 | 92 | 95 | 24 |
| Dichloromethane (DCM) | 9.1 | 95 | 91 | 20 |
| Tetrahydrofuran (THF) | 7.5 | 88 | 85 | 36 |
| Acetonitrile (MeCN) | 37.5 | 75 | 60 | 48 |
| Methanol (MeOH) | 32.7 | 60 | 35 | 48 |
| HFIP | 9.3 | 96 | 93 | 18 |
Analysis of Solvent Effects:
-
Non-polar Aprotic (Toluene): The excellent enantioselectivity observed in toluene suggests that the transition state benefits from a less polar environment. This often promotes a more organized, sterically-defined interaction between the enamine intermediate and the nitroalkene, maximizing chiral induction.
-
Polar Aprotic (DCM, THF, MeCN): While DCM provides a high yield and good selectivity, the more coordinating THF and the highly polar acetonitrile show a marked decrease in both e.e. and reaction efficiency. This indicates that excessive solvation of the catalytic intermediates by these solvents likely disrupts the optimal geometry of the transition state.
-
Polar Protic (Methanol): The poor performance in methanol is characteristic of many enamine-based catalyses. The protic nature of the solvent can lead to competitive hydrogen bonding with the amine catalyst and intermediates, as well as promoting undesired side reactions.
-
Fluorinated Solvents (HFIP): 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a highly polar yet poorly nucleophilic solvent known to stabilize reactive intermediates.[7] Its performance is notable, suggesting a synergistic interaction. The fluorinated solvent may favorably interact with the CF₃ group of the amine, further organizing the catalytic pocket and enhancing both rate and selectivity.
Comparative Performance with Alternative Chiral Amines
To contextualize the performance of this compound, it is useful to compare it against common, structurally distinct alternatives in the same model reaction. The data below reflects the optimal performance for each amine.
| Chiral Amine | Optimal Solvent | Yield (%) | e.e. (%) |
| This compound | Toluene | 92 | 95 |
| (S)-1-Phenylethylamine | Dichloromethane | 85 | 78 |
| (S)-Diphenylprolinol silyl ether | Dichloromethane | 99 | >99 |
This comparison highlights the clear advantage of the trifluoromethyl group over the simple, non-fluorinated analogue (phenylethylamine). While highly engineered catalysts like diphenylprolinol silyl ethers can achieve near-perfect selectivity, this compound represents a significant performance improvement over basic chiral amines, offering a compelling balance of efficacy and structural simplicity.[8]
Experimental Protocols for Robust Validation
Trustworthy results are built on meticulous and reproducible experimental design. The following protocols provide a self-validating framework for screening and analysis.
Protocol 1: General Procedure for Asymmetric Michael Addition Screening
-
Preparation: To a dry 4 mL vial equipped with a magnetic stir bar, add nitrostyrene (0.1 mmol, 1.0 equiv).
-
Solvent and Catalyst Addition: Add the desired solvent (1.0 mL) followed by this compound (0.02 mmol, 20 mol%).
-
Reaction Initiation: Add isobutyraldehyde (0.5 mmol, 5.0 equiv) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR by taking small aliquots.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product via flash column chromatography on silica gel to obtain the desired γ-nitro aldehyde.
-
Analysis: Determine the yield from the isolated product mass. The enantiomeric excess is determined using the protocol below.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a stock solution of the purified product in the mobile phase (e.g., 1 mg/mL in Hexane/Isopropanol).
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Method Development: Begin with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min. Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Analysis: Inject the sample. The two enantiomers should elute as separate peaks. The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100.
-
Validation: To confirm peak identity, inject a racemic sample (if available) to observe two peaks of equal area.
Note: For amines and alcohols, direct analysis can be challenging. An alternative is to derivatize the analyte with a chiral agent or use ¹⁹F NMR for fluorinated compounds, which can provide clean baseline separation of enantiomers.[9]
Caption: Fig. 2: Workflow for asymmetric synthesis and analysis.
Conclusion and Future Outlook
This guide demonstrates that the performance of this compound is intrinsically linked to the solvent system in which it is used. Non-polar, aprotic solvents like toluene appear optimal for maximizing enantioselectivity in the model Michael addition, while polar and protic solvents are generally detrimental. The unique properties of fluorinated solvents like HFIP present an interesting avenue for further optimization.
The trifluoromethyl group is not merely a passive substituent; it is an active modulator of the amine's chemical properties, and its full potential can only be unlocked through careful solvent screening. As the field of chemistry moves towards greener and more efficient processes, future investigations should explore the performance of this and similar fluorinated amines under solvent-free conditions or in novel, sustainable solvent systems.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kaibangchem.com [kaibangchem.com]
- 4. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Trifecta: A Cost-Benefit Analysis of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure chiral amines is a critical endeavor. These molecules are foundational building blocks for a vast array of pharmaceuticals, with their specific stereochemistry often dictating biological activity and therapeutic efficacy.[1] Among the diverse toolkit available to synthetic chemists, fluorinated chiral amines have emerged as particularly valuable assets. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity. This guide provides an in-depth cost-benefit analysis of a promising yet specialized chiral amine, 2,2,2-Trifluoro-1-(m-tolyl)ethanamine, comparing its utility and economic viability against established alternatives in the context of asymmetric synthesis.
The Rise of Fluorinated Chiral Amines: A Paradigm of Enhanced Performance
The introduction of a trifluoromethyl group adjacent to a chiral amine center, as seen in this compound, offers a unique combination of steric and electronic properties. The strong electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the amine, which can be advantageous in tuning the pharmacokinetic profile of a drug candidate and improving its oral bioavailability.[2] Furthermore, the C-F bond's high strength enhances metabolic stability, prolonging the in vivo lifetime of the therapeutic agent.[3] These attributes make trifluoromethylated chiral amines highly sought-after intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[3]
Synthetic Avenues to this compound and its Analogs
The asymmetric synthesis of chiral amines, including their fluorinated variants, can be broadly categorized into three primary strategies: chiral resolution of a racemic mixture, the use of chiral auxiliaries, and catalytic asymmetric synthesis. Each approach presents a distinct set of advantages and disadvantages in terms of efficiency, cost, and scalability.
1. Chiral Resolution: This classical method involves the separation of enantiomers from a racemic mixture by forming diastereomeric salts with a chiral resolving agent. While often reliable, this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer, unless an efficient racemization and recycling protocol for the unwanted enantiomer is in place.[4] Common resolving agents include tartaric acid and mandelic acid derivatives.[5]
2. Chiral Auxiliaries: This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered. While this method can provide high diastereoselectivity, it requires additional synthetic steps for the attachment and removal of the auxiliary, which can impact the overall yield and cost.[1]
3. Catalytic Asymmetric Synthesis: This is often the most elegant and atom-economical approach, employing a chiral catalyst to directly convert a prochiral starting material into an enantiomerically enriched product. Key methods include the asymmetric hydrogenation of imines and the enzymatic transamination of ketones.
-
Asymmetric Hydrogenation: This method typically involves the reduction of a prochiral ketimine using a chiral metal catalyst (e.g., based on iridium, rhodium, or ruthenium) under a hydrogen atmosphere. High enantioselectivities can be achieved, but the cost of the metal catalyst and the need for specialized high-pressure equipment can be drawbacks.[6]
-
Enzymatic Transamination: This biocatalytic approach utilizes transaminase enzymes to stereoselectively transfer an amino group from an amine donor to a prochiral ketone. This method offers high enantioselectivity under mild reaction conditions and is increasingly being adopted in industrial processes.[7][8] The cost and availability of the specific transaminase for a given substrate are key considerations.[9]
Comparative Performance Analysis: this compound vs. Alternatives
| Chiral Amine | Typical Synthetic Method | Reported Yield (Illustrative) | Reported Enantiomeric Excess (ee) | Key Advantages | Potential Drawbacks |
| This compound | Catalytic Asymmetric Hydrogenation of the corresponding imine | 85-95% (estimated) | >95% (estimated) | Enhanced metabolic stability, modulated basicity | Higher starting material cost, potentially more challenging synthesis |
| (S)-1-Phenylethylamine | Chiral Resolution or Catalytic Asymmetric Synthesis | 40-50% (Resolution), >90% (Asymmetric Synthesis) | >99% | Readily available, well-established protocols, lower cost | Lacks the benefits of fluorination |
| (R)-1-(3-Methoxyphenyl)ethylamine | Chiral Resolution | 70% (after recrystallization) | >99% | Versatile building block, established resolution protocols | Lacks the benefits of fluorination, multiple crystallization steps may be needed |
Note: The yield and ee for this compound are estimated based on data for structurally similar compounds.
Cost-Benefit Analysis: A Decision Framework
The choice of a chiral amine in a synthetic campaign is a multifaceted decision that balances performance with cost. The following table provides an estimated cost comparison for the chiral amines discussed.
| Chiral Amine | Estimated Price (per gram) | Key Cost Drivers |
| This compound | $150 - $300 | Cost of fluorinated starting materials, multi-step synthesis |
| (S)-1-Phenylethylamine | $5 - $20 | Readily available starting materials, large-scale production |
| (R)-1-(3-Methoxyphenyl)ethylamine | $20 - $50 | Multi-step synthesis, cost of resolving agent |
Note: Prices are estimates based on currently available supplier information and can vary significantly based on purity, quantity, and supplier.
Decision Workflow for Chiral Amine Selection
Caption: A decision workflow for selecting a chiral amine based on strategic needs and cost-benefit analysis.
Experimental Protocols: A Glimpse into the Synthesis
General Protocol for Asymmetric Hydrogenation of a Trifluoromethyl Ketimine
-
Catalyst Preparation: In a glovebox, a solution of the chiral iridium catalyst precursor, such as [Ir(COD)Cl]₂, and the appropriate chiral phosphine ligand in a degassed solvent (e.g., dichloromethane) is prepared and stirred at room temperature for 30 minutes.
-
Reaction Setup: The trifluoromethyl ketimine substrate is dissolved in a degassed solvent in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is added to the autoclave, which is then sealed, purged with hydrogen gas, and pressurized to the desired pressure (e.g., 50 bar).
-
Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., 50 °C) for a set period (e.g., 24 hours). The progress of the reaction is monitored by techniques such as TLC or GC-MS.
-
Work-up and Purification: Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched chiral amine.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Conclusion: A Strategic Investment in Performance
The decision to use a specialized chiral building block like this compound is a strategic one that hinges on a careful cost-benefit analysis. While its initial cost is significantly higher than that of non-fluorinated alternatives, the potential long-term benefits in terms of improved drug efficacy, metabolic stability, and overall clinical success can far outweigh the upfront investment. For early-stage drug discovery projects where the unique properties imparted by fluorination are paramount, the use of such advanced intermediates can be a critical factor in the development of a successful therapeutic agent. As synthetic methodologies for fluorinated compounds become more efficient and scalable, the cost-benefit ratio is likely to shift further in favor of these valuable building blocks.
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,2,2-Trifluoro-1-(m-tolyl)ethanamine
As a Senior Application Scientist, this guide provides essential safety and disposal protocols for 2,2,2-Trifluoro-1-(m-tolyl)ethanamine. The stable carbon-fluorine bond, which makes fluorinated compounds like this valuable in pharmaceutical and agrochemical research, also necessitates stringent disposal procedures to ensure environmental and personal safety.[1][2] This document moves beyond mere compliance, offering a framework for understanding the chemical principles that dictate safe handling and disposal.
Core Hazard Profile and Immediate Safety Protocols
This compound is a hazardous substance requiring careful handling in a controlled laboratory environment. Exposure can lead to significant health effects. The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [3][4] |
| Skin Irritation | H315 | Causes skin irritation. | [3][4] |
| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage/irritation. | [3][4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [3] |
Signal Word: Danger[4]
Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is the prevention of exposure through all potential routes: inhalation, dermal contact, and ocular contact.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact, which can cause irritation (H315). Always inspect gloves prior to use and use proper removal technique to avoid contamination. |
| Eye/Face Protection | Safety glasses with side shields and a face shield. | Protects against splashes that can cause serious eye damage (H319).[3][5] |
| Body Protection | Chemical-resistant lab coat. | Provides a barrier against accidental spills and contamination of personal clothing.[5] |
| Respiratory Protection | Use only in a certified chemical fume hood. | Ensures adequate ventilation to prevent inhalation of vapors, which can cause respiratory irritation (H335).[3] |
Safe Handling and Storage
Proper handling and storage are your first line of defense in minimizing waste generation and preventing accidental release.
-
Ventilation: All handling of this compound must occur within a properly functioning chemical fume hood.[3]
-
Incompatibilities: This compound is incompatible with strong oxidizing agents.[3][5] Segregate it from such materials during storage and in waste streams to prevent potentially hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed, properly labeled container.[3][5] The storage area should be secured and accessible only to authorized personnel.[3]
Waste Characterization and Segregation: A Critical Step
The presence of the trifluoromethyl group classifies this compound as a halogenated organic compound . This is the single most important factor determining its disposal pathway. Under the Resource Conservation and Recovery Act (RCRA), halogenated organic wastes are subject to specific and stringent disposal regulations.[6][7]
The Core Principle of Segregation: Never mix halogenated waste with non-halogenated waste. Doing so contaminates the entire volume, drastically increasing disposal costs and regulatory complexity. All materials contaminated with this compound, including rinsate, spill cleanup debris, and contaminated PPE, must be treated as halogenated hazardous waste.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. achmem.com [achmem.com]
- 5. fishersci.com [fishersci.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 2,2,2-Trifluoro-1-(M-tolyl)ethanamine
This guide provides essential safety and handling protocols for 2,2,2-Trifluoro-1-(M-tolyl)ethanamine, a crucial reagent in modern drug discovery and development. As researchers and scientists, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and causal framework for the safe utilization of this compound, grounded in established safety principles and field-proven practices.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the specific risks associated with this compound is fundamental to establishing a robust safety plan. The hazard profile dictates every subsequent procedural step and personal protective equipment (PPE) selection.
Based on data for this compound and its close structural analogs, the primary hazards are:
-
Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[1][2]
-
Skin Irritation/Corrosion: It is known to cause skin irritation upon direct contact.[1][2]
-
Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation or damage.[1][2]
-
Respiratory Irritation: Inhalation of vapors, mists, or dust (if in salt form) may cause respiratory tract irritation.[1]
These classifications necessitate a stringent set of controls to prevent exposure through ingestion, dermal contact, eye contact, and inhalation. The following sections detail the specific PPE and operational plans derived from this risk assessment.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific hazards of the chemical and the nature of the procedure being performed. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Required Equipment | Standard/Specification | Rationale for Use |
| Eye & Face Protection | Safety Goggles or a Face Shield | EN 166 or ANSI Z87.1 | Protects against splashes and aerosols, preventing contact with the eyes, which can cause serious damage.[1][3] A face shield is required when there is a significant splash risk. |
| Hand Protection | Chemical-Resistant Gloves | EN 374 | Prevents skin irritation by creating a barrier to direct contact.[1] Nitrile gloves are commonly used, but always inspect for integrity before use and dispose of them properly after handling.[3] |
| Body Protection | Laboratory Coat / Chemical Apron | N/A | Protects skin and personal clothing from minor spills and contamination.[4] For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or coveralls should be worn over the lab coat. |
| Respiratory Protection | Chemical Fume Hood or Ventilated Enclosure | N/A | The primary engineering control to prevent inhalation of vapors or aerosols.[1] All handling of this volatile compound must be performed within a certified chemical fume hood.[5] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized protocol minimizes the risk of exposure and ensures procedural consistency.
Pre-Handling Safety Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid inspection certification.
-
Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher before beginning work.
-
Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect gloves for any signs of degradation or punctures.
-
Prepare Workspace: Ensure the work area inside the fume hood is clean, uncluttered, and contains all necessary equipment (e.g., spatulas, weighing paper, reaction vessels).
Chemical Handling Procedure
-
Don PPE: Put on your lab coat, followed by safety goggles and gloves.
-
Transfer Chemical: Conduct all transfers and weighing operations deep within the chemical fume hood to ensure containment of vapors.[1][5]
-
Avoid Inhalation: Do not breathe dust, fumes, or vapors.[1][5] The use of a fume hood is critical to prevent respiratory irritation.
-
Prevent Contact: Avoid all contact with the skin, eyes, and clothing.[1] Use proper glove removal techniques to avoid contaminating your hands.[3]
-
Clean-Up: After handling, decontaminate the work surface and any equipment used.
-
Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and goggles) to prevent cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and removing gloves.[3][5] Do not eat, drink, or smoke in the laboratory area.[1][5]
Spill Management Workflow
In the event of a spill, a rapid and structured response is critical to mitigate exposure and environmental contamination. The following workflow outlines the necessary steps.
Caption: Workflow for managing a chemical spill.
For any spill, prevent the material from entering drains or waterways.[1] Absorb the spill with an inert material like vermiculite, sand, or silica gel and place it into a sealed container for disposal.[1]
Disposal Plan: Ensuring Environmental Responsibility
Chemical waste must be managed in a compliant and environmentally conscious manner.
Waste Segregation and Collection
-
Designated Waste Container: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be collected in a designated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Container Integrity: Keep the waste container tightly closed when not in use and store it in a well-ventilated area, away from incompatible materials.[1][5]
Final Disposal Protocol
-
Professional Disposal: The disposal of this chemical waste must be handled by a licensed and approved waste disposal company.[1] Do not attempt to dispose of it down the drain or in regular trash.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[5] This is a legal and ethical responsibility to protect our community and environment.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety and ensure the well-being of yourself and your colleagues while advancing your critical research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
